molecular formula C74H120N26O25 B13384289 OVA Peptide (323-339)

OVA Peptide (323-339)

货号: B13384289
分子量: 1773.9 g/mol
InChI 键: GSSMIHQEWAQUPM-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

OVA Peptide (323-339) is a useful research compound. Its molecular formula is C74H120N26O25 and its molecular weight is 1773.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality OVA Peptide (323-339) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about OVA Peptide (323-339) including the price, delivery time, and more detailed information at info@benchchem.com.

属性

分子式

C74H120N26O25

分子量

1773.9 g/mol

IUPAC 名称

4-[2-[[2-[2-[2-[[2-[[2-[2-[[5-amino-2-[[2-[(2-amino-3-methylpentanoyl)amino]-3-hydroxypropanoyl]amino]-5-oxopentanoyl]amino]propanoylamino]-3-methylbutanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]propanoylamino]propanoylamino]-3-(1H-imidazol-4-yl)propanoyl]amino]propanoylamino]-5-[[1-[[4-amino-1-[[1-[[1-[[2-[(4-carbamimidamido-1-carboxybutyl)amino]-2-oxoethyl]amino]-1-oxopropan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-5-oxopentanoic acid

InChI

InChI=1S/C74H120N26O25/c1-12-33(5)55(77)70(121)98-49(29-101)69(120)94-42(16-19-50(75)102)63(114)88-39(11)62(113)99-56(32(3)4)71(122)96-47(24-41-27-81-31-85-41)67(118)89-36(8)59(110)86-37(9)61(112)95-46(23-40-26-80-30-84-40)66(117)90-38(10)60(111)92-44(18-21-54(107)108)65(116)100-57(34(6)13-2)72(123)97-48(25-51(76)103)68(119)93-43(17-20-53(105)106)64(115)87-35(7)58(109)83-28-52(104)91-45(73(124)125)15-14-22-82-74(78)79/h26-27,30-39,42-49,55-57,101H,12-25,28-29,77H2,1-11H3,(H2,75,102)(H2,76,103)(H,80,84)(H,81,85)(H,83,109)(H,86,110)(H,87,115)(H,88,114)(H,89,118)(H,90,117)(H,91,104)(H,92,111)(H,93,119)(H,94,120)(H,95,112)(H,96,122)(H,97,123)(H,98,121)(H,99,113)(H,100,116)(H,105,106)(H,107,108)(H,124,125)(H4,78,79,82)

InChI 键

GSSMIHQEWAQUPM-UHFFFAOYSA-N

规范 SMILES

CCC(C)C(C(=O)NC(CO)C(=O)NC(CCC(=O)N)C(=O)NC(C)C(=O)NC(C(C)C)C(=O)NC(CC1=CNC=N1)C(=O)NC(C)C(=O)NC(C)C(=O)NC(CC2=CNC=N2)C(=O)NC(C)C(=O)NC(CCC(=O)O)C(=O)NC(C(C)CC)C(=O)NC(CC(=O)N)C(=O)NC(CCC(=O)O)C(=O)NC(C)C(=O)NCC(=O)NC(CCCNC(=N)N)C(=O)O)N

产品来源

United States

Foundational & Exploratory

An In-depth Technical Guide to OVA Peptide (323-339)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ovalbumin peptide (323-339), commonly referred to as OVA₃₂₃₋₃₃₉, is a synthetically accessible and highly immunogenic peptide fragment derived from chicken ovalbumin. It represents a cornerstone reagent in immunological research, serving as a model antigen for studying Major Histocompatibility Complex (MHC) class II-restricted CD4⁺ T helper cell responses.[1][2][3] Its well-characterized sequence and its ability to elicit robust and reproducible immune responses have made it an invaluable tool in the development of vaccines, immunotherapies, and our fundamental understanding of T-cell activation, allergic reactions, and autoimmune diseases.[2][4][5] This technical guide provides a comprehensive overview of OVA Peptide (323-339), including its core properties, immunological functions, detailed experimental protocols, and relevant quantitative data.

Core Properties and Specifications

OVA Peptide (323-339) is a 17-amino acid peptide with the sequence H-Ile-Ser-Gln-Ala-Val-His-Ala-Ala-His-Ala-Glu-Ile-Asn-Glu-Ala-Gly-Arg-OH.[1] Its physicochemical properties are summarized in the table below.

PropertyValueReference(s)
Amino Acid Sequence ISQAVHAAHAEINEAGR[1][4]
Molecular Formula C₇₄H₁₂₀N₂₆O₂₅[6]
Molecular Weight 1773.9 g/mol [7][8]
Purity (typical) ≥95% (HPLC)[4][8]
Form Lyophilized powder[1]
Solubility Soluble in water[1]
Storage -20°C for long-term storage[1][9]
CAS Number 92915-79-2[4][7]

Immunological Function

OVA Peptide (323-339) is a multifaceted immunological tool, primarily recognized for its role as a potent T-cell and B-cell epitope.

MHC Class II-Restricted T-Cell Epitope

The primary function of OVA Peptide (323-339) in immunology is its role as a major MHC class II-restricted T-cell epitope.[1][4] In BALB/c mice, which express the H-2ᵈ haplotype, this peptide is presented by the I-Aᵈ MHC class II molecule on the surface of antigen-presenting cells (APCs) such as dendritic cells, macrophages, and B cells.[4][10] This peptide-MHC complex is specifically recognized by the T-cell receptor (TCR) on CD4⁺ T helper cells, initiating a signaling cascade that leads to T-cell activation, proliferation, and cytokine secretion.[2] Studies have shown that OVA (323-339) can bind to the I-Aᵈ protein in multiple registers, which can lead to distinct T-cell responses.[9][10]

B-Cell Epitope

In addition to its role in T-cell activation, OVA Peptide (323-339) also functions as a B-cell epitope.[4][7][9] It can be recognized by specific IgE antibodies, making it highly relevant in the study of allergic responses and immediate hypersensitivity, such as in models of asthma and food allergies.[1][4][9]

Quantitative Data

The following tables summarize key quantitative data related to the use of OVA Peptide (323-339) in immunological assays.

MHC Class II Binding Affinity

While the precise dissociation constant (Kd) for the interaction between OVA Peptide (323-339) and the I-Aᵈ molecule can vary depending on the experimental conditions and measurement technique, studies have provided estimates of its binding affinity.

ParameterValueMethod/ConditionsReference(s)
Apparent Dissociation Constant (Kd) 28 µMScatchard plot analysis with fluorescently labeled peptide[11]

Note: The binding of peptides to MHC class II molecules is a complex process, and the reported affinity can be influenced by factors such as pH and the presence of other molecules.

In Vitro T-Cell Activation

The concentration of OVA Peptide (323-339) required to elicit a T-cell response in vitro is dependent on the specific assay and cell types used. The DO11.10 T-cell hybridoma, which expresses a TCR specific for OVA (323-339) presented by I-Aᵈ, is a common model system for these studies.

AssayCell Type(s)Effective Concentration RangeOptimal Concentration (Typical)Reference(s)
T-Cell Proliferation Splenocytes from OVA-immunized mice1 - 10 µg/mL5 µg/mL[12]
IL-2 Secretion (ELISA) DO11.10 T-cell hybridoma + A20 B-cell APCs0.01 - 10 µM1 µM[6][13]
IFN-γ Secretion (ELISPOT) Splenocytes from OVA-immunized mice1 - 10 µg/mL10 µg/mL[6][10]
Calcium Mobilization M2-expressing B cells + TH cells0.01 µMNot specified[14]
In Vivo Immunization and Immune Response

In vivo studies in mice are crucial for understanding the immunogenicity of OVA Peptide (323-339) in a whole-organism context.

ParameterAnimal ModelAdjuvantDosage and RouteTypical OutcomeReference(s)
Induction of Allergic Airway Inflammation BALB/c miceAlum25 µg intraperitoneally, followed by intranasal challengeIncreased serum IgE, IL-4, and lung inflammation[15]
Induction of T-Cell Recall Response BALB/c miceCFA100 µg subcutaneouslyRobust IFN-γ production by splenocytes upon in vitro restimulation[10]
Tumor Immunotherapy Model C57BL/6 miceCpG-ODN10 µg subcutaneouslyInduction of antigen-specific T effector cells and enhanced anti-tumor immunity[2]
Induction of Oral Tolerance C57BL/6 miceNoneOral gavageSuppression of Th1 and Th17 responses upon subsequent immunization[16]

Experimental Protocols

Detailed methodologies for key experiments involving OVA Peptide (323-339) are provided below.

T-Cell Proliferation Assay

This assay measures the proliferation of T cells in response to antigen stimulation.

Materials:

  • Single-cell suspension of splenocytes from OVA (323-339)-immunized or TCR-transgenic (e.g., DO11.10) mice.

  • Complete RPMI-1640 medium.

  • OVA Peptide (323-339).

  • 96-well round-bottom culture plates.

  • ³H-thymidine or a non-radioactive proliferation assay kit (e.g., CFSE, BrdU).

  • Cell harvester and liquid scintillation counter (for ³H-thymidine).

  • Flow cytometer (for CFSE or BrdU).

Procedure:

  • Prepare a single-cell suspension of splenocytes and adjust the cell concentration to 2 x 10⁶ cells/mL in complete RPMI-1640 medium.

  • Add 100 µL of the cell suspension to each well of a 96-well plate.

  • Prepare serial dilutions of OVA Peptide (323-339) in complete medium (e.g., from 0.1 to 10 µg/mL).

  • Add 100 µL of the peptide dilutions to the respective wells. Include a negative control (medium only) and a positive control (e.g., anti-CD3 antibody or a mitogen like Concanavalin A).

  • Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 72-96 hours.

  • For ³H-thymidine incorporation: Add 1 µCi of ³H-thymidine to each well and incubate for an additional 18-24 hours. Harvest the cells onto filter mats and measure radioactivity using a liquid scintillation counter.

  • For CFSE-based proliferation: Prior to plating, label the cells with CFSE. After the incubation period, harvest the cells, stain with cell surface markers (e.g., CD4), and analyze CFSE dilution by flow cytometry.

Enzyme-Linked Immunospot (ELISPOT) Assay for Cytokine Secretion

The ELISPOT assay is a highly sensitive method for quantifying the number of cytokine-secreting cells at the single-cell level.

Materials:

  • ELISPOT plate pre-coated with anti-cytokine capture antibody (e.g., anti-IFN-γ).

  • Single-cell suspension of splenocytes or peripheral blood mononuclear cells (PBMCs).

  • Complete RPMI-1640 medium.

  • OVA Peptide (323-339).

  • Biotinylated anti-cytokine detection antibody.

  • Streptavidin-alkaline phosphatase (or horseradish peroxidase).

  • Substrate solution (e.g., BCIP/NBT).

  • ELISPOT plate reader.

Procedure:

  • Activate the ELISPOT plate by washing with sterile PBS.

  • Prepare a single-cell suspension and adjust the cell concentration.

  • Add the cells to the wells of the ELISPOT plate (typically 2-5 x 10⁵ cells per well).

  • Add OVA Peptide (323-339) to the wells at the desired concentration (e.g., 10 µg/mL). Include negative and positive controls.

  • Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 18-24 hours.

  • Wash the plate to remove the cells.

  • Add the biotinylated detection antibody and incubate as recommended by the manufacturer.

  • Wash the plate and add the streptavidin-enzyme conjugate.

  • Wash the plate and add the substrate solution. Allow spots to develop.

  • Stop the reaction by washing with water.

  • Allow the plate to dry completely and count the spots using an ELISPOT reader.

Intracellular Cytokine Staining (ICS) by Flow Cytometry

ICS allows for the simultaneous analysis of cytokine production and cell surface marker expression on a single-cell basis.

Materials:

  • Single-cell suspension of splenocytes or PBMCs.

  • Complete RPMI-1640 medium.

  • OVA Peptide (323-339).

  • Protein transport inhibitor (e.g., Brefeldin A or Monensin).

  • Fluorochrome-conjugated antibodies for cell surface markers (e.g., anti-CD4, anti-CD8).

  • Fixation/Permeabilization buffer.

  • Fluorochrome-conjugated antibodies for intracellular cytokines (e.g., anti-IFN-γ, anti-IL-4).

  • Flow cytometer.

Procedure:

  • Prepare a single-cell suspension and adjust the concentration to 1-2 x 10⁶ cells/mL.

  • Stimulate the cells with OVA Peptide (323-339) (e.g., 5 µg/mL) in the presence of a co-stimulatory antibody (e.g., anti-CD28) for 1-2 hours at 37°C.

  • Add a protein transport inhibitor (e.g., Brefeldin A) and incubate for an additional 4-6 hours.

  • Wash the cells and stain for surface markers with fluorochrome-conjugated antibodies.

  • Wash the cells and then fix and permeabilize them using a commercially available fixation/permeabilization kit.

  • Stain for intracellular cytokines with fluorochrome-conjugated antibodies.

  • Wash the cells and resuspend in FACS buffer.

  • Acquire the data on a flow cytometer and analyze the results.

In Vivo Immunization in Mice

This protocol describes a general procedure for immunizing mice with OVA Peptide (323-339) to elicit a T-cell response.

Materials:

  • BALB/c or C57BL/6 mice (6-8 weeks old).

  • OVA Peptide (323-339).

  • Adjuvant (e.g., Complete Freund's Adjuvant - CFA, or Alum).

  • Sterile phosphate-buffered saline (PBS).

  • Syringes and needles.

Procedure:

  • Prepare the immunogen by emulsifying an aqueous solution of OVA Peptide (323-339) with an equal volume of CFA. For example, dissolve 1 mg of peptide in 0.5 mL of PBS and emulsify with 0.5 mL of CFA.

  • Immunize each mouse subcutaneously at the base of the tail or in the flank with 100 µL of the emulsion (containing 100 µg of peptide).

  • After 7-14 days, the immune response can be assessed. For a booster immunization, inject the mice with the same dose of peptide emulsified in Incomplete Freund's Adjuvant (IFA) 7-14 days after the primary immunization.

  • Immune responses can be evaluated by harvesting splenocytes or lymph node cells for in vitro restimulation assays (e.g., T-cell proliferation, ELISPOT, ICS) or by analyzing serum for antibody production.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate key processes involving OVA Peptide (323-339).

T_Cell_Activation_Pathway cluster_APC Antigen Presenting Cell (APC) cluster_T_Cell CD4+ T Helper Cell MHC_II I-A(d) Peptide_MHC Peptide-MHC Complex MHC_II->Peptide_MHC CD4 CD4 MHC_II->CD4 Co-receptor Binding OVA_Peptide OVA (323-339) OVA_Peptide->Peptide_MHC TCR T-Cell Receptor (TCR) Peptide_MHC->TCR Recognition Signaling_Cascade Intracellular Signaling Cascade TCR->Signaling_Cascade CD4->Signaling_Cascade Activation T-Cell Activation Signaling_Cascade->Activation Proliferation Proliferation Activation->Proliferation Cytokine_Secretion Cytokine Secretion (IFN-γ, IL-2, etc.) Activation->Cytokine_Secretion

Caption: MHC Class II-mediated T-cell activation by OVA Peptide (323-339).

ELISPOT_Workflow start Start plate_prep Prepare anti-cytokine coated ELISPOT plate start->plate_prep cell_prep Prepare single-cell suspension plate_prep->cell_prep add_cells Add cells to plate cell_prep->add_cells add_peptide Add OVA (323-339) peptide add_cells->add_peptide incubate Incubate 18-24h at 37°C add_peptide->incubate wash_cells Wash to remove cells incubate->wash_cells add_detection_ab Add biotinylated detection antibody wash_cells->add_detection_ab add_conjugate Add streptavidin-enzyme conjugate add_detection_ab->add_conjugate add_substrate Add substrate and develop spots add_conjugate->add_substrate read_plate Wash, dry, and read plate add_substrate->read_plate end End read_plate->end

Caption: A generalized workflow for an ELISPOT assay.

In_Vivo_Immunization_Workflow start Start prepare_immunogen Prepare OVA (323-339) and adjuvant emulsion start->prepare_immunogen immunize Immunize mice (e.g., subcutaneously) prepare_immunogen->immunize wait Wait 7-14 days for immune response to develop immunize->wait optional_boost Optional: Booster immunization wait->optional_boost harvest Harvest spleen or lymph nodes wait->harvest optional_boost->wait Wait 7-14 days optional_boost->harvest No boost analyze Analyze immune response (e.g., ELISPOT, ICS) harvest->analyze end End analyze->end

Caption: Workflow for in vivo immunization and analysis.

Conclusion

OVA Peptide (323-339) remains an indispensable tool for researchers in immunology and drug development. Its well-defined properties and potent immunogenicity provide a reliable platform for studying the intricate mechanisms of T-cell activation and for evaluating the efficacy of novel immunomodulatory therapies. The data and protocols presented in this guide offer a solid foundation for the effective utilization of this critical research reagent.

References

A-Technical-Guide-to-OVA-Peptide-(323-339)

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to OVA Peptide (323-339) for Immunological Research

Introduction

The chicken ovalbumin (OVA) peptide 323-339 is a paramount tool in immunology, serving as a model antigen for studying T-cell mediated immune responses. As an immunodominant epitope of the full ovalbumin protein, it is extensively used to investigate the mechanisms of antigen presentation, T-cell activation, and allergic responses.[1][2][3] This guide provides a comprehensive overview of the peptide's core properties, experimental applications, and the underlying immunological pathways for researchers, scientists, and professionals in drug development.

Core Properties and Characteristics

OVA (323-339) is a linear peptide epitope that acts as a major Major Histocompatibility Complex (MHC) class II-restricted T-cell epitope.[1] It is particularly significant in studies involving BALB/c mice, where it is responsible for 25-35% of the T-cell response to the entire OVA protein.[2]

Table 1: Core Properties of OVA Peptide (323-339)

PropertyValue
Amino Acid Sequence H-Ile-Ser-Gln-Ala-Val-His-Ala-Ala-His-Ala-Glu-Ile-Asn-Glu-Ala-Gly-Arg-OH[1][4]
Molecular Formula C₇₄H₁₂₀N₂₆O₂₅[3][5]
Molecular Weight 1773.91 g/mol [2][3][5]
MHC Restriction I-Aᵈ (primarily in BALB/c mice)[1][3][6]
Immunological Role CD4+ T-cell epitope, B-cell epitope[1]
Primary Applications In vitro T-cell activation, in vivo immunization, allergy and asthma models[1][2]
Physical Form Commonly supplied as a lyophilized powder[1][7]
Solubility Soluble in water (recommended up to 1mg/ml)[3][5][7]

Immunological Mechanisms and Pathways

The primary function of OVA (323-339) in research is to elicit a CD4+ T-helper cell response. This process begins with the uptake of the peptide by Antigen Presenting Cells (APCs), such as dendritic cells or macrophages.

AntigenPresentation MHC Class II Antigen Presentation of OVA (323-339) cluster_APC Antigen Presenting Cell (APC) cluster_TCell CD4+ T-Helper Cell OVA_ext Exogenous OVA (323-339) Peptide Phagosome Phagosome OVA_ext->Phagosome Endocytosis Lysosome Lysosome Phagosome->Lysosome Fusion MHCII_Peptide Peptide-MHC-II Complex Lysosome->MHCII_Peptide Peptide Loading (CLIP replaced) MHCII_Vesicle MHC-II Vesicle MHCII_Vesicle->Lysosome Fusion CLIP CLIP TCR T-Cell Receptor (TCR) MHCII_Peptide->TCR Recognition CD4 CD4 MHCII_Peptide->CD4 Activation T-Cell Activation TCR->Activation Signal 1 CD4->Activation Co-receptor Signal

Caption: MHC Class II presentation of OVA (323-339) to a CD4+ T-cell.

The peptide is processed within the endosomal-lysosomal pathway and loaded onto MHC class II molecules. The resulting peptide-MHC-II complex is then transported to the cell surface for presentation to CD4+ T-helper cells. Recognition of this complex by a specific T-cell receptor (TCR), along with co-stimulatory signals, leads to T-cell activation, proliferation, and cytokine secretion.

Experimental Protocols and Applications

OVA (323-339) is a versatile tool used in a variety of standard immunological assays.[1]

1. In Vitro T-Cell Proliferation Assay

This assay measures the proliferation of OVA-specific T-cells in response to stimulation with the peptide.

  • Objective: To quantify the antigen-specific T-cell response.

  • Methodology:

    • Isolate splenocytes or lymph node cells from mice previously immunized with OVA (323-339).

    • Plate the cells in a 96-well plate at a density of 2-5 x 10⁵ cells/well.

    • Add varying concentrations of OVA (323-339) peptide (e.g., 0.1, 1, 10 µg/mL) to the wells.

    • Incubate for 72-96 hours at 37°C, 5% CO₂.

    • Add a proliferation indicator such as ³H-thymidine or a colorimetric reagent (e.g., WST-1) for the final 18-24 hours of culture.

    • Measure proliferation by quantifying radioisotope incorporation or absorbance.

ProliferationWorkflow Workflow for In Vitro T-Cell Proliferation Assay Immunize Immunize Mouse with OVA (323-339) Isolate Isolate Splenocytes/ Lymph Node Cells Immunize->Isolate Plate Plate Cells Isolate->Plate Stimulate Add OVA (323-339) Peptide Plate->Stimulate Incubate Incubate (72-96h) Stimulate->Incubate AddLabel Add Proliferation Label (e.g., WST-1) Incubate->AddLabel Measure Measure Proliferation AddLabel->Measure LogicalRelationship Relationship of OVA Components in Immune Recognition OVA_Protein Full Ovalbumin Protein APC Antigen Presenting Cell (APC) OVA_Protein->APC Uptake & Processing Peptide OVA (323-339) Peptide Fragment MHC_II MHC Class II (I-Ad) Peptide->MHC_II Binds to T_Cell CD4+ T-Cell MHC_II->T_Cell Presents to Response Immune Response (Proliferation, Cytokines) T_Cell->Response Initiates

References

The Core Mechanism of T-Cell Activation by Ovalbumin Peptide (323-339): An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular and cellular mechanisms underlying the activation of T-cells by the ovalbumin (OVA) peptide 323-339. This peptide is a well-established immunodominant epitope used extensively in immunological research to study antigen presentation, T-cell receptor (TCR) signaling, and the development of adaptive immune responses.

Peptide-MHC Interaction: The Initial Step in T-Cell Recognition

The activation of CD4+ T-helper cells by the OVA peptide (323-339), with the sequence ISQAVHAAHAEINEAGR, is initiated by its presentation on the Major Histocompatibility Complex (MHC) class II molecule, specifically I-A(d) in the context of BALB/c mice. This interaction is a prerequisite for recognition by the T-cell receptor.

Binding Affinity and Kinetics

The binding of OVA (323-339) to I-A(d) is a critical determinant of its immunogenicity. The affinity of this interaction can be quantified, and studies have revealed that the peptide can bind to the I-A(d) molecule in multiple registers, each with distinct kinetics. The N-terminal fragment of the peptide, OVA (323-335), has been shown to form a highly stable complex with I-A(d), with a dissociation half-life (t1/2) of over 200 hours[1].

PeptideMHC AlleleBinding Affinity (IC50)Reference
OVA (323-339)I-A(d)0.2 µM[2]

Note: IC50 values represent the concentration of the peptide required to inhibit the binding of a reference peptide by 50% and are inversely proportional to binding affinity.

Multiple Binding Registers

A unique feature of the OVA (323-339) peptide is its ability to bind to the I-A(d) groove in at least two functionally distinct registers[3][4]. This means that different segments of the peptide can occupy the peptide-binding groove, leading to the presentation of different amino acid residues to the TCR. This has significant implications for the subsequent T-cell response, as different TCR clonotypes may recognize these distinct peptide-MHC complexes, leading to varied functional outcomes[3][4].

T-Cell Receptor (TCR) Recognition and Signal Transduction

The trimolecular complex of the OVA peptide (323-339) and the I-A(d) molecule is recognized by the TCR on specific CD4+ T-cells, such as those from the DO11.10 and OT-II transgenic mouse models. This recognition event triggers a cascade of intracellular signaling events, leading to T-cell activation.

TCR Signaling Cascade

The binding of the TCR to the peptide-MHC complex initiates the phosphorylation of immunoreceptor tyrosine-based activation motifs (ITAMs) within the CD3 complex by the Src-family kinase Lck. This creates docking sites for ZAP-70, which is then also phosphorylated by Lck and becomes an active kinase. Activated ZAP-70 phosphorylates downstream adaptor proteins, including LAT and SLP-76, leading to the formation of a larger signaling complex. This complex activates several downstream pathways:

  • PLCγ1 Pathway: Leads to the generation of IP3 and DAG. IP3 triggers calcium influx, which activates the transcription factor NFAT. DAG activates PKCθ, which is involved in the activation of NF-κB.

  • Ras-MAPK Pathway: Leads to the activation of the transcription factor AP-1.

The activation of these transcription factors (NFAT, NF-κB, and AP-1) is essential for the transcription of genes encoding cytokines, cytokine receptors, and other molecules required for T-cell proliferation and differentiation.

TCR_Signaling_Pathway TCR_pMHC TCR - OVA(323-339)/I-A(d) Lck Lck TCR_pMHC->Lck CD3_ITAMs CD3 ITAMs Lck->CD3_ITAMs P ZAP70 ZAP-70 Lck->ZAP70 P CD3_ITAMs->ZAP70 LAT_SLP76 LAT & SLP-76 ZAP70->LAT_SLP76 P PLCg1 PLCγ1 LAT_SLP76->PLCg1 Ras_GRP RasGRP LAT_SLP76->Ras_GRP IP3 IP3 PLCg1->IP3 DAG DAG PLCg1->DAG Ras_MAPK Ras-MAPK Pathway Ras_GRP->Ras_MAPK Calcium Ca²⁺ Influx IP3->Calcium PKC PKCθ DAG->PKC Calcineurin Calcineurin Calcium->Calcineurin NFkB NF-κB PKC->NFkB AP1 AP-1 Ras_MAPK->AP1 NFAT NFAT Calcineurin->NFAT Gene_Transcription Gene Transcription (Cytokines, etc.) NFkB->Gene_Transcription AP1->Gene_Transcription NFAT->Gene_Transcription Peptide_MHC_Binding_Assay Start Start Incubate Incubate fluorescent probe, purified I-A(d), and serial dilutions of OVA (323-339) Start->Incubate Equilibrium Allow to reach binding equilibrium Incubate->Equilibrium Measure_FP Measure Fluorescence Polarization (FP) Equilibrium->Measure_FP Plot_Data Plot FP vs. [OVA (323-339)] Measure_FP->Plot_Data Determine_IC50 Determine IC50 Plot_Data->Determine_IC50 End End Determine_IC50->End T_Cell_Proliferation_Assay Start Start Isolate_T_cells Isolate OVA-specific T-cells Start->Isolate_T_cells Label_CFSE Label T-cells with CFSE Isolate_T_cells->Label_CFSE Co_culture Co-culture with OVA (323-339)-pulsed APCs Label_CFSE->Co_culture Incubate Incubate for several days Co_culture->Incubate Analyze_FACS Analyze by Flow Cytometry Incubate->Analyze_FACS Calculate_PI Calculate Proliferation Index Analyze_FACS->Calculate_PI End End Calculate_PI->End Intracellular_Cytokine_Staining Start Start Stimulate Stimulate cells with OVA (323-339) + protein transport inhibitor Start->Stimulate Surface_Stain Stain for surface markers (e.g., CD4) Stimulate->Surface_Stain Fix_Perm Fix and permeabilize cells Surface_Stain->Fix_Perm Intracellular_Stain Stain for intracellular cytokines Fix_Perm->Intracellular_Stain Analyze_FACS Analyze by Flow Cytometry Intracellular_Stain->Analyze_FACS Quantify Quantify cytokine-producing CD4+ T-cells Analyze_FACS->Quantify End End Quantify->End

References

OVA Peptide (323-339): A Comprehensive Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Application of OVA Peptide (323-339) as a Model Antigen in Immunological Research.

Introduction

Ovalbumin (OVA), the primary protein in avian egg white, serves as a classical model antigen in immunology due to its robust immunogenicity. Within this complex protein, the peptide fragment spanning amino acids 323-339, commonly referred to as OVA (323-339), has been identified as a critical immunodominant epitope for CD4+ T helper cells. This 17-amino acid peptide is specifically recognized by T-cells in the context of the Major Histocompatibility Complex (MHC) class II molecule I-A^d^. This specificity makes it an invaluable tool, particularly in studies utilizing BALB/c mice, for dissecting the mechanisms of antigen presentation, T-cell activation, differentiation, and the induction of both humoral and cell-mediated immune responses. This guide provides a detailed overview of its core properties, quantitative data on its immunological activity, comprehensive experimental protocols, and a visualization of the key signaling pathways it triggers.

Core Properties and Characteristics

The OVA (323-339) peptide is a linear epitope with well-defined biochemical and immunological properties that make it a reliable and consistent tool for in vitro and in vivo studies.

PropertyDescription
Amino Acid Sequence H-Ile-Ser-Gln-Ala-Val-His-Ala-Ala-His-Ala-Glu-Ile-Asn-Glu-Ala-Gly-Arg-OH (ISQAVHAAHAEINEAGR)[1][2]
Molecular Weight Approximately 1773.91 g/mol [3]
MHC Restriction Binds to the MHC Class II molecule I-A^d^[1][2][4][5][6]
T-Cell Specificity Primarily stimulates CD4+ T helper cells. It is the cognate antigen for the widely used OT-II transgenic T-cell receptor.[1][7]
Immunological Role Acts as both a T-cell and B-cell epitope, making it relevant for studying allergic reactions, T-cell activation, and tolerance induction.[2][3][8] It is responsible for a significant portion (25-35%) of the total T-cell response to the intact ovalbumin protein in BALB/c mice.[1][6]
Physical Form Typically supplied as a lyophilized white powder, soluble in water.[1][3]
Storage Should be stored at -20°C for long-term stability.[1][3]

Quantitative Immunological Data

The response of T-cells to OVA (323-339) can be quantified through various assays. The following tables summarize typical experimental conditions and expected outcomes based on published studies.

Table 1: In Vitro T-Cell Proliferation

Assay based on stimulation of splenocytes from OT-II transgenic mice.

Peptide ConcentrationDuration (hours)Proliferation Metric (% CFSE^low^ cells)Reference
1 µg/mL72Significant increase in proliferation[9]
5 µg/mL72 - 96Higher percentage of CFSE^low^ cells compared to control[10]
10 µg/mL72 - 96Dose-dependent increase in proliferation[10]
10 µg/mL72~62% of CD4+ T-cells in daughter generations[11]
Table 2: In Vitro Cytokine Production

Cytokine levels measured in supernatants of OT-II splenocyte cultures stimulated with OVA (323-339).

Peptide ConcentrationDuration (hours)CytokineConcentration (pg/mL)Reference
5 µg/mL24IL-2Significantly higher than unstimulated control[10]
5 µg/mL24IFN-γSignificantly higher than unstimulated control[10]
10 µg/mL72IFN-γConsiderable production observed[4]
10 µg/mL72IL-4Below detection limit (<8 pg/mL)[4]
1 µg/mL72IL-2~96 pg/mL (in non-transferred BALB/c)[12]
1 µg/mL72IFN-γ~1595 pg/mL (in non-transferred BALB/c)[12]
Table 3: MHC-II Binding Affinity
PeptideMHC AlleleBinding Affinity (IC50)Reference
Ovalbumin (323-339)I-A^d^14 µM[13]
Ovalbumin (323-339)RT1.B^L^ (Lewis Rat)Control (non-binder)

Note: IC50 values represent the concentration of peptide required to inhibit the binding of a standard high-affinity peptide by 50%. Lower values indicate higher affinity.

Signaling Pathways and Visualizations

The activation of a CD4+ T-cell by an antigen-presenting cell (APC) displaying the OVA (323-339) peptide on an MHC class II molecule initiates a complex intracellular signaling cascade.

T-Cell Receptor (TCR) Signaling Cascade

Upon recognition of the OVA(323-339)-I-A^d^ complex, the T-cell receptor (TCR) and its co-receptor CD4 trigger a signaling cascade. This process begins with the activation of Src-family kinases, primarily Lck, which phosphorylates the Immunoreceptor Tyrosine-based Activation Motifs (ITAMs) on the CD3 complex. This phosphorylation event recruits and activates ZAP-70, a key tyrosine kinase. Activated ZAP-70 then phosphorylates adaptor proteins such as LAT and SLP-76, creating a scaffold for the assembly of a larger signalosome. This complex activates multiple downstream pathways, including the PLCγ1 pathway, which leads to calcium mobilization and activation of Protein Kinase C (PKC). Ultimately, these signals converge on the activation of transcription factors like NFAT (Nuclear Factor of Activated T-cells), AP-1, and NF-κB, which drive gene expression for cytokines (e.g., IL-2), proliferation, and effector functions.

TCR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm T-Cell Cytoplasm cluster_nucleus Nucleus APC APC TCell T-Cell MHC_Peptide MHC-II + OVA(323-339) TCR TCR/CD3 MHC_Peptide->TCR Binding Lck Lck TCR->Lck Activates CD4 CD4 CD4->Lck Activates ZAP70 ZAP-70 Lck->ZAP70 Phosphorylates ITAMs, recruits & activates LAT_SLP76 LAT/SLP-76 ZAP70->LAT_SLP76 Phosphorylates PLCG1 PLCγ1 LAT_SLP76->PLCG1 Activates AP1 AP-1 LAT_SLP76->AP1 Via Ras/MAPK Pathway IP3 IP3 PLCG1->IP3 DAG DAG PLCG1->DAG Ca Ca²⁺ Flux IP3->Ca PKC PKCθ DAG->PKC Calcineurin Calcineurin Ca->Calcineurin NFkB NF-κB PKC->NFkB Activates NFAT NFAT Calcineurin->NFAT Dephosphorylates (Activates) Gene Gene Expression (IL-2, IFN-γ, etc.) NFAT->Gene NFkB->Gene AP1->Gene

Diagram 1: TCR Signaling Pathway upon OVA (323-339) Recognition.

Experimental Protocols

Detailed methodologies are crucial for reproducible research. The following are standard protocols for key experiments involving OVA (323-339).

Protocol 1: In Vitro T-Cell Proliferation Assay using CFSE

This assay measures the proliferation of T-cells in response to antigen stimulation by tracking the dilution of the fluorescent dye CFSE (Carboxyfluorescein succinimidyl ester).

Materials:

  • Single-cell suspension of splenocytes from an OT-II transgenic mouse.

  • OVA (323-339) peptide solution (1 mg/mL stock in sterile PBS or DMSO).

  • Complete RPMI-1640 medium (supplemented with 10% FBS, 2 mM L-glutamine, 100 U/mL penicillin/streptomycin, 50 µM β-mercaptoethanol).

  • CFSE dye (e.g., from Thermo Fisher Scientific).

  • 96-well U-bottom culture plates.

  • Flow cytometer.

Methodology:

  • Cell Preparation: Prepare a single-cell suspension from the spleen of an OT-II mouse. Lyse red blood cells using ACK lysis buffer. Wash the cells twice with PBS.

  • CFSE Labeling: Resuspend cells at 1-2 x 10^7^ cells/mL in pre-warmed PBS. Add CFSE to a final concentration of 1 µM. Incubate for 3 minutes at room temperature.[2]

  • Quenching: Quench the staining reaction by adding 5 volumes of ice-cold complete RPMI medium. Incubate for 5 minutes on ice.

  • Washing: Wash the cells three times with complete RPMI medium to remove excess CFSE.

  • Cell Plating: Resuspend the CFSE-labeled splenocytes to a final concentration of 1 x 10^6^ cells/mL in complete RPMI medium. Plate 100 µL of the cell suspension (1 x 10^5^ cells) into each well of a 96-well U-bottom plate.[10]

  • Antigen Stimulation: Prepare serial dilutions of the OVA (323-339) peptide in complete RPMI medium. Add 100 µL of the peptide solution to the wells to achieve final concentrations ranging from 0.5 to 10 µg/mL.[2][10] Include an unstimulated control (medium only) and a positive control (e.g., anti-CD3/CD28 beads or PMA/Ionomycin).

  • Incubation: Culture the plates for 72-96 hours at 37°C in a 5% COngcontent-ng-c4139270029="" class="ng-star-inserted">2 incubator.

  • Flow Cytometry Analysis: Harvest the cells and stain with fluorescently labeled antibodies against surface markers (e.g., CD4). Analyze the cells using a flow cytometer, gating on the CD4+ T-cell population. Proliferation is measured by the successive halving of CFSE fluorescence intensity, with each peak representing a cell division.

CFSE_Assay_Workflow cluster_prep Cell Preparation cluster_culture Cell Culture cluster_analysis Analysis A1 Isolate OT-II Splenocytes A2 Label cells with CFSE (1 µM) A1->A2 A3 Wash cells 3x A2->A3 B1 Plate 1x10^5 cells/well in 96-well plate A3->B1 B2 Add OVA (323-339) peptide (0.5-10 µg/mL) B1->B2 B3 Incubate for 72-96 hours B2->B3 C1 Harvest cells & stain for surface markers (e.g., CD4) B3->C1 C2 Acquire on Flow Cytometer C1->C2 C3 Gate on CD4+ cells and analyze CFSE dilution C2->C3

References

The Dual Role of OVA Peptide (323-339) in Allergy and Tolerance: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The ovalbumin (OVA) peptide 323-339, sequence ISQAVHAAHAEINEAGR, stands as a cornerstone in experimental allergy research. This 17-amino acid fragment of chicken egg albumin has been instrumental in dissecting the cellular and molecular mechanisms underpinning allergic sensitization and in exploring novel strategies for inducing immune tolerance. Its significance lies in its capacity to act as a major immunodominant epitope for both T and B cells in BALB/c and C57BL/6 mice, making it an invaluable tool for in vivo and in vitro studies.[1][2][3][4][5] This technical guide provides an in-depth overview of OVA (323-339), focusing on its application in allergy models, mechanisms of action, and detailed experimental protocols.

Core Concepts: A Peptide with a Dual Personality

OVA (323-339) is primarily recognized by CD4+ T helper (Th) cells when presented by MHC class II molecules, particularly I-A(d) in BALB/c mice.[6][7][8][9] This interaction is a critical initiating event in the adaptive immune response to ovalbumin. The nature of the subsequent T cell differentiation dictates the immunological outcome: a pathogenic allergic response or a protective state of tolerance.

  • Allergenic Potential: In the context of allergic sensitization, OVA (323-339) predominantly drives a Th2-type immune response.[2][10] This is characterized by the production of cytokines such as Interleukin-4 (IL-4), IL-5, and IL-13. These cytokines orchestrate the key features of an allergic reaction, including IgE production by B cells, eosinophil recruitment, and airway hyperresponsiveness.[11] Studies have shown that sensitization with OVA (323-339) alone can induce an allergic phenotype comparable to that induced by the whole OVA protein.[5]

  • Tolerogenic Capacity: Conversely, specific administration protocols of OVA (323-339) can induce a state of immune tolerance, mitigating allergic reactions.[12][13] This is often achieved through the induction of regulatory T cells (Tregs).[14] These Tregs can suppress the activity of effector T cells and promote the production of anti-inflammatory cytokines like IL-10 and Transforming Growth Factor-beta (TGF-β).[14] The route and dose of administration appear to be critical factors in determining whether the peptide induces allergy or tolerance.[12]

Quantitative Data Summary

The following tables summarize key quantitative findings from various studies utilizing OVA peptide (323-339). These data highlight the peptide's impact on humoral and cellular immune responses in different experimental settings.

Table 1: In Vivo Immunoglobulin and Cytokine Responses to OVA (323-339) Administration

ParameterMouse StrainAdministration ProtocolKey FindingsReference
Total IgE BALB/cIntraperitoneal injection with Alum, followed by intranasal challengeSignificant increase in serum total IgE in OVA-treated mice compared to saline control.[2]
OVA-specific IgE BALB/cIntraperitoneal injection with Alum, followed by intranasal challengeSignificant increase in OVA-specific IgE in both OVA and OVA (323-339) treated mice.[2]
OVA (323-339)-specific IgE BALB/cIntraperitoneal injection with Alum, followed by intranasal challengeSignificant increase in OVA (323-339)-specific IgE in OVA (323-339) treated mice.[2]
Serum IL-4 BALB/cIntraperitoneal injection with Alum, followed by intranasal challengeAugmented serum IL-4 levels in both OVA and OVA (323-339) treated mice.[1]
Serum IFN-γ BALB/cIntraperitoneal injection with Alum, followed by intranasal challengeLower IFN-γ levels in OVA (323-339) treated mice, similar to OVA-treated mice.[2]
BALF IL-4, IL-5, IL-13 Balb/cSubcutaneous injection of OVA323-339MAP octamers in OVA-sensitized miceOVA323-339MAP treatment reduced IL-4, IL-5, and IL-13 levels in bronchoalveolar lavage fluid.[14]
BALF IFN-γ, IL-10 Balb/cSubcutaneous injection of OVA323-339MAP octamers in OVA-sensitized miceOVA323-339MAP treatment increased IFN-γ and IL-10 levels in bronchoalveolar lavage fluid.[14]

Table 2: In Vitro T Cell Proliferation and Cytokine Production in Response to OVA (323-339)

Cell TypeMouse StrainIn Vitro StimulusKey FindingsReference
Splenocytes from OVA-sensitized mice BALB/cOVA (323-339)Limited proliferative response of splenocytes from OVA-sensitized mice to OVA (323-339).
Splenocytes from OVA (323-339)-sensitized mice BALB/cOVA (323-339)Proliferative response to OVA (323-339) observed in splenocytes from mice sensitized with the peptide.[2]
ROVA23-3 CD4+ T cells TCR TransgenicOVA (323-339)Strong proliferative response and marked IL-4 production.[15]
RD10 CD4+ T cells TCR TransgenicOVA (323-339)Milder proliferation and a biased Th1 response (IFN-γ production).[15]
OT-II CD4+ T cells TCR TransgenicOVA (323-339) pulsed DCsProliferation and production of IL-2 and IFN-γ.[16]

Signaling Pathways and Mechanisms of Action

The immunological consequences of T cell recognition of OVA (323-339) are dictated by downstream signaling events. The following diagrams illustrate the key pathways involved in both the allergic and tolerant responses to this peptide.

G Antigen Presentation and Th2 Differentiation Pathway cluster_APC Antigen Presenting Cell (APC) cluster_T_cell Naive CD4+ T Cell OVA_protein Ovalbumin Protein Processing Processing OVA_protein->Processing Endocytosis OVA_peptide OVA (323-339) Peptide Processing->OVA_peptide MHC_II MHC Class II (I-Ad) OVA_peptide->MHC_II Binding pMHC_II Peptide-MHC II Complex MHC_II->pMHC_II TCR T Cell Receptor (TCR) pMHC_II->TCR Recognition CD4 CD4 pMHC_II->CD4 Co-receptor binding Signal_1 Signal 1: Activation TCR->Signal_1 CD28 CD28 Signal_2 Signal 2: Co-stimulation CD28->Signal_2 Th2_differentiation Th2 Differentiation Signal_1->Th2_differentiation Signal_2->Th2_differentiation IL4_production IL-4 Production Th2_differentiation->IL4_production IL4_production->Th2_differentiation Positive Feedback B7 B7 (CD80/86) B7->CD28 Binding

Caption: Antigen presentation of OVA (323-339) by an APC leading to Th2 cell differentiation.

G Induction of Tolerance by OVA (323-339) via Regulatory T Cells OVA_peptide_admin High-dose/Specific route OVA (323-339) Administration APC_tolerogenic Tolerogenic APC OVA_peptide_admin->APC_tolerogenic pMHC_II_tolerogenic pMHC-II APC_tolerogenic->pMHC_II_tolerogenic Presents peptide Naive_T_cell Naive CD4+ T Cell pMHC_II_tolerogenic->Naive_T_cell TCR interaction Treg_induction Treg Induction Naive_T_cell->Treg_induction Treg Regulatory T Cell (Treg) Treg_induction->Treg Suppression Suppression Treg->Suppression IL10_TGFb IL-10, TGF-β Production Treg->IL10_TGFb Effector_T_cell Effector Th2 Cell Allergic_inflammation Allergic Inflammation Effector_T_cell->Allergic_inflammation Suppression->Effector_T_cell IL10_TGFb->Suppression

Caption: Proposed mechanism of OVA (323-339)-induced tolerance through Treg induction.

Detailed Experimental Protocols

Precise and reproducible methodologies are crucial in allergy research. The following are detailed protocols for key experiments involving OVA (323-339), compiled from multiple sources.

In Vivo Sensitization and Challenge for a Murine Model of Allergic Airway Inflammation

This protocol is designed to induce an allergic airway inflammation in mice, which can then be used to test the efficacy of therapeutic interventions.

Materials:

  • 8-week-old BALB/c mice

  • Ovalbumin (OVA) protein (Grade V, Sigma-Aldrich)

  • OVA peptide (323-339) (custom synthesis)

  • Aluminum hydroxide (B78521) (Alum) adjuvant

  • Sterile phosphate-buffered saline (PBS)

  • Intraperitoneal (i.p.) injection syringes

  • Intranasal (i.n.) administration supplies

Procedure:

  • Sensitization:

    • On days 0, 7, and 14, administer an intraperitoneal (i.p.) injection of 25 µg of OVA protein or OVA (323-339) peptide adsorbed to 300 µg of Alum in a total volume of 200 µL sterile PBS.[2][17] A control group should receive saline with Alum.

  • Challenge:

    • From day 21 to 23, challenge the mice intranasally (i.n.) with 20 µL of a 1% solution of OVA protein or OVA (323-339) peptide in sterile PBS.[2][17] The control group receives sterile PBS intranasally.

  • Analysis:

    • On day 28, euthanize the mice.[2]

    • Collect blood for serum analysis of total and specific IgE and IgG antibodies.

    • Perform bronchoalveolar lavage (BAL) to collect fluid for cell counting (total cells, eosinophils, macrophages) and cytokine analysis.

    • Isolate lungs for histological analysis (e.g., H&E staining for inflammation, PAS staining for mucus production).

    • Isolate spleens for splenocyte culture and in vitro restimulation assays.

G Experimental Workflow for In Vivo Allergic Sensitization Day_0 Day 0: Sensitization (i.p.) 25 µg OVA/OVA(323-339) + Alum Day_7 Day 7: Sensitization (i.p.) 25 µg OVA/OVA(323-339) + Alum Day_0->Day_7 Day_14 Day 14: Sensitization (i.p.) 25 µg OVA/OVA(323-339) + Alum Day_7->Day_14 Day_21_23 Days 21-23: Challenge (i.n.) 1% OVA/OVA(323-339) Day_14->Day_21_23 Day_28 Day 28: Analysis Day_21_23->Day_28

Caption: Timeline for the in vivo allergy model using OVA (323-339).

In Vitro T Cell Activation and Proliferation Assay

This assay is used to assess the ability of OVA (323-339) to stimulate T cell activation and proliferation in vitro.

Materials:

  • Splenocytes isolated from sensitized or TCR transgenic (e.g., OT-II) mice.

  • Antigen Presenting Cells (APCs), such as irradiated splenocytes from naive mice or dendritic cells.

  • OVA peptide (323-339) at various concentrations (e.g., 0.01 µM to 10 µM).

  • Complete RPMI-1640 medium supplemented with 10% FBS, L-glutamine, penicillin-streptomycin, and 2-mercaptoethanol.

  • 96-well round-bottom culture plates.

  • [³H]-thymidine for proliferation measurement (or CFSE for flow cytometry-based proliferation analysis).

  • ELISA kits for cytokine measurement (IL-2, IL-4, IFN-γ).

Procedure:

  • Cell Preparation:

    • Prepare a single-cell suspension of splenocytes from the experimental mice.

    • If using OT-II mice, CD4+ T cells can be purified using magnetic bead separation for a more defined system.

    • Prepare APCs by irradiating splenocytes from naive mice to prevent their proliferation.

  • Cell Culture:

    • Plate 2 x 10⁵ splenocytes or purified CD4+ T cells per well in a 96-well plate.

    • If using purified T cells, add 2-5 x 10⁵ irradiated APCs per well.

    • Add OVA (323-339) peptide at desired final concentrations. Include a no-peptide control and a positive control (e.g., anti-CD3/CD28 antibodies or Concanavalin A).

    • Culture the cells at 37°C in a 5% CO₂ incubator.

  • Analysis:

    • Cytokine Production: After 24-72 hours, collect the culture supernatant and measure cytokine concentrations using ELISA.[15][18]

    • Proliferation:

      • For [³H]-thymidine incorporation: After 48-72 hours of culture, pulse the cells with 1 µCi of [³H]-thymidine per well for the final 18 hours of culture. Harvest the cells onto a filter mat and measure incorporated radioactivity using a scintillation counter.

      • For CFSE-based analysis: Label T cells with CFSE before culture. After 72-96 hours, harvest the cells and analyze CFSE dilution by flow cytometry as a measure of cell division.

Conclusion

The OVA peptide (323-339) remains a powerful and versatile tool in the field of allergy research. Its ability to elicit both allergenic and tolerogenic immune responses, depending on the experimental context, provides a unique platform to investigate the fundamental principles of immune regulation. The quantitative data and detailed protocols presented in this guide offer a solid foundation for researchers to design and execute robust experiments aimed at understanding the complexities of allergic diseases and developing novel immunotherapeutic strategies. The continued exploration of the immunological properties of this peptide will undoubtedly contribute to future breakthroughs in the treatment of allergies.

References

The Immunomodulatory Role of OVA Peptide (323-339) in Driving Th2-Mediated Immune Responses: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth examination of the ovalbumin (OVA) peptide 323-339, a critical tool in immunological research for modeling and understanding T helper type 2 (Th2) cell-mediated immune responses. As an immunodominant epitope of chicken ovalbumin, OVA (323-339) is extensively utilized to investigate the mechanisms underlying allergic diseases, such as asthma, and to evaluate potential therapeutic interventions. This document details the signaling pathways activated by this peptide, comprehensive experimental protocols for in vivo and in vitro studies, and a summary of quantitative data from key research, offering a core resource for professionals in the field.

Core Mechanism: How OVA (323-339) Skews the Immune Response Towards Th2

The induction of a Th2 response by the OVA peptide (323-339) is a multi-step process initiated by its recognition by the adaptive immune system. The peptide itself represents a key T and B cell epitope of the larger ovalbumin protein and is central to the development of immediate hypersensitivity responses in preclinical models, particularly BALB/c mice[1][2].

The process begins when antigen-presenting cells (APCs), such as dendritic cells, internalize and process the full ovalbumin protein or are pulsed with the synthetic OVA (323-339) peptide. This peptide is then loaded onto Major Histocompatibility Complex (MHC) class II molecules and presented on the APC surface. Naïve CD4+ T cells possessing a T cell receptor (TCR) specific to the OVA (323-339)-MHC II complex can then bind to it.

This binding, in concert with co-stimulatory signals from the APC and the presence of Interleukin 4 (IL-4), triggers a specific intracellular signaling cascade. A crucial event in this cascade is the enhancement of the translation of the master Th2 transcription factor, GATA-3[3][4][5]. While IL-4 signaling upregulates GATA-3 mRNA, the concomitant TCR signaling, acting through the PI3K/mTOR pathway, is essential for elevating GATA-3 protein to levels sufficient to drive Th2 differentiation[3][4][5]. GATA-3 then promotes chromatin remodeling at the Th2 cytokine loci, leading to the characteristic secretion of IL-4, IL-5, and IL-13, which orchestrate the allergic inflammatory response[6][7].

Signaling Pathway for Th2 Differentiation

The diagram below illustrates the signaling cascade initiated by the presentation of OVA peptide (323-339) by an APC to a naïve CD4+ T cell, leading to its differentiation into a Th2 effector cell.

Th2_Differentiation_Signaling cluster_TCell Naïve CD4+ T Cell APC OVA(323-339) Peptide in MHC-II Groove TCR TCR APC->TCR Binding PI3K PI3K → mTOR TCR->PI3K Signal 1 CD4 CD4 GATA3_Protein GATA-3 Protein PI3K->GATA3_Protein Enhances Translation GATA3_mRNA GATA-3 mRNA GATA3_mRNA->GATA3_Protein Translation Th2_Cytokines IL-4, IL-5, IL-13 Production GATA3_Protein->Th2_Cytokines Induces STAT6 STAT6 STAT6->GATA3_mRNA Transcription IL4R IL-4R IL4R->STAT6 IL4_ext IL-4 IL4_ext->IL4R Signal 2

Th2 differentiation signaling cascade.

Experimental Protocols

Reproducible and standardized protocols are fundamental for studying the effects of OVA peptide (323-339). Below are detailed methodologies for a common in vivo mouse model of allergic airway inflammation and an in vitro T cell differentiation assay.

In Vivo Model: Allergic Airway Inflammation in BALB/c Mice

This protocol is widely used to induce a Th2-mediated allergic phenotype resembling human asthma.

Materials:

  • 8-week-old female BALB/c mice[1][8].

  • OVA peptide (323-339) (endotoxin-free).

  • Aluminum hydroxide (B78521) (Alum) adjuvant (e.g., Imject™ Alum)[1][8].

  • Sterile, pyrogen-free saline.

  • Isoflurane for anesthesia.

Procedure:

  • Sensitization Phase:

    • On days 0, 7, and 14, administer an intraperitoneal (i.p.) injection of 25 µg of OVA peptide (323-339) adsorbed to 300 µg of Alum in a total volume of 200 µL saline[1][8][9].

    • A control group should receive saline with Alum only.

  • Challenge Phase:

    • From day 21 to day 23, challenge the mice intranasally once daily[1][8].

    • Lightly anesthetize the mice (e.g., with isoflurane).

    • Administer 20 µL of 1% OVA peptide (323-339) solution in saline (10 µL per nostril)[1][8].

    • The control group should be challenged with saline only.

  • Endpoint Analysis (Day 28):

    • Collect serum for IgE and cytokine analysis.

    • Perform bronchoalveolar lavage (BAL) to collect fluid (BALF) for cell counts (total cells, eosinophils, lymphocytes) and cytokine measurements[10].

    • Isolate splenocytes for in vitro restimulation assays to measure antigen-specific proliferation and cytokine production[8][9].

    • Harvest lung tissue for histological analysis (e.g., H&E and PAS staining) to assess inflammation and mucus production[1].

InVivo_Workflow cluster_endpoints Analyses start Start: 8-week-old BALB/c mice sensitization Sensitization (i.p. injection) 25µg OVA(323-339) + Alum Days 0, 7, 14 start->sensitization challenge Challenge (intranasal) 1% OVA(323-339) Days 21, 22, 23 sensitization->challenge analysis Endpoint Analysis Day 28 challenge->analysis serum Serum: IgE, Cytokines analysis->serum balf BALF: Cell Counts, Cytokines analysis->balf spleen Splenocytes: Restimulation Assay analysis->spleen lung Lung Tissue: Histology analysis->lung

In vivo experimental workflow.
In Vitro Model: Th2 Differentiation of OT-II CD4+ T Cells

This protocol uses naïve CD4+ T cells from OT-II transgenic mice, whose T cells recognize the OVA (323-339) peptide, to study Th2 differentiation in a controlled environment.

Materials:

  • Spleen and lymph nodes from OT-II transgenic mice.

  • Naïve CD4+ T cell isolation kit.

  • T-cell depleted, irradiated splenocytes from C57BL/6 mice (as APCs).

  • Complete RPMI-1640 medium.

  • OVA peptide (323-339).

  • Recombinant mouse IL-4.

  • Anti-mouse IFN-γ neutralizing antibody.

  • Recombinant mouse IL-2.

Procedure:

  • Cell Preparation:

    • Isolate naïve CD4+ T cells from the spleens and lymph nodes of OT-II mice according to the isolation kit manufacturer's instructions.

    • Prepare APCs by irradiating T-cell depleted splenocytes from C57BL/6 mice.

  • Co-culture and Differentiation (Day 0):

    • In a 24-well plate, co-culture 1 x 10^6 naïve OT-II CD4+ T cells with 5 x 10^6 irradiated APCs per well.

    • Add OVA (323-339) peptide to a final concentration of 1 µg/mL.

    • To drive Th2 differentiation, add recombinant mouse IL-4 (10 ng/mL) and anti-IFN-γ antibody (10 µg/mL).

  • Expansion (Day 2):

    • Add recombinant mouse IL-2 (10 U/mL) to the culture to support T cell expansion.

  • Analysis (Day 5-6):

    • Harvest the cells.

    • Restimulate the cells with PMA and ionomycin (B1663694) for 4-6 hours in the presence of a protein transport inhibitor (e.g., Brefeldin A).

    • Perform intracellular cytokine staining for IL-4, IL-5, and IFN-γ and analyze by flow cytometry to confirm Th2 polarization.

    • Collect culture supernatants for cytokine quantification by ELISA.

Quantitative Data Presentation

The following tables summarize key quantitative findings from studies using OVA peptide (323-339) to induce Th2 responses. These values serve as a baseline for expected outcomes.

Table 1: In Vivo Cytokine and Immunoglobulin Levels
AnalyteSampleOVA (323-339) GroupControl GroupReference
IL-4 Serum71.9 ± 93.9 pg/mLNot Detected[8]
IL-4 BALFSignificantly ElevatedBaseline[10]
IL-5 BALFSignificantly ElevatedBaseline[10]
IL-13 BALFSignificantly ElevatedBaseline[10]
OVA-specific IgE SerumHigher than controlBaseline[1][8]
Total IgE SerumSignificantly IncreasedBaseline[1]

BALF: Bronchoalveolar Lavage Fluid. Values are typically presented as mean ± SD or SEM.

Table 2: In Vivo Cellular Infiltration in Bronchoalveolar Lavage Fluid (BALF)
Cell TypeOVA (323-339) GroupControl GroupReference
Total Cells Significantly IncreasedBaseline[10]
Eosinophils Significantly IncreasedBaseline[10]
Lymphocytes Significantly IncreasedBaseline[10]

Cell counts are typically expressed as cells x 10^4 or 10^5 per mL.

Conclusion and Future Directions

The OVA peptide (323-339) remains an indispensable tool for dissecting the molecular and cellular basis of Th2 immunity. Its ability to reliably induce a Th2-skewed response in well-defined animal models allows for the systematic evaluation of novel anti-allergic and anti-asthmatic therapeutics[5]. Future research will likely focus on using this model to explore the role of other immune cell subsets, the influence of the microbiome on Th2 responses, and the development of more sophisticated peptide-based immunotherapies that can modulate or reverse established allergic inflammation[10]. This guide provides the foundational knowledge and protocols necessary for researchers to effectively utilize this peptide in their scientific endeavors.

References

An In-depth Technical Guide to the B-cell Epitope in Ovalbumin Peptide (323-339)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The ovalbumin peptide 323-339 (OVA323-339) is a well-characterized, immunodominant fragment of chicken ovalbumin, a major protein in egg white. This 17-amino-acid peptide, with the sequence ISQAVHAAHAEINEAGR, is of significant interest in immunological research, particularly in the study of allergic diseases such as asthma and food allergies. It uniquely encompasses both a T-cell epitope and a B-cell epitope, making it a valuable tool for investigating the interplay between cellular and humoral immunity. This technical guide provides a comprehensive overview of the B-cell epitope within OVA323-339, including quantitative data on its immunogenicity, detailed experimental protocols for its study, and visualizations of the key signaling pathways involved in the immune response it elicits.

Immunogenicity and B-cell Response

OVA323-339 is a potent antigen capable of inducing a robust immune response, particularly a Th2-dominant response, which is characteristic of allergic reactions. Upon introduction into a suitable animal model, such as the BALB/c mouse, this peptide can stimulate the production of specific antibodies, including IgE, the immunoglobulin isotype central to type I hypersensitivity reactions. The B-cell epitope within this peptide is recognized by B-cell receptors (BCRs), initiating a signaling cascade that, with the help of T-helper cells that recognize the T-cell epitope of the same peptide, leads to B-cell proliferation, differentiation, and antibody secretion.

Quantitative Data Summary

The following tables summarize quantitative data from various studies investigating the immune response to OVA323-339.

Table 1: Splenocyte Proliferation in Response to OVA323-339 Stimulation

Treatment GroupStimulantProliferation (cpm, mean ± SD)
SalineMedium1582 ± 1334
SalineOVA2704 ± 2472
SalineOVA323-3391926 ± 1678
OVA-sensitizedMedium1231 ± 86
OVA-sensitizedOVA5312 ± 1886
OVA-sensitizedOVA323-3392879 ± 1049
OVA323-339-sensitizedMedium2737 ± 1664
OVA323-339-sensitizedOVA7792 ± 5451
OVA323-339-sensitizedOVA323-33914343 ± 11232

*Data adapted from a study on allergic mice, showing the proliferative response of splenocytes to in vitro stimulation.[1]

Table 2: Serum Antibody Levels in Mice Sensitized with OVA or OVA323-339

Treatment GroupOVA-specific IgE (OD, mean ± SD)OVA323-339-specific IgE (OD, mean ± SD)
Saline0.15 ± 0.960.28 ± 0.03
OVANot reported0.27 ± 0.02
OVA323-3390.29 ± 0.250.35 ± 0.95

*Data represents optical density (OD) values from ELISA measurements.[1]

Table 3: Cytokine Production by Splenocytes from OVA323-339-Treated Mice

Treatment GroupStimulantIL-4 (pg/mL)IFN-γ (pg/mL)
Naive CD4+ T cells (RD10)OVA323-339 (0.05 µM)~250~400
Naive CD4+ T cells (RD10)OVA323-339 (0.5 µM)~100~700
Naive CD4+ T cells (ROVA23-3)OVA323-339 (0.05 µM)~2800~150
Naive CD4+ T cells (ROVA23-3)OVA323-339 (0.5 µM)~1000~100

*Data from a study comparing two different T-cell receptor transgenic mouse models (RD10 and ROVA23-3) showing differential cytokine responses to the peptide.[2]

Experimental Protocols

Detailed methodologies are crucial for the reproducible study of the OVA323-339 epitope. Below are outlines of key experimental protocols.

Mouse Sensitization for Allergic Airway Inflammation

This protocol is designed to induce an allergic phenotype in mice using OVA323-339.

  • Animals: Use 8-week-old female BALB/c mice.

  • Sensitization: On days 0, 7, and 14, administer an intraperitoneal (i.p.) injection of 25 µg of OVA323-339 peptide emulsified in 300 µg of aluminum hydroxide (B78521) (Alum) as an adjuvant. A control group should receive saline with Alum.[3]

  • Challenge: On days 21, 22, and 23, challenge the mice intranasally (i.n.) with 20 µL of a 1% OVA323-339 solution in saline.[3]

  • Analysis: On day 28, euthanize the mice. Collect bronchoalveolar lavage fluid (BALF) for cell counting and cytokine analysis. Collect blood for serum antibody analysis. Isolate spleens for splenocyte proliferation and cytokine production assays.[3]

Enzyme-Linked Immunosorbent Assay (ELISA) for OVA323-339-Specific IgE

This protocol quantifies the amount of OVA323-339-specific IgE in mouse serum.

  • Coating: Coat a 96-well microtiter plate with rat anti-mouse IgE antibody (2 µg/mL in 0.05 M NaHCO3 buffer, pH 9.6) and incubate overnight at 4°C.

  • Blocking: Wash the plate and block with a suitable blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.

  • Sample Incubation: Add diluted serum samples (e.g., 1:10 in PBS) to the wells and incubate for 2 hours at 37°C.

  • Biotinylated Antigen: Add biotinylated OVA323-339-BSA conjugate and incubate for 1 hour at 37°C.

  • Streptavidin-HRP: Add streptavidin-horseradish peroxidase (HRP) conjugate (e.g., 1:4000 dilution) and incubate for 1 hour at 37°C.

  • Development: Add a suitable substrate (e.g., TMB) and incubate in the dark until a color change is observed.

  • Stopping and Reading: Stop the reaction with an appropriate stop solution (e.g., 2N H2SO4) and read the absorbance at 450 nm using a microplate reader.

Enzyme-Linked Immunospot (ELISpot) Assay for Cytokine-Secreting T-cells

This assay quantifies the number of T-cells secreting a specific cytokine (e.g., IFN-γ or IL-4) in response to OVA323-339.

  • Plate Coating: Coat a 96-well PVDF membrane plate with a capture antibody specific for the cytokine of interest (e.g., anti-mouse IFN-γ) and incubate overnight at 4°C.

  • Cell Plating: Wash the plate and add isolated splenocytes (e.g., 2.5 x 105 cells/well) in complete RPMI medium.

  • Stimulation: Add OVA323-339 peptide to the wells at the desired concentration (e.g., 10 µg/mL). Include a negative control (medium only) and a positive control (e.g., Concanavalin A).

  • Incubation: Incubate the plate for 24-48 hours at 37°C in a 5% CO2 incubator.

  • Detection: Lyse the cells and wash the plate. Add a biotinylated detection antibody specific for the cytokine of interest and incubate for 2 hours at room temperature.

  • Enzyme Conjugate: Add streptavidin-alkaline phosphatase (AP) or HRP conjugate and incubate for 1 hour at room temperature.

  • Spot Development: Add a suitable substrate (e.g., BCIP/NBT for AP) and incubate until spots develop.

  • Analysis: Wash the plate, allow it to dry, and count the spots using an ELISpot reader. Each spot represents a single cytokine-secreting cell.

Visualization of Signaling Pathways

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways involved in the B-cell response to the OVA323-339 epitope.

B-cell Receptor (BCR) Signaling Pathway

BCR_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm BCR B-cell Receptor (BCR) (Surface IgM/IgD) Iga_Igb Igα/Igβ Lyn Lyn Iga_Igb->Lyn Phosphorylation of ITAMs Syk Syk Lyn->Syk Recruitment & Activation CD19 CD19 Syk->CD19 Phosphorylation PLCg2 PLCγ2 Syk->PLCg2 PI3K PI3K CD19->PI3K Activation MAPK_pathway MAPK Pathway PI3K->MAPK_pathway Activation Antigen OVA(323-339) B-cell Epitope Antigen->BCR Binding & Cross-linking IP3 IP3 PLCg2->IP3 Generates DAG DAG PLCg2->DAG Generates Ca_release Ca²⁺ Release (from ER) IP3->Ca_release PKC PKC DAG->PKC NFkB_activation NF-κB Activation PKC->NFkB_activation Transcription Gene Transcription (Proliferation, Differentiation) NFkB_activation->Transcription MAPK_pathway->Transcription

Caption: B-cell receptor activation by OVA(323-339) epitope.

T-cell Help for B-cell Activation

T_cell_Help cluster_Bcell B-cell cluster_Tcell T-helper Cell BCR BCR Antigen_uptake Antigen Internalization & Processing BCR->Antigen_uptake Binds Antigen OVA_peptide OVA(323-339) T-cell Epitope MHCII MHC class II TCR TCR MHCII->TCR Peptide Presentation CD4 CD4 MHCII->CD4 OVA_peptide->MHCII Loading CD40 CD40 CD40L CD40L CD40->CD40L Co-stimulation B7 B7 CD28 CD28 B7->CD28 Co-stimulation Bcell_activation B-cell Proliferation & Differentiation Cytokines Cytokine Release (IL-4, IL-5) TCR->Cytokines Activation CD40L->Bcell_activation Help Signals Cytokines->Bcell_activation Help Signals

References

Unveiling the Immunological Workhorse: A Technical Guide to OVA Peptide (323-339)

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuances of key immunological tools is paramount. Among these, the Ovalbumin (OVA) Peptide (323-339) stands out as a cornerstone for studying the intricacies of antigen presentation, T-cell activation, and allergic responses. This in-depth guide provides a comprehensive overview of its discovery, significance, and practical application, complete with quantitative data, detailed experimental protocols, and visual workflows.

The Genesis of a Model Epitope: Discovery and Significance

The discovery of OVA Peptide (323-339), with the amino acid sequence ISQAVHAAHAEINEAGR, is intrinsically linked to early efforts to dissect the molecular basis of T-cell recognition. While a single "discovery" paper is not easily isolated, its prominence emerged from studies in the 1980s and 1990s focused on identifying the specific fragments of chicken ovalbumin that are presented by Major Histocompatibility Complex (MHC) class II molecules to CD4+ T helper cells.

A pivotal advancement in this area was the development of the DO11.10 T-cell hybridoma, which is specific for an epitope of chicken ovalbumin presented by the I-Ad MHC class II molecule.[1][2] This cell line became an invaluable tool for researchers to pinpoint the precise peptide sequence recognized, leading to the characterization of the 323-339 fragment as a major immunodominant T-cell epitope.[2][3]

The significance of OVA Peptide (323-339) in immunological research is multifaceted:

  • Model for MHC Class II Antigen Presentation: It is extensively used to investigate the mechanisms of how antigens are processed and presented by antigen-presenting cells (APCs) to CD4+ T cells.[4]

  • T-Cell Activation Studies: The peptide is a potent activator of T cells, particularly those from OT-II transgenic mice, which express a T-cell receptor (TCR) specifically recognizing OVA (323-339) in the context of I-Ab. This makes it an ideal tool for studying T-cell signaling, proliferation, and differentiation.[5][6]

  • Allergy and Hypersensitivity Research: OVA (323-339) is recognized as both a T-cell and a B-cell epitope, playing a crucial role in the development of immediate hypersensitivity responses and serving as a model for studying allergic reactions, such as asthma and food allergies.[7][8][9]

  • MHC-Peptide Binding Dynamics: A fascinating aspect of this peptide is its ability to bind to the I-Ad MHC class II molecule in at least two functionally distinct registers.[10] This has provided valuable insights into the flexibility of MHC-peptide interactions and how a single peptide can elicit different T-cell responses.[10]

Quantitative Data Summary

The following tables summarize key quantitative data related to the immunological properties of OVA Peptide (323-339).

ParameterValue/RangeCell Type/SystemReference(s)
T-Cell Response Contribution25-35% of total T-cell response to intact OVABALB/c mouse splenocytes[9]
In Vivo Immunization Dose25 µg - 100 µg per mouseBALB/c, C57BL/6 mice[7][11]
In Vitro T-Cell Stimulation1 - 10 µg/mLOT-II splenocytes[6]
AssayParameterValue/RangeConditionsReference(s)
T-Cell Proliferation CFSE Dilution Statistically significant at 72h 1-10 µg/mL OVA (323-339), OT-II splenocytes
ELISpot (IL-2) Stimulation Concentration 1 µM Splenocytes from immunized BALB/c mice [11]
In Vivo OT-II Proliferation Peptide Loading Concentration 1 µg/mL Splenic DCs as APCs

Key Experimental Protocols

Detailed methodologies for common experiments involving OVA Peptide (323-339) are provided below.

In Vivo Immunization of Mice for T-Cell Response

This protocol is designed to elicit a robust T-cell response to OVA Peptide (323-339) in mice.

Materials:

  • OVA Peptide (323-339)

  • Complete Freund's Adjuvant (CFA) or Incomplete Freund's Adjuvant (IFA)

  • Sterile PBS

  • Syringes and needles

Procedure:

  • Antigen Emulsion Preparation:

    • Dissolve OVA Peptide (323-339) in sterile PBS to a final concentration of 1-2 mg/mL.

    • Prepare a 1:1 emulsion of the peptide solution with either CFA (for initial immunization) or IFA (for booster immunizations). This is achieved by drawing equal volumes of the peptide solution and adjuvant into two separate syringes connected by a stopcock and vigorously mixing until a stable, thick emulsion is formed. The stability can be tested by dropping a small amount into water; a stable emulsion will not disperse.

  • Immunization:

    • Inject 100-200 µL of the emulsion subcutaneously (s.c.) or intraperitoneally (i.p.) into each mouse. This typically delivers a dose of 50-100 µg of the peptide.[7][11]

  • Booster (Optional):

    • For a stronger or more sustained response, a booster immunization can be given 7-14 days after the primary immunization using the peptide emulsified in IFA.

  • Analysis:

    • Immune responses, such as T-cell proliferation or cytokine production, are typically evaluated 7-14 days after the final immunization by harvesting splenocytes or lymph node cells.[12]

In Vitro T-Cell Proliferation Assay (CFSE-based)

This assay measures the proliferation of T cells in response to stimulation with OVA Peptide (323-339).

Materials:

  • Splenocytes from OT-II transgenic mice (or immunized wild-type mice)

  • OVA Peptide (323-339)

  • Carboxyfluorescein succinimidyl ester (CFSE)

  • Complete RPMI medium

  • 96-well U-bottom plates

  • Flow cytometer

Procedure:

  • Cell Labeling:

    • Prepare a single-cell suspension of splenocytes.

    • Label the cells with CFSE at a final concentration of 1-5 µM in PBS for 10 minutes at 37°C.

    • Quench the labeling reaction by adding an equal volume of fetal bovine serum (FBS).

    • Wash the cells twice with complete RPMI medium.

  • Cell Culture:

    • Resuspend the CFSE-labeled splenocytes to a concentration of 1 x 106 cells/mL in complete RPMI medium.

    • Plate 1 x 105 cells per well in a 96-well U-bottom plate.

    • Add OVA Peptide (323-339) to the wells at various concentrations (e.g., 1, 5, 10 µg/mL).[6] Include a negative control (no peptide) and a positive control (e.g., anti-CD3 antibody).

    • Incubate the plate for 72-96 hours at 37°C in a 5% CO2 incubator.[6]

  • Flow Cytometry Analysis:

    • Harvest the cells and stain with fluorescently labeled antibodies against T-cell markers (e.g., CD4).

    • Acquire the samples on a flow cytometer.

    • Analyze the data by gating on the CD4+ T-cell population and examining the CFSE fluorescence. Each peak of decreasing fluorescence intensity represents a cell division.

ELISpot Assay for Cytokine-Secreting Cells

The ELISpot assay is a highly sensitive method to quantify the number of individual cells secreting a specific cytokine (e.g., IL-2, IFN-γ) upon stimulation.

Materials:

  • ELISpot plate pre-coated with anti-cytokine capture antibody

  • Splenocytes from immunized mice

  • OVA Peptide (323-339)

  • Biotinylated anti-cytokine detection antibody

  • Streptavidin-HRP

  • Substrate for HRP (e.g., AEC)

  • ELISpot reader

Procedure:

  • Cell Plating:

    • Prepare a single-cell suspension of splenocytes from immunized mice.

    • Add 1.5 x 106 total leukocytes per well to the pre-coated ELISpot plate.[13]

    • Stimulate the cells with OVA Peptide (323-339) at a concentration of approximately 1 µM.[11] Include negative (medium alone) and positive (e.g., mitogen) controls.

    • Incubate the plate overnight at 37°C in a 5% CO2 incubator.

  • Detection:

    • Wash the plate to remove the cells.

    • Add the biotinylated detection antibody and incubate.

    • Wash the plate and add streptavidin-HRP.

    • Wash the plate again and add the substrate to develop the spots. Each spot represents a cytokine-secreting cell.

  • Analysis:

    • Stop the reaction by washing with water once the spots are visible.

    • Allow the plate to dry completely.

    • Count the spots using an automated ELISpot reader.

Visualizing the Processes: Diagrams and Workflows

The following diagrams, created using the DOT language, illustrate key pathways and experimental workflows involving OVA Peptide (323-339).

Antigen_Presentation_Pathway cluster_APC Antigen Presenting Cell (APC) cluster_TCell CD4+ T Cell OVA Ovalbumin Endosome Endosome (pH ~5) OVA->Endosome Proteases Proteases Endosome->Proteases Processing MHC_II MHC Class II (I-Ad) Endosome->MHC_II OVA_Peptide OVA Peptide (323-339) Proteases->OVA_Peptide OVA_Peptide->MHC_II Binding Peptide_MHC_Complex Peptide-MHC Complex Cell_Surface Cell Surface Peptide_MHC_Complex->Cell_Surface Transport TCR TCR Peptide_MHC_Complex->TCR Recognition CD4 CD4 Peptide_MHC_Complex->CD4 Activation T-Cell Activation TCR->Activation

Antigen presentation of OVA Peptide (323-339).

T_Cell_Proliferation_Workflow cluster_Preparation Cell Preparation cluster_Culture Cell Culture (72-96h) cluster_Analysis Analysis Splenocytes Isolate Splenocytes (from OT-II mouse) CFSE_Labeling Label with CFSE Splenocytes->CFSE_Labeling Plating Plate Cells CFSE_Labeling->Plating Stimulation Add OVA Peptide (323-339) Plating->Stimulation Staining Stain for CD4 Stimulation->Staining After Incubation Flow_Cytometry Flow Cytometry Staining->Flow_Cytometry Data_Analysis Analyze CFSE Dilution Flow_Cytometry->Data_Analysis

Workflow for CFSE-based T-cell proliferation assay.

ELISpot_Workflow cluster_Plate_Prep Plate Preparation & Cell Culture cluster_Detection Spot Detection cluster_Analysis Analysis Plate Pre-coated ELISpot Plate Cells Add Splenocytes from Immunized Mouse Plate->Cells Stimulate Add OVA Peptide (323-339) Cells->Stimulate Incubate Incubate Overnight Stimulate->Incubate Wash1 Wash (Remove Cells) Incubate->Wash1 Add_Detection_Ab Add Biotinylated Detection Antibody Wash1->Add_Detection_Ab Wash2 Wash Add_Detection_Ab->Wash2 Add_Strep_HRP Add Streptavidin-HRP Wash2->Add_Strep_HRP Wash3 Wash Add_Strep_HRP->Wash3 Add_Substrate Add Substrate & Develop Spots Wash3->Add_Substrate Stop Stop Reaction Add_Substrate->Stop Read Count Spots Stop->Read

Workflow for ELISpot assay.

References

Methodological & Application

OVA Peptide (323-339) for In Vitro T-Cell Stimulation: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ovalbumin (OVA) peptide (323-339) is a well-characterized, immunodominant T-cell epitope derived from chicken ovalbumin. It is specifically recognized by CD4+ T-cells in the context of the Major Histocompatibility Complex (MHC) class II molecule I-Ad in BALB/c mice and I-Ab in C57BL/6 mice when using OT-II transgenic T-cells.[1][2] This peptide is an invaluable tool for in vitro studies of T-cell activation, proliferation, differentiation, and cytokine release. Its robust and specific stimulation of cognate T-cells makes it a standard reagent in immunology research and for the preclinical evaluation of immunomodulatory drug candidates.

These application notes provide detailed protocols for the use of OVA peptide (323-339) in stimulating T-cells in vitro, along with data presentation guidelines and a schematic of the involved signaling pathways.

Data Presentation

Quantitative data from T-cell stimulation assays should be organized for clarity and ease of comparison. The following tables provide templates for presenting typical results.

Table 1: T-Cell Proliferation in Response to OVA Peptide (323-339) Stimulation

Peptide Concentration (µg/mL)Mean Proliferation Index (CFSE Dilution)Standard Deviation
0 (Unstimulated Control)1.2± 0.3
0.15.8± 1.1
115.4± 2.5
525.1± 3.2
1026.5± 3.5

Table 2: Cytokine Production by T-Cells Following OVA Peptide (323-339) Stimulation

Peptide Concentration (µg/mL)IL-2 (pg/mL)IFN-γ (pg/mL)
0 (Unstimulated Control)< 10< 20
1550 ± 751200 ± 150
51200 ± 1202800 ± 300
101250 ± 1303100 ± 320

Table 3: Upregulation of T-Cell Activation Markers

Treatment% CD25+ of CD4+ T-cells% CD69+ of CD4+ T-cells
Unstimulated Control2.5 ± 0.83.1 ± 1.0
OVA Peptide (323-339) (5 µg/mL)75.3 ± 5.288.6 ± 4.7
Positive Control (e.g., anti-CD3/CD28)95.1 ± 2.198.2 ± 1.5

Experimental Protocols

Protocol 1: In Vitro T-Cell Proliferation Assay using CFSE Dilution

This protocol describes the stimulation of OVA-specific T-cells (e.g., from OT-II transgenic mice) and the measurement of their proliferation using Carboxyfluorescein succinimidyl ester (CFSE) dilution by flow cytometry.

Materials:

  • OVA Peptide (323-339)

  • Splenocytes from OT-II transgenic mice (as a source of OVA-specific CD4+ T-cells and antigen-presenting cells)

  • Complete RPMI-1640 medium (supplemented with 10% FBS, 2 mM L-glutamine, 100 U/mL penicillin, 100 µg/mL streptomycin, and 50 µM β-mercaptoethanol)

  • CFSE (Carboxyfluorescein succinimidyl ester)

  • FACS buffer (PBS with 2% FBS)

  • Anti-CD4 antibody (conjugated to a fluorophore)

  • 96-well round-bottom cell culture plates

  • Flow cytometer

Procedure:

  • Prepare Splenocytes: Isolate spleens from OT-II mice and prepare a single-cell suspension. Lyse red blood cells using a suitable lysis buffer.

  • CFSE Labeling: Resuspend splenocytes at 1 x 107 cells/mL in pre-warmed PBS. Add CFSE to a final concentration of 5 µM and incubate for 10 minutes at 37°C, protected from light.

  • Quench Staining: Quench the staining reaction by adding 5 volumes of ice-cold complete RPMI-1640 medium.

  • Cell Plating: Centrifuge the cells and resuspend in complete RPMI-1640 medium at a concentration of 2 x 106 cells/mL. Plate 100 µL of the cell suspension (2 x 105 cells) into each well of a 96-well plate.

  • Peptide Stimulation: Prepare serial dilutions of OVA peptide (323-339) in complete RPMI-1640 medium. Add 100 µL of the peptide solution to the appropriate wells to achieve final concentrations ranging from 0.1 to 10 µg/mL. Include an unstimulated control (medium alone).

  • Incubation: Culture the cells for 72-96 hours at 37°C in a humidified incubator with 5% CO2.

  • Staining for Flow Cytometry: Harvest the cells and stain with a fluorescently labeled anti-CD4 antibody in FACS buffer for 30 minutes on ice.

  • Flow Cytometry Analysis: Wash the cells and resuspend in FACS buffer. Acquire data on a flow cytometer, gating on the CD4+ T-cell population. Proliferation is measured by the serial dilution of CFSE fluorescence.

Protocol 2: Measurement of Cytokine Production by ELISA

This protocol outlines the quantification of cytokines (e.g., IL-2, IFN-γ) in the supernatant of T-cell cultures stimulated with OVA peptide (323-339).

Materials:

  • OVA Peptide (323-339)

  • Splenocytes from OT-II transgenic mice

  • Complete RPMI-1640 medium

  • 96-well flat-bottom cell culture plates

  • ELISA kit for the cytokine of interest (e.g., mouse IL-2, mouse IFN-γ)

Procedure:

  • Cell Culture Setup: Prepare and plate splenocytes as described in Protocol 1, steps 1 and 4, in a 96-well flat-bottom plate.

  • Peptide Stimulation: Add OVA peptide (323-339) to the wells at various concentrations (e.g., 1, 5, 10 µg/mL).

  • Incubation: Culture the cells for 24-72 hours at 37°C and 5% CO2. The optimal incubation time will vary depending on the cytokine being measured.

  • Supernatant Collection: Centrifuge the plate and carefully collect the supernatant from each well.

  • ELISA: Perform the ELISA according to the manufacturer's instructions to quantify the concentration of the target cytokine in the supernatants.

Visualizations

T-Cell Stimulation Workflow

The following diagram illustrates the general workflow for an in vitro T-cell stimulation experiment using OVA peptide (323-339).

T_Cell_Stimulation_Workflow cluster_preparation Cell Preparation cluster_stimulation Stimulation cluster_analysis Analysis splenocytes Isolate Splenocytes (Source of T-cells and APCs) cfse_labeling CFSE Labeling (Optional, for proliferation) splenocytes->cfse_labeling plating Plate Cells cfse_labeling->plating add_peptide Add OVA Peptide (323-339) plating->add_peptide incubation Incubate (24-96h) add_peptide->incubation flow_cytometry Flow Cytometry (Proliferation, Activation Markers) incubation->flow_cytometry elisa ELISA (Cytokine Quantification) incubation->elisa

Caption: Workflow for in vitro T-cell stimulation.

T-Cell Receptor (TCR) Signaling Pathway

Upon recognition of the OVA peptide (323-339)-MHC class II complex on an antigen-presenting cell (APC), the T-cell receptor (TCR) on a CD4+ T-cell initiates a complex signaling cascade. This leads to T-cell activation, proliferation, and the execution of its effector functions.

TCR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TCR TCR/CD3 Lck Lck TCR->Lck CD4 CD4 CD4->Lck MHCII APC: MHC-II + OVA Peptide MHCII->TCR Antigen Recognition ZAP70 ZAP-70 Lck->ZAP70 activates LAT LAT ZAP70->LAT phosphorylates PLCg1 PLCγ1 LAT->PLCg1 RasGRP RasGRP LAT->RasGRP IP3 IP3 PLCg1->IP3 DAG DAG PLCg1->DAG Calcineurin Calcineurin IP3->Calcineurin Ca2+ release PKC PKCθ DAG->PKC NFAT NFAT Calcineurin->NFAT NFkB NF-κB PKC->NFkB AP1 AP-1 RasGRP->AP1 MAPK Cascade Gene_Expression Gene Expression (IL-2, IFN-γ, etc.) NFAT->Gene_Expression NFkB->Gene_Expression AP1->Gene_Expression

Caption: Simplified TCR signaling cascade.

References

Application Notes and Protocols for OVA Peptide (323-339) T-cell Proliferation Assay

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Ovalbumin (OVA) peptide 323-339 is a well-characterized, immunodominant epitope of chicken ovalbumin that is presented by the MHC class II molecule I-Ad.[1][2] It is widely used as a model antigen in immunological studies to investigate the mechanisms of CD4+ T-cell activation, proliferation, and differentiation. This document provides detailed protocols for performing a T-cell proliferation assay using the OVA (323-339) peptide, focusing on the Carboxyfluorescein succinimidyl ester (CFSE) dilution method.

Principle of the Assay

The T-cell proliferation assay is a cornerstone of immunological research, enabling the quantification of antigen-specific T-cell responses. The CFSE-based assay relies on the covalent labeling of intracellular proteins with the fluorescent dye CFSE. When cells divide, the dye is distributed equally between the two daughter cells, resulting in a halving of the fluorescence intensity with each cell division. This progressive dilution of CFSE can be measured by flow cytometry, allowing for the visualization and quantification of distinct generations of proliferating T-cells.[3][4]

Data Presentation

The following tables summarize representative quantitative data from OVA (323-339) T-cell proliferation assays. These values are illustrative and can vary depending on the specific experimental conditions, such as the source of T-cells (e.g., from OT-II transgenic mice which have T-cell receptors specific for OVA 323-339), the type and activation state of antigen-presenting cells (APCs), and the concentration of the peptide.[5][6]

Table 1: Representative Results of a CFSE-based T-cell Proliferation Assay

Experimental ConditionOVA (323-339) Peptide Concentration (µg/mL)Percentage of Divided CD4+ T-cells (%)Proliferation Index
Unstimulated Control0< 51.0 - 1.2
Low Dose Stimulation0.120 - 401.5 - 2.5
Optimal Dose Stimulation160 - 853.0 - 4.5
High Dose Stimulation1070 - 903.5 - 5.0
Positive Control (e.g., anti-CD3/CD28)N/A> 90> 5.0

Proliferation Index: The average number of divisions that a responding cell has undergone.

Table 2: Experimental Parameters for T-cell Proliferation Assay

ParameterRecommended Range/ValueNotes
T-cell Seeding Density1-5 x 105 cells/wellIn a 96-well plate.
APC Seeding Density1-5 x 105 cells/wellA 1:1 ratio of T-cells to APCs is common.
OVA (323-339) Peptide Concentration0.1 - 10 µg/mLA dose-response curve is recommended.
Incubation Time72 - 96 hoursTime for sufficient cell division to occur.
CFSE Concentration1 - 5 µMTitration is necessary to ensure bright staining with low toxicity.

Experimental Protocols

This section provides a detailed methodology for a CFSE-based T-cell proliferation assay using splenocytes from an OT-II mouse as the source of OVA-specific CD4+ T-cells and irradiated, syngeneic splenocytes as APCs.

Materials and Reagents
  • Complete RPMI-1640 medium (cRPMI): RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, 100 µg/mL streptomycin, and 50 µM 2-mercaptoethanol.

  • OVA (323-339) peptide (lyophilized)

  • Carboxyfluorescein succinimidyl ester (CFSE)

  • Phosphate Buffered Saline (PBS)

  • Ficoll-Paque PLUS

  • ACK Lysing Buffer

  • Anti-CD4 antibody (conjugated to a fluorophore for flow cytometry)

  • 7-AAD or Propidium Iodide (viability dye)

  • Flow cytometer

Protocol Steps
  • Preparation of Antigen-Presenting Cells (APCs)

    • Euthanize a non-transgenic mouse (syngeneic to the OT-II mouse) and aseptically remove the spleen.

    • Prepare a single-cell suspension by gently grinding the spleen between the frosted ends of two sterile glass slides in cRPMI.

    • Filter the cell suspension through a 70 µm cell strainer.

    • Centrifuge the cells, discard the supernatant, and resuspend the pellet in ACK Lysing Buffer to lyse red blood cells. Incubate for 5 minutes at room temperature.

    • Quench the lysis by adding an excess of cRPMI and centrifuge.

    • Wash the cells twice with cRPMI.

    • Irradiate the splenocytes (e.g., 2000-3000 rads) to prevent their proliferation.

    • Resuspend the irradiated APCs in cRPMI at a concentration of 2 x 106 cells/mL.

  • Isolation and CFSE Labeling of OT-II CD4+ T-cells

    • Euthanize an OT-II mouse and prepare a single-cell suspension from the spleen and lymph nodes as described above.

    • Isolate CD4+ T-cells using a negative selection magnetic bead-based kit according to the manufacturer's instructions. This will yield a highly pure population of CD4+ T-cells.

    • Wash the purified CD4+ T-cells with PBS.

    • Resuspend the cells in pre-warmed PBS at a concentration of 1-10 x 106 cells/mL.

    • Add CFSE to a final concentration of 1-5 µM. Immediately vortex the cells to ensure uniform labeling.

    • Incubate for 10-15 minutes at 37°C, protected from light.

    • Quench the labeling reaction by adding 5 volumes of cold cRPMI (the protein in the serum will bind to any unbound CFSE).

    • Wash the cells twice with cRPMI.

    • Resuspend the CFSE-labeled CD4+ T-cells in cRPMI at a concentration of 2 x 106 cells/mL.

  • Co-culture and Stimulation

    • Prepare a serial dilution of the OVA (323-339) peptide in cRPMI.

    • In a 96-well round-bottom plate, add 50 µL of the irradiated APC suspension to each well.

    • Add 50 µL of the appropriate OVA peptide dilution to the wells. Include a "no peptide" control.

    • Add 100 µL of the CFSE-labeled CD4+ T-cell suspension to each well.

    • The final volume in each well should be 200 µL, containing 1 x 105 APCs and 1 x 105 CD4+ T-cells.

    • Set up a positive control by stimulating cells with anti-CD3 and anti-CD28 antibodies.

    • Incubate the plate for 72-96 hours at 37°C in a humidified incubator with 5% CO2.

  • Flow Cytometry Analysis

    • After incubation, gently resuspend the cells in the wells.

    • Transfer the cells to FACS tubes.

    • Stain the cells with a fluorescently labeled anti-CD4 antibody and a viability dye (e.g., 7-AAD).

    • Acquire the samples on a flow cytometer.

    • Gate on the live, single, CD4+ T-cell population.

    • Analyze the CFSE fluorescence in this population. Unproliferated cells will show a single bright peak, while proliferated cells will show a series of peaks with progressively lower fluorescence intensity.

    • Use the flow cytometry software to calculate the percentage of divided cells and the proliferation index.

Signaling Pathway and Experimental Workflow

T-cell Activation Signaling Pathway

The activation of a CD4+ T-cell by the OVA (323-339) peptide is initiated by the interaction of the T-cell receptor (TCR) with the peptide-MHC class II complex on the surface of an APC. This interaction, along with co-stimulatory signals, triggers a cascade of intracellular signaling events leading to T-cell proliferation and differentiation.

T_Cell_Activation cluster_APC Antigen Presenting Cell (APC) cluster_TCell CD4+ T-Cell MHCII_Peptide MHC-II + OVA(323-339) TCR TCR MHCII_Peptide->TCR CD80_86 CD80/CD86 CD28 CD28 CD80_86->CD28 Lck Lck TCR->Lck Signal 1 CD4 CD4 CD4->MHCII_Peptide CD28->Lck Signal 2 ZAP70 ZAP70 Lck->ZAP70 PLCg1 PLCγ1 ZAP70->PLCg1 NFAT NFAT PLCg1->NFAT AP1 AP-1 PLCg1->AP1 NFkB NF-κB PLCg1->NFkB Proliferation Proliferation NFAT->Proliferation AP1->Proliferation NFkB->Proliferation

Caption: T-cell activation signaling cascade.

Experimental Workflow

The following diagram outlines the key steps in the OVA (323-339) T-cell proliferation assay.

T_Cell_Proliferation_Workflow cluster_Preparation Cell Preparation cluster_Culture Co-Culture cluster_Analysis Analysis Isolate_APCs Isolate & Irradiate APCs Setup_Plate Plate APCs & OVA Peptide Isolate_APCs->Setup_Plate Isolate_TCells Isolate OT-II CD4+ T-Cells CFSE_Labeling CFSE Labeling of T-Cells Isolate_TCells->CFSE_Labeling Add_TCells Add CFSE-labeled T-Cells CFSE_Labeling->Add_TCells Setup_Plate->Add_TCells Incubate Incubate for 72-96h Add_TCells->Incubate Stain_Cells Stain for CD4 & Viability Incubate->Stain_Cells Acquire_Data Acquire on Flow Cytometer Stain_Cells->Acquire_Data Analyze_Data Analyze Proliferation Acquire_Data->Analyze_Data

Caption: Experimental workflow for the T-cell proliferation assay.

References

Application Notes and Protocols for OVA Peptide (323-339) in ELISPOT Assay

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Ovalbumin (OVA) peptide 323-339 (sequence: ISQAVHAAHAEINEAGR) is a well-characterized immunodominant epitope of chicken ovalbumin.[1][2] It serves as a major MHC class II-restricted T-cell epitope, specifically binding to the I-Ad molecule in BALB/c mice, making it an invaluable tool in immunological research.[1][2] Furthermore, it functions as a B-cell epitope recognized by IgE antibodies, rendering it highly relevant in studies of allergic responses.[1][3] The ELISPOT (Enzyme-Linked ImmunoSpot) assay is a highly sensitive method used to quantify the frequency of cytokine-secreting cells at the single-cell level.[4][5] The combination of OVA Peptide (323-339) and the ELISPOT assay provides a robust system for monitoring antigen-specific T-cell responses, particularly the secretion of key cytokines such as Interferon-gamma (IFN-γ), Interleukin-2 (IL-2), Interleukin-4 (IL-4), Interleukin-5 (IL-5), and Interleukin-13 (IL-13).[6][7][8]

Applications

The use of OVA Peptide (323-339) in ELISPOT assays is central to various research areas:

  • Vaccine Development: To assess the efficacy of vaccine candidates by quantifying the magnitude and quality of the T-cell response.

  • Immunotherapy Research: To monitor the cellular immune response to immunomodulatory drugs and therapies.[1]

  • Allergy Studies: To investigate the mechanisms of allergic sensitization and the T-cell responses underlying hypersensitivity reactions.[2][7]

  • Basic Immunology: To study the fundamentals of T-cell activation, differentiation (Th1 vs. Th2 responses), and memory formation.[2][6][9]

  • Autoimmunity Research: To explore T-cell responses in models of autoimmune disease.

Principle of the Assay

The ELISPOT assay quantifies the number of individual cells that secrete a specific cytokine upon stimulation with an antigen. In this context, peripheral blood mononuclear cells (PBMCs) or splenocytes from OVA-immunized or sensitized animals are cultured in the wells of an ELISPOT plate pre-coated with a capture antibody specific for the cytokine of interest (e.g., anti-IFN-γ).[4] When these cells are stimulated with OVA Peptide (323-339), the antigen-specific T-cells are activated and begin to secrete the cytokine. The secreted cytokine is captured by the antibody on the plate surface in the immediate vicinity of the secreting cell. After an appropriate incubation period, the cells are washed away, and a second, biotinylated detection antibody specific for a different epitope on the cytokine is added. This is followed by the addition of a streptavidin-enzyme conjugate (e.g., streptavidin-alkaline phosphatase). Finally, a substrate is added that is converted by the enzyme into an insoluble, colored precipitate. Each spot that develops on the plate represents a single cytokine-secreting cell.

Experimental Protocols

Materials and Reagents
  • OVA Peptide (323-339) (purity >95%)

  • ELISPOT plates (e.g., 96-well PVDF membrane plates)

  • Cytokine-specific capture and detection antibody pairs (e.g., for mouse IFN-γ, IL-2, IL-4)

  • Streptavidin-Alkaline Phosphatase (or Horseradish Peroxidase)

  • Substrate for the enzyme (e.g., BCIP/NBT for AP or AEC for HRP)

  • Complete RPMI 1640 medium (supplemented with 10% FBS, 2 mM L-glutamine, 100 U/mL penicillin, 100 µg/mL streptomycin)

  • Phosphate Buffered Saline (PBS)

  • Wash Buffer (PBS with 0.05% Tween-20)

  • Blocking Buffer (e.g., PBS with 1% BSA)

  • Fetal Bovine Serum (FBS)

  • ACK Lysing Buffer (for red blood cell lysis if using splenocytes)

  • Positive control (e.g., Phytohemagglutinin (PHA) or Concanavalin A (ConA))[10]

  • Negative control (cells with media alone)

Protocol for IFN-γ ELISPOT Assay

This protocol provides a general guideline; optimal conditions may need to be determined for specific experimental setups.

Day 1: Plate Coating

  • Aseptically coat the ELISPOT plate wells with the anti-IFN-γ capture antibody at the manufacturer's recommended concentration (e.g., 5-10 µg/mL in sterile PBS).

  • Incubate the plate overnight at 4°C.

Day 2: Cell Preparation and Stimulation

  • Prepare Single-Cell Suspension:

    • Splenocytes: Aseptically harvest spleens from immunized or control mice. Homogenize the spleens to create a single-cell suspension. Lyse red blood cells using ACK Lysing Buffer. Wash the cells twice with complete RPMI medium.

    • PBMCs: Isolate PBMCs from whole blood using density gradient centrifugation (e.g., Ficoll-Paque). Wash the cells twice with complete RPMI medium.

  • Count and Resuspend Cells: Count the viable cells using a hemocytometer and trypan blue exclusion. Resuspend the cells in complete RPMI medium to a final concentration of 2-5 x 106 cells/mL.

  • Plate Blocking and Washing: Wash the coated ELISPOT plate four times with sterile PBS. Block the wells with 200 µL of Blocking Buffer for at least 1 hour at room temperature.

  • Prepare Stimulants:

    • OVA Peptide (323-339): Prepare a working stock solution of the peptide in complete RPMI medium. A typical final concentration for stimulation ranges from 1 to 20 µg/mL.[6][8][9]

    • Positive Control: Prepare a working solution of PHA or ConA (e.g., 5 µg/mL).[10]

    • Negative Control: Use complete RPMI medium alone.

  • Plate Cells and Stimulants:

    • Wash the blocked plate four times with sterile PBS.

    • Add 100 µL of the cell suspension to each well (containing 2-5 x 105 cells).

    • Add 100 µL of the appropriate stimulant (OVA peptide, positive control, or negative control) to the corresponding wells.

  • Incubation: Incubate the plate for 18-24 hours at 37°C in a humidified incubator with 5% CO2.[6][10]

Day 3: Spot Development

  • Cell Removal: Wash the plate three times with PBS, followed by three times with Wash Buffer to remove the cells.

  • Detection Antibody: Add the biotinylated anti-IFN-γ detection antibody at the recommended concentration to each well. Incubate for 2 hours at room temperature.

  • Enzyme Conjugate: Wash the plate five times with Wash Buffer. Add the streptavidin-alkaline phosphatase conjugate to each well. Incubate for 1 hour at room temperature.

  • Substrate Addition: Wash the plate five times with Wash Buffer. Add the BCIP/NBT substrate solution to each well. Monitor for spot development (typically 5-30 minutes).

  • Stop Reaction: Stop the reaction by washing the plate thoroughly with distilled water.

  • Drying and Analysis: Allow the plate to dry completely. Count the spots in each well using an automated ELISPOT reader.

Data Analysis

The results are typically expressed as Spot Forming Units (SFU) per million cells.

  • Calculation: (Number of spots in experimental well - Number of spots in negative control well) x (1,000,000 / Number of cells per well)

  • Statistical Analysis: Perform appropriate statistical tests (e.g., t-test, ANOVA) to determine the significance of the results.

Data Presentation

The following tables summarize typical quantitative data from studies using OVA Peptide (323-339) in ELISPOT assays.

Stimulant Cell Type Cytokine Measured Typical SFU per 10^6 cells Reference
OVA Peptide (323-339)Splenocytes from OVA-immunized miceIFN-γ50 - 500[6]
OVA Peptide (323-339)Splenocytes from OVA-immunized miceIL-220 - 200[8][11]
OVA Peptide (323-339)Splenocytes from allergic miceIL-4100 - 800[12]
PHA (Positive Control)SplenocytesIFN-γ>1000[10]
Media (Negative Control)SplenocytesIFN-γ<10General knowledge
Experimental Condition Peptide Concentration Incubation Time Observed Effect Reference
In vitro re-stimulation1 µg/mL24-72 hoursSignificant IFN-γ and IL-2 production[9]
Dose-response study0.01 - 100 µg/mL24 hoursDose-dependent increase in IFN-γ spots[6]
Immunization with peptide in CFA100 µ g/mouse 14 days post-immunizationRobust IL-2 response upon re-stimulation[8][11]

Visualizations

ELISPOT_Workflow cluster_plate_prep Plate Preparation (Day 1) cluster_cell_stim Cell Stimulation (Day 2) cluster_development Spot Development (Day 3) cluster_analysis Analysis p1 Coat plate with capture antibody p2 Incubate overnight at 4°C p1->p2 c2 Block plate p2->c2 c1 Prepare splenocytes or PBMCs c3 Add cells and OVA Peptide (323-339) c1->c3 c2->c3 c4 Incubate 18-24h at 37°C c3->c4 d1 Wash & add detection antibody c4->d1 d2 Wash & add streptavidin-enzyme d1->d2 d3 Wash & add substrate d2->d3 d4 Stop reaction & dry d3->d4 a1 Count spots (SFU) d4->a1 a2 Calculate frequency of antigen-specific cells a1->a2

Caption: Workflow of the ELISPOT assay using OVA Peptide (323-339).

T_Cell_Activation_Pathway cluster_apc Antigen Presenting Cell (APC) cluster_tcell CD4+ T-Cell apc APC mhc MHC Class II (I-Ad) tcr T-Cell Receptor (TCR) mhc->tcr Recognition cd4 CD4 mhc->cd4 tcell CD4+ T-Cell tcr->tcell Signal 1 cytokine Cytokine Secretion (e.g., IFN-γ, IL-2) tcell->cytokine Activation & Proliferation ova OVA Peptide (323-339) ova->mhc Binding

Caption: T-cell activation by OVA Peptide (323-339) presented on MHC Class II.

References

Application Notes and Protocols: Intracellular Cytokine Staining with OVA Peptide (323-339)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Intracellular cytokine staining (ICS) is a powerful flow cytometry-based technique used to identify and quantify cytokine-producing cells at a single-cell level. This method is crucial for characterizing antigen-specific T cell responses in various research fields, including immunology, infectious diseases, cancer immunotherapy, and allergy research. The Ovalbumin (OVA) peptide 323-339 (ISQAVHAAHAEINEAGR) is a well-characterized, immunodominant MHC class II-restricted T-cell epitope derived from chicken egg albumin. It is widely used as a model antigen to stimulate CD4+ T helper cells in vitro and in vivo to elicit cytokine production.[1][2] These application notes provide a detailed protocol for performing intracellular cytokine staining on mouse splenocytes stimulated with OVA peptide (323-339).

Data Presentation

The following tables summarize representative quantitative data obtained from intracellular cytokine staining experiments following stimulation with OVA peptide (323-339).

Table 1: Percentage of Cytokine-Positive CD4+ T Cells after OVA Peptide (323-339) Stimulation

Treatment Group% IFN-γ+ of CD4+% IL-4+ of CD4+% IL-17A+ of CD4+% TNF-α+ of CD4+
Unstimulated Control< 0.1< 0.1< 0.1< 0.2
OVA Peptide (323-339)2.5 - 5.01.0 - 3.00.5 - 1.53.0 - 6.0
PMA/Ionomycin (Positive Control)20 - 4015 - 305 - 1530 - 50

Note: The percentages can vary depending on the mouse strain, immunization protocol, and specific experimental conditions.

Table 2: Mean Fluorescence Intensity (MFI) of Cytokines in CD4+ T Cells

Treatment GroupIFN-γ MFIIL-4 MFIIL-17A MFITNF-α MFI
Unstimulated ControlBaselineBaselineBaselineBaseline
OVA Peptide (323-339)500 - 1500300 - 1000200 - 800600 - 1800
PMA/Ionomycin (Positive Control)3000 - 80002000 - 60001000 - 40004000 - 10000

Note: MFI values are relative and depend on instrument settings and antibody clones.

Experimental Protocols

Materials and Reagents:

  • Single-cell suspension of mouse splenocytes

  • OVA Peptide (323-339) (e.g., from Genscript, Anaspec)

  • Complete RPMI-1640 medium (supplemented with 10% FBS, 2 mM L-glutamine, 100 U/mL penicillin, 100 µg/mL streptomycin, and 50 µM 2-mercaptoethanol)

  • Protein transport inhibitor (e.g., Brefeldin A or Monensin)

  • Cell stimulation cocktail (e.g., PMA and Ionomycin) as a positive control

  • Fixable Viability Dye (e.g., Zombie Aqua™, LIVE/DEAD™ Fixable Dead Cell Stain)

  • Fc block (anti-mouse CD16/CD32 antibody)

  • Fluorochrome-conjugated antibodies for surface markers (e.g., anti-CD3, anti-CD4, anti-CD8)

  • Fixation/Permeabilization buffer (e.g., Cytofix/Cytoperm™ kit)

  • Fluorochrome-conjugated antibodies for intracellular cytokines (e.g., anti-IFN-γ, anti-IL-4, anti-IL-17A, anti-TNF-α) and corresponding isotype controls

  • FACS buffer (PBS with 2% FBS and 0.05% sodium azide)

  • 96-well round-bottom plates

  • Flow cytometer

Protocol for Intracellular Cytokine Staining:

  • Cell Preparation:

    • Prepare a single-cell suspension of splenocytes from immunized or naive mice.

    • Count the cells and adjust the concentration to 1-2 x 10^7 cells/mL in complete RPMI-1640 medium.

  • In Vitro Stimulation:

    • Plate 1-2 x 10^6 cells per well in a 96-well round-bottom plate.

    • Add OVA peptide (323-339) to the desired final concentration (typically 1-10 µg/mL).

    • Include the following controls:

      • Unstimulated control (cells with medium only).

      • Positive control (cells with a cell stimulation cocktail like PMA/Ionomycin).

    • Incubate the plate at 37°C in a 5% CO2 incubator. The initial incubation time can be 1-2 hours before adding the protein transport inhibitor.

  • Protein Transport Inhibition:

    • After the initial incubation, add a protein transport inhibitor (e.g., Brefeldin A at 1-5 µg/mL or Monensin at 1-3 µM) to all wells.

    • Continue to incubate for an additional 4-6 hours at 37°C in a 5% CO2 incubator. The total stimulation time is typically 5-6 hours.

  • Surface Staining:

    • Harvest the cells and wash them with FACS buffer.

    • Stain for cell viability by incubating with a fixable viability dye according to the manufacturer's instructions.

    • Block Fc receptors by incubating with an anti-mouse CD16/CD32 antibody.

    • Stain for cell surface markers (e.g., anti-CD3, anti-CD4, anti-CD8) by incubating with the antibody cocktail in the dark for 20-30 minutes at 4°C.

    • Wash the cells twice with FACS buffer.

  • Fixation and Permeabilization:

    • Fix and permeabilize the cells using a commercial fixation/permeabilization kit according to the manufacturer's protocol. This step is crucial for allowing the intracellular cytokine antibodies to access their targets.

  • Intracellular Staining:

    • Wash the cells with permeabilization buffer.

    • Stain for intracellular cytokines by incubating with a cocktail of fluorochrome-conjugated anti-cytokine antibodies (e.g., anti-IFN-γ, anti-IL-4, anti-IL-17A, anti-TNF-α) and corresponding isotype controls in the dark for 30-45 minutes at room temperature or 4°C.

    • Wash the cells twice with permeabilization buffer.

  • Flow Cytometry Analysis:

    • Resuspend the cells in FACS buffer.

    • Acquire the samples on a flow cytometer. Ensure proper compensation is set up using single-stained controls.

    • Analyze the data using appropriate software (e.g., FlowJo™, FCS Express™).

Mandatory Visualizations

Signaling Pathway

OVA_Peptide_Signaling cluster_APC Antigen Presenting Cell (APC) cluster_TCell CD4+ T Helper Cell MHC_II MHC Class II MHC_Peptide_Complex pMHC-II Complex MHC_II->MHC_Peptide_Complex CD4 CD4 MHC_II->CD4 OVA_Peptide OVA Peptide (323-339) OVA_Peptide->MHC_II Loading TCR T Cell Receptor (TCR) MHC_Peptide_Complex->TCR Recognition Lck Lck TCR->Lck Phosphorylates ITAMs CD28 CD28 ZAP70 ZAP-70 Lck->ZAP70 Recruits & Activates LAT_SLP76 LAT/SLP-76 ZAP70->LAT_SLP76 Phosphorylates PLCg PLCγ LAT_SLP76->PLCg Activates AP1 AP-1 LAT_SLP76->AP1 Ras/MAPK Pathway DAG DAG PLCg->DAG IP3 IP3 PLCg->IP3 PKC PKCθ DAG->PKC Calcineurin Calcineurin IP3->Calcineurin Ca2+ influx NFkB NF-κB PKC->NFkB NFAT NFAT Calcineurin->NFAT Cytokine_Gene_Expression Cytokine Gene Expression (IFN-γ, IL-4, IL-17A, TNF-α) NFkB->Cytokine_Gene_Expression NFAT->Cytokine_Gene_Expression AP1->Cytokine_Gene_Expression

Caption: TCR signaling cascade upon OVA peptide (323-339) recognition.

Experimental Workflow

ICS_Workflow start Start: Single-cell suspension stimulate In Vitro Stimulation (OVA Peptide, Controls) start->stimulate inhibit Protein Transport Inhibition (Brefeldin A / Monensin) stimulate->inhibit surface_stain Surface Marker Staining (Viability, CD3, CD4, etc.) inhibit->surface_stain fix_perm Fixation and Permeabilization surface_stain->fix_perm intracellular_stain Intracellular Cytokine Staining (IFN-γ, IL-4, etc.) fix_perm->intracellular_stain acquire Flow Cytometry Acquisition intracellular_stain->acquire analyze Data Analysis acquire->analyze end End: Quantified Cytokine Data analyze->end

Caption: Intracellular cytokine staining experimental workflow.

Logical Relationships (Flow Cytometry Gating Strategy)

Gating_Strategy total_cells Total Acquired Events singlets Singlets (FSC-A vs FSC-H) total_cells->singlets live_cells Live Cells (Viability Dye-) singlets->live_cells lymphocytes Lymphocytes (FSC-A vs SSC-A) live_cells->lymphocytes t_cells T Cells (CD3+) lymphocytes->t_cells cd4_t_cells CD4+ T Cells t_cells->cd4_t_cells cd8_t_cells CD8+ T Cells t_cells->cd8_t_cells cytokine_positive Cytokine+ Cells (e.g., IFN-γ+ vs TNF-α+) cd4_t_cells->cytokine_positive

Caption: Hierarchical gating strategy for ICS data analysis.

References

Application Notes and Protocols: Dendritic Cell Pulsing with OVA Peptide (323-339)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for pulsing dendritic cells (DCs) with the ovalbumin (OVA) peptide 323-339. This peptide is a well-characterized MHC class II-restricted epitope recognized by OT-II T-helper cells, making it a valuable tool for in vitro and in vivo studies of antigen presentation, T-cell activation, and immunological responses.

Data Presentation: Quantitative Parameters for DC Pulsing

Successful pulsing of dendritic cells with OVA peptide (323-339) is dependent on several key quantitative parameters. The following table summarizes the typical ranges and recommended starting points for optimizing your experiments.

ParameterConcentration/Ratio/TimeCell Type/ContextKey Considerations
OVA Peptide (323-339) Concentration 1 nM - 100 µg/mLBone Marrow-Derived DCs (BMDCs), Splenic DCsA concentration of 10 µg/mL is a commonly used and effective starting point.[1] Optimal concentration may vary depending on the DC source and purity. Lower concentrations (e.g., 1 nM) have been shown to be sufficient for T-cell activation.[2]
Incubation Time 30 minutes - 24 hoursBMDCs, Splenic DCsShorter incubation times (30-60 minutes) are often sufficient for peptide loading onto MHC class II molecules.[3][4] Longer incubations (4-24 hours) are also used and may be necessary depending on the experimental goals.[1][2]
DC to T-cell Ratio (for co-culture) 1:1 to 1:10 (DC:T-cell)Co-culture of peptide-pulsed DCs with OT-II T-cellsA 1:10 ratio is often used for priming naive T-cells.[5] A 3:1 DC to T-cell ratio has also been recommended.[1] The optimal ratio should be determined empirically for each experimental system.
Cell Density for Pulsing 1 x 106 cells/mLBMDCsThis is a standard cell density for DC culture and pulsing.

Experimental Workflow

The following diagram illustrates the general workflow for generating and pulsing dendritic cells with OVA peptide (323-339) for subsequent T-cell activation studies.

DC_Pulsing_Workflow cluster_DC_Generation DC Generation cluster_Pulsing Peptide Pulsing cluster_CoCulture Functional Assay BM Bone Marrow Progenitors Culture Culture with GM-CSF +/- IL-4 BM->Culture 7-10 days iDC Immature DCs (Day 6-7) Culture->iDC Pulsing Incubate DCs with Peptide iDC->Pulsing Peptide OVA Peptide (323-339) Peptide->Pulsing Wash Wash to remove excess peptide Pulsing->Wash Pulsed_DC Peptide-Pulsed DCs Wash->Pulsed_DC CoCulture Co-culture Pulsed_DC->CoCulture OTII OT-II T-cells (CFSE labeled) OTII->CoCulture Analysis T-cell Proliferation (Flow Cytometry) CoCulture->Analysis

Caption: Workflow for Dendritic Cell Pulsing with OVA Peptide.

Detailed Experimental Protocols

Protocol 1: Generation of Bone Marrow-Derived Dendritic Cells (BMDCs)

This protocol describes the generation of immature dendritic cells from mouse bone marrow.

Materials:

  • Complete RPMI-1640 medium (supplemented with 10% FBS, 2 mM L-glutamine, 100 U/mL penicillin, 100 µg/mL streptomycin, and 50 µM 2-mercaptoethanol)

  • Recombinant murine Granulocyte-Macrophage Colony-Stimulating Factor (GM-CSF)

  • Recombinant murine Interleukin-4 (IL-4) (optional, but commonly used)

  • 6-well tissue culture plates

  • Sterile PBS

Procedure:

  • Harvest bone marrow from the femurs and tibias of mice.

  • Prepare a single-cell suspension by flushing the bones with complete RPMI-1640.

  • Lyse red blood cells using ACK lysis buffer, if necessary.

  • Wash the cells with PBS and resuspend in complete RPMI-1640.

  • Seed the cells at a density of 2 x 106 cells/well in a 6-well plate in 2 mL of complete RPMI-1640 supplemented with 20 ng/mL GM-CSF and 10 ng/mL IL-4.

  • Incubate at 37°C in a 5% CO2 incubator.

  • On day 3, gently remove half of the medium and replace it with fresh complete RPMI-1640 containing 20 ng/mL GM-CSF and 10 ng/mL IL-4.

  • On day 6 or 7, harvest the non-adherent and loosely adherent cells, which are predominantly immature DCs.

Protocol 2: Pulsing Dendritic Cells with OVA Peptide (323-339)

This protocol details the procedure for loading immature DCs with the OVA peptide.

Materials:

  • Immature Dendritic Cells (from Protocol 1)

  • OVA Peptide (323-339)

  • Complete RPMI-1640 medium

  • Sterile PBS

Procedure:

  • Harvest the immature DCs and wash them once with sterile PBS.

  • Resuspend the DCs at a concentration of 1 x 106 cells/mL in complete RPMI-1640.

  • Add OVA peptide (323-339) to the cell suspension at a final concentration of 10 µg/mL.[1]

  • Incubate the cells for 2 to 4 hours at 37°C in a 5% CO2 incubator.[2] Some protocols suggest shorter (30-60 minutes) or longer (up to 24 hours) incubation times.[1][3]

  • After incubation, wash the cells three times with sterile PBS to remove any unbound peptide.

  • The peptide-pulsed DCs are now ready for use in downstream applications, such as T-cell co-culture assays.

Protocol 3: In Vitro T-cell Proliferation Assay

This protocol describes how to assess the ability of peptide-pulsed DCs to activate antigen-specific T-cells.

Materials:

  • Peptide-pulsed Dendritic Cells (from Protocol 2)

  • OT-II T-cells (from the spleen and lymph nodes of an OT-II transgenic mouse)

  • Carboxyfluorescein succinimidyl ester (CFSE)

  • Complete RPMI-1640 medium

  • 96-well round-bottom plates

  • Flow cytometer

Procedure:

  • Isolate splenocytes from an OT-II mouse and prepare a single-cell suspension.

  • Enrich for CD4+ T-cells using a commercially available negative selection kit.

  • Label the OT-II T-cells with CFSE according to the manufacturer's instructions. A typical concentration is 1-5 µM.

  • Co-culture the CFSE-labeled OT-II T-cells with the peptide-pulsed DCs in a 96-well round-bottom plate. A common starting ratio is 1 DC to 10 T-cells.

  • Include appropriate controls:

    • Unpulsed DCs + OT-II T-cells

    • OT-II T-cells alone

    • OT-II T-cells with soluble OVA peptide

  • Incubate the co-culture for 3 to 5 days at 37°C in a 5% CO2 incubator.

  • Harvest the cells and stain with fluorescently labeled antibodies against T-cell surface markers (e.g., CD4).

  • Analyze T-cell proliferation by flow cytometry, measuring the dilution of the CFSE signal in the CD4+ T-cell population.

Signaling and Antigen Presentation Pathway

The following diagram illustrates the pathway of exogenous OVA peptide presentation by dendritic cells to CD4+ T-cells.

Antigen_Presentation_Pathway cluster_DC Dendritic Cell cluster_TCell CD4+ T-cell (OT-II) MHCII MHC Class II Loading Peptide Loading MHCII->Loading Peptide OVA Peptide (323-339) Peptide->Loading Presentation Peptide-MHCII Complex Loading->Presentation TCR T-cell Receptor (TCR) Presentation->TCR Recognition CD4 CD4 Presentation->CD4 Activation T-cell Activation (Proliferation, Cytokine Release) TCR->Activation

Caption: MHC Class II Antigen Presentation Pathway.

References

Application Notes and Protocols: Determining the Optimal Concentration of OVA Peptide (323-339) for Splenocyte Stimulation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The ovalbumin peptide (OVA) 323-339 is a well-characterized, immunodominant MHC class II-restricted T-cell epitope derived from chicken ovalbumin.[1] It is extensively used as a model antigen in immunological studies to investigate T-cell activation, differentiation, and effector functions, particularly in the context of allergy, autoimmune diseases, and vaccine development.[1] This peptide is specifically recognized by the T-cell receptor (TCR) of CD4+ T-cells in mouse strains expressing the I-Ad MHC haplotype, such as BALB/c mice, and in OT-II transgenic mice, which have a high frequency of CD4+ T-cells specific for this epitope.[2] Stimulation of splenocytes with OVA Peptide (323-339) in vitro is a fundamental technique to assess antigen-specific immune responses. The optimal concentration of the peptide is a critical parameter that can significantly influence the outcome and interpretation of these assays. This document provides detailed application notes, protocols, and guidance for determining the optimal concentration of OVA Peptide (323-339) for splenocyte stimulation.

Principle of Splenocyte Stimulation

Splenocytes represent a diverse population of immune cells, including T-cells, B-cells, and antigen-presenting cells (APCs) such as dendritic cells (DCs) and macrophages. For the activation of OVA-specific CD4+ T-cells, the OVA (323-339) peptide must be presented by APCs on their MHC class II molecules. The peptide-MHC II complex is then recognized by the TCR on CD4+ T-cells, which, in conjunction with co-stimulatory signals from the APC, leads to T-cell activation, proliferation, and cytokine production. The concentration of the peptide in the cell culture medium directly influences the density of peptide-MHC II complexes on the APC surface, thereby modulating the strength of the T-cell response.

Determining the Optimal Concentration

The optimal concentration of OVA Peptide (323-339) for splenocyte stimulation is not a single value but rather a range that depends on several factors, including:

  • The specific assay being performed: The concentration required for maximal T-cell proliferation may differ from that needed for optimal cytokine secretion.

  • The source and composition of splenocytes: The frequency of OVA-specific T-cells and the number and activation state of APCs can influence the required peptide concentration. Using splenocytes from OT-II transgenic mice, which have a high precursor frequency of antigen-specific T-cells, may require different peptide concentrations compared to splenocytes from immunized wild-type mice.

  • The type of APCs involved: Different APCs, such as dendritic cells and B cells, can have varying efficiencies in presenting the peptide, with dendritic cells generally being more potent and requiring lower peptide concentrations.[3]

  • The duration of stimulation: The length of time cells are cultured with the peptide can also impact the observed response.

Therefore, it is highly recommended to perform a dose-response experiment to determine the optimal concentration for your specific experimental system and assay. A typical dose-response curve will show an initial increase in response with increasing peptide concentration, followed by a plateau at higher concentrations. In some cases, very high concentrations of the peptide may even lead to a decrease in the response, a phenomenon known as high-dose tolerance or activation-induced cell death.

Data Presentation: Summary of OVA Peptide (323-339) Concentrations for Splenocyte Stimulation

The following table summarizes various concentrations of OVA Peptide (323-339) used in the literature for in vitro splenocyte stimulation and the corresponding experimental readouts. This table can serve as a guide for designing your own dose-response experiments.

Concentration (µg/mL)Concentration (µM)Cell TypeAssayOutcomeReference
0.05~0.028OT-II SplenocytesT-cell proliferation (CFSE)Suboptimal T-cell activation[2]
1 - 10~0.56 - 5.6OT-II SplenocytesT-cell activation (CD25, CD69), Proliferation (CFSE)Dose-dependent increase in activation and proliferation[4][5]
5~2.8OT-II SplenocytesT-cell activation (AICD markers)Induction of activation-induced cell death markers[4]
10~5.6OT-II SplenocytesProliferation, Cytokine production (IFN-γ)Maximal proliferation and IFN-γ production[6]
0.02, 0.05, 0.2~0.011, 0.028, 0.11DO11.10 SplenocytesProliferation (CFSE), IL-2 ProductionDose-dependent proliferation and IL-2 production
0.05, 0.5, 5~0.028, 0.28, 2.8Naïve CD4+ T-cells + APCsProliferation, Cytokine production (IL-4, IFN-γ)Differential cytokine profiles depending on concentration[7]
1~0.56Splenocytes from immunized miceCytokine production (ELISA)Restimulation for cytokine analysis[8]
10~5.6Splenocytes from immunized miceCytokine production (ELISPOT)Induction of memory T-cell response[7]
100~56SplenocytesT-cell ProliferationUsed for B-cell mediated T-cell activation[3]

Note: The molecular weight of OVA Peptide (323-339) (ISQAVHAAHAEINEAGR) is approximately 1773.9 g/mol . Concentrations in µM are approximate.

Experimental Protocols

Protocol 1: Isolation of Murine Splenocytes

This protocol describes the basic procedure for isolating a single-cell suspension of splenocytes from a mouse spleen.

Materials:

  • 70% Ethanol

  • Sterile Phosphate-Buffered Saline (PBS)

  • Complete RPMI-1640 medium (supplemented with 10% Fetal Bovine Serum, 2 mM L-glutamine, 100 U/mL penicillin, 100 µg/mL streptomycin, and 50 µM 2-mercaptoethanol)

  • ACK Lysis Buffer (optional, for red blood cell lysis)

  • Sterile dissection tools

  • 70 µm cell strainer

  • 50 mL conical tubes

  • Petri dishes

Procedure:

  • Euthanize the mouse according to approved institutional animal care and use committee (IACUC) protocols.

  • Sterilize the abdominal area with 70% ethanol.

  • Aseptically remove the spleen and place it in a petri dish containing sterile PBS or complete RPMI-1640 medium.

  • Gently mash the spleen through a 70 µm cell strainer placed over a 50 mL conical tube using the plunger end of a sterile syringe.

  • Rinse the strainer with complete RPMI-1640 medium to collect the remaining cells.

  • Centrifuge the cell suspension at 300 x g for 5-7 minutes at 4°C.

  • Discard the supernatant.

  • (Optional) If significant red blood cell contamination is present, resuspend the cell pellet in 1-2 mL of ACK Lysis Buffer and incubate for 2-5 minutes at room temperature. Quench the lysis by adding an excess of complete RPMI-1640 medium.

  • Wash the cells by centrifuging at 300 x g for 5-7 minutes at 4°C and resuspending the pellet in complete RPMI-1640 medium.

  • Count the viable cells using a hemocytometer and trypan blue exclusion.

  • Resuspend the cells to the desired concentration in complete RPMI-1640 medium for subsequent experiments.

Protocol 2: In Vitro Stimulation of Splenocytes with OVA Peptide (323-339)

This protocol provides a general procedure for stimulating splenocytes with OVA Peptide (323-339) for downstream analysis of T-cell proliferation or cytokine production.

Materials:

  • Isolated splenocytes

  • Complete RPMI-1640 medium

  • OVA Peptide (323-339) stock solution (e.g., 1 mg/mL in sterile water or PBS)

  • 96-well flat-bottom or U-bottom cell culture plates

  • Positive control (e.g., Concanavalin A or anti-CD3/CD28 antibodies)

  • Negative control (medium only)

Procedure:

  • Dilute the splenocyte suspension to the appropriate concentration in complete RPMI-1640 medium. A typical starting concentration is 2 x 106 cells/mL.

  • Plate 100 µL of the cell suspension into each well of a 96-well plate (2 x 105 cells/well).

  • Prepare serial dilutions of the OVA Peptide (323-339) in complete RPMI-1640 medium. For a dose-response experiment, a range of concentrations from 0.01 µg/mL to 10 µg/mL is a good starting point.

  • Add 100 µL of the diluted peptide solutions to the respective wells. For the negative control, add 100 µL of medium only. For the positive control, add 100 µL of the appropriate stimulant.

  • Incubate the plate at 37°C in a humidified 5% CO2 incubator. The incubation time will depend on the downstream assay:

    • Cytokine analysis (ELISA, ELISpot): 24 to 72 hours.

    • T-cell proliferation (CFSE, BrdU): 72 to 96 hours.

    • Activation marker expression (Flow Cytometry): 24 to 48 hours.

Protocol 3: T-Cell Proliferation Assay using CFSE

Carboxyfluorescein succinimidyl ester (CFSE) is a fluorescent dye that is equally distributed between daughter cells upon cell division, allowing for the tracking of cell proliferation by flow cytometry.

Materials:

  • Isolated splenocytes

  • CFSE staining solution (e.g., 5 mM stock in DMSO)

  • PBS

  • Complete RPMI-1640 medium

  • Flow cytometer

Procedure:

  • Wash the isolated splenocytes with PBS.

  • Resuspend the cells in PBS at a concentration of 1-10 x 106 cells/mL.

  • Add CFSE to a final concentration of 1-5 µM. Immediately vortex the cells to ensure uniform staining.

  • Incubate for 10-15 minutes at 37°C, protected from light.

  • Quench the staining by adding 5 volumes of ice-cold complete RPMI-1640 medium and incubate on ice for 5 minutes.

  • Wash the cells 2-3 times with complete RPMI-1640 medium to remove excess CFSE.

  • Resuspend the CFSE-labeled splenocytes in complete RPMI-1640 medium and proceed with the in vitro stimulation as described in Protocol 2.

  • After the incubation period (72-96 hours), harvest the cells and stain with fluorescently labeled antibodies against cell surface markers (e.g., CD4) if desired.

  • Analyze the cells by flow cytometry. Proliferating cells will exhibit a stepwise reduction in CFSE fluorescence intensity.

Mandatory Visualizations

Experimental_Workflow Experimental Workflow for Splenocyte Stimulation cluster_preparation Cell Preparation cluster_stimulation In Vitro Stimulation cluster_analysis Downstream Analysis splenocyte_isolation Splenocyte Isolation (Protocol 1) cfse_labeling CFSE Labeling (Optional, Protocol 3) splenocyte_isolation->cfse_labeling Optional cell_plating Cell Plating (2x10^5 cells/well) splenocyte_isolation->cell_plating cfse_labeling->cell_plating peptide_addition Addition of OVA Peptide (323-339) (Dose-response) cell_plating->peptide_addition incubation Incubation (37°C, 5% CO2, 24-96h) peptide_addition->incubation proliferation Proliferation Assay (CFSE, Flow Cytometry) incubation->proliferation cytokine Cytokine Assay (ELISA, ELISpot) incubation->cytokine activation Activation Marker Analysis (CD25, CD69, Flow Cytometry) incubation->activation

Caption: Workflow for splenocyte stimulation with OVA Peptide (323-339).

TCR_Signaling_Pathway T-Cell Receptor (TCR) Signaling Pathway cluster_apc Antigen Presenting Cell (APC) cluster_tcell CD4+ T-Cell MHC_Peptide MHC-II + OVA (323-339) TCR TCR MHC_Peptide->TCR Recognition Lck Lck TCR->Lck CD4 CD4 CD4->Lck ZAP70 ZAP70 Lck->ZAP70 Phosphorylates LAT LAT ZAP70->LAT Phosphorylates PLCg1 PLCγ1 LAT->PLCg1 Ras_MAPK Ras/MAPK Pathway LAT->Ras_MAPK IP3_DAG IP3 + DAG PLCg1->IP3_DAG Cleaves PIP2 Calcium Ca²⁺ Influx IP3_DAG->Calcium PKC PKC Activation IP3_DAG->PKC NFAT NFAT Activation Calcium->NFAT Gene_Expression Gene Expression (IL-2, IFN-γ, etc.) NFAT->Gene_Expression NFkB NF-κB Activation PKC->NFkB NFkB->Gene_Expression AP1 AP-1 Activation Ras_MAPK->AP1 AP1->Gene_Expression

Caption: Simplified TCR signaling cascade upon recognition of OVA peptide.

Conclusion

The optimal concentration of OVA Peptide (323-339) for splenocyte stimulation is a critical parameter that must be empirically determined for each experimental system. By performing a dose-response experiment and utilizing the protocols outlined in these application notes, researchers can ensure robust and reproducible results in their studies of antigen-specific T-cell responses. The provided data and protocols serve as a comprehensive guide for scientists and drug development professionals working with this important immunological tool.

References

Application Notes and Protocols for In Vivo Mouse Model of Asthma Using Ovalbumin Peptide (323-339)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and protocols for establishing a murine model of allergic asthma using the ovalbumin (OVA) peptide 323-339. This model is a valuable tool for studying the immunopathological mechanisms of asthma and for the preclinical evaluation of novel therapeutic agents. The use of the specific T-cell epitope peptide OVA (323-339) allows for a more focused investigation of the cellular and molecular pathways involved in the T-helper 2 (Th2) cell-mediated allergic response.

Introduction

Asthma is a chronic inflammatory disease of the airways characterized by airway hyperresponsiveness (AHR), mucus overproduction, and infiltration of inflammatory cells, particularly eosinophils. The OVA-induced asthma model is one of the most widely used animal models to mimic these key features of human asthma.[1] The OVA peptide (323-339) represents a major T-cell and B-cell epitope of the full-length OVA protein and is crucial for the development of immediate hypersensitivity responses in BALB/c mice.[2] Models utilizing this peptide are instrumental in dissecting the role of antigen-specific T-cell activation and the subsequent Th2-driven inflammatory cascade.

Principle of the Model

Data Presentation

The following tables summarize representative quantitative data obtained from studies utilizing the OVA peptide (323-339) induced asthma model.

Table 1: Representative Cytokine Levels in Serum

CytokineControl GroupOVA (323-339) GroupReference
IL-4 (pg/mL)Not Detectable71.9 ± 93.9[3]
IFN-γLower than OVA groupSimilar to OVA group[2]

Table 2: Splenocyte Proliferation in Response to In Vitro Stimulation

StimulantControl Group (cpm)OVA (323-339) Group (cpm)Reference
OVA2704 ± 24727792 ± 5451[3]
OVA (323-339)Not specifiedProliferative response observed[2][3]

Table 3: Bronchoalveolar Lavage (BAL) Fluid Cell Differentials

Cell TypeControl GroupOVA (323-339) GroupNotesReference
EosinophilsLowIncreased, but potentially less than whole OVACan induce AHR and goblet cell hyperplasia with minimal eosinophilia.[4]
NeutrophilsLowMay be increasedSome protocols report neutrophilic inflammation.[5]
LymphocytesLowIncreasedIndicative of an adaptive immune response.
MacrophagesPredominant cell typeRelative percentage may decrease with influx of other cells

Experimental Protocols

Below are detailed methodologies for key experiments in the OVA peptide (323-339) asthma model.

Protocol 1: Sensitization and Challenge for Induction of Allergic Airway Inflammation

This protocol is adapted from studies using intraperitoneal sensitization followed by intranasal challenge.[2][3]

Materials:

  • 8-week-old female BALB/c mice[2]

  • OVA Peptide (323-339)

  • Aluminum hydroxide (B78521) (Alum) adjuvant

  • Sterile, pyrogen-free saline

  • Micropipettes and sterile tips

  • Animal handling and injection equipment

Procedure:

  • Sensitization (Days 0, 7, and 14):

    • Prepare the sensitization solution by dissolving OVA peptide (323-339) in sterile saline to a final concentration of 25 µg per 100 µL.

    • Emulsify the peptide solution with an equal volume of Alum solution (e.g., 300 µg Alum per 100 µL).

    • Administer 200 µL of the OVA peptide/Alum emulsion via intraperitoneal (i.p.) injection to each mouse on days 0, 7, and 14.[2]

    • For the control group, administer a similar injection of saline and Alum.

  • Challenge (Days 21, 22, and 23):

    • Prepare a 1% (w/v) solution of OVA peptide (323-339) in sterile saline.

    • Lightly anesthetize the mice.

    • Administer 20 µL of the 1% OVA peptide solution intranasally to each mouse on days 21, 22, and 23.[2]

    • Administer 20 µL of sterile saline to the control group.

  • Endpoint Analysis (Day 24-28):

    • Perform endpoint analyses such as measurement of airway hyperresponsiveness, collection of bronchoalveolar lavage (BAL) fluid, and harvesting of tissues for histology and other assays.

Protocol 2: Assessment of Airway Hyperresponsiveness (AHR)

AHR is a key feature of asthma and can be measured using whole-body plethysmography.

Materials:

  • Whole-body plethysmograph system

  • Nebulizer

  • Methacholine (B1211447) solution (various concentrations)

  • Phosphate-buffered saline (PBS)

Procedure:

  • Place conscious, unrestrained mice into the plethysmography chambers and allow them to acclimatize.

  • Record baseline readings for 3 minutes.

  • Expose the mice to nebulized PBS for 3 minutes to establish a baseline response.

  • Subsequently, expose the mice to increasing concentrations of nebulized methacholine (e.g., 3.125, 6.25, 12.5, 25 mg/mL) for 3 minutes at each concentration.

  • Record readings for 3-5 minutes after each nebulization.

  • AHR is typically quantified as the enhanced pause (Penh), a calculated value that correlates with airway resistance.

Protocol 3: Bronchoalveolar Lavage (BAL) Fluid Collection and Analysis

BAL fluid is collected to analyze the inflammatory cell infiltrate in the airways.

Materials:

  • Anesthesia

  • Tracheal cannula

  • Suture thread

  • Ice-cold PBS or saline

  • Centrifuge

  • Hemocytometer or automated cell counter

  • Microscope slides and cytocentrifuge

  • Differential staining reagents (e.g., Diff-Quik)

Procedure:

  • Terminally anesthetize the mouse.

  • Expose the trachea through a midline incision in the neck.

  • Insert a cannula into the trachea and secure it with a suture.

  • Instill a fixed volume of ice-cold PBS (e.g., 0.5-1.0 mL) into the lungs through the cannula.

  • Gently aspirate the fluid back. Repeat this process 2-3 times with fresh PBS, pooling the recovered fluid.

  • Centrifuge the pooled BAL fluid at a low speed (e.g., 300 x g) for 10 minutes at 4°C to pellet the cells.

  • Collect the supernatant for cytokine analysis.

  • Resuspend the cell pellet in a known volume of PBS.

  • Determine the total cell count using a hemocytometer.

  • Prepare cytospin slides and perform a differential cell count after staining to identify eosinophils, neutrophils, lymphocytes, and macrophages.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathway and experimental workflow in the OVA peptide (323-339) asthma model.

G cluster_0 Sensitization Phase (i.p.) cluster_1 Challenge Phase (Airway) cluster_2 Pathophysiological Outcomes OVA_Peptide OVA Peptide (323-339) + Alum APC Antigen Presenting Cell (APC) (e.g., Dendritic Cell) OVA_Peptide->APC Uptake & Processing Naive_T_Cell Naive CD4+ T Cell APC->Naive_T_Cell Antigen Presentation (MHC-II) Th2_Cell Th2 Cell Naive_T_Cell->Th2_Cell Differentiation Airway_APC Airway APC Th2_Cell_Memory Memory Th2 Cell Airway_APC->Th2_Cell_Memory Re-stimulation B_Cell B Cell Th2_Cell_Memory->B_Cell IL-4, IL-13 Eosinophil Eosinophil Th2_Cell_Memory->Eosinophil IL-5 Goblet_Cell Goblet Cell Th2_Cell_Memory->Goblet_Cell IL-13 Airway_Smooth_Muscle Airway Smooth Muscle Th2_Cell_Memory->Airway_Smooth_Muscle IL-13 Mast_Cell Mast Cell B_Cell->Mast_Cell IgE Production Inflammation Airway Inflammation Eosinophil->Inflammation Mast_Cell->Inflammation Degranulation Mucus Mucus Hypersecretion Goblet_Cell->Mucus AHR Airway Hyperresponsiveness Airway_Smooth_Muscle->AHR Contraction OVA_Peptide_Challenge Inhaled OVA Peptide (323-339) OVA_Peptide_Challenge->Airway_APC

Caption: Th2 signaling pathway in OVA peptide (323-339) induced asthma.

G cluster_0 cluster_1 cluster_2 Day0 Day 0: i.p. Injection OVA Peptide + Alum Day7 Day 7: i.p. Injection OVA Peptide + Alum Day0->Day7 Day14 Day 14: i.p. Injection OVA Peptide + Alum Day7->Day14 Day21 Day 21: Intranasal Challenge OVA Peptide Day14->Day21 Day22 Day 22: Intranasal Challenge OVA Peptide Day21->Day22 Day23 Day 23: Intranasal Challenge OVA Peptide Day22->Day23 Day24_28 Days 24-28: - AHR Measurement - BAL Fluid Collection - Tissue Harvest Day23->Day24_28

Caption: Experimental workflow for the OVA peptide (323-339) asthma model.

References

Application Notes and Protocols for Flow Cytometry Analysis of OVA Peptide (323-339) Specific T-Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and guidance for the identification and characterization of T-cells specific for the ovalbumin (OVA) peptide 323-339 (ISQAVHAAHAEINEAGR) using flow cytometry. This peptide is a well-established model antigen for studying CD4+ T-cell responses in mice.[1][2][3] The protocols outlined below cover methods for direct ex vivo analysis and in vitro stimulation followed by flow cytometric analysis.

Introduction

The OVA peptide 323-339 is an immunodominant, MHC class II-restricted T-cell epitope of chicken ovalbumin.[4] It is widely used in immunological research to study various aspects of T-helper cell activation, differentiation, and memory. Flow cytometry is a powerful tool for the phenotypic and functional analysis of these antigen-specific T-cells at the single-cell level. Common applications include monitoring immune responses to vaccination, studying autoimmune models, and evaluating the efficacy of immunotherapies.[2][5]

Two primary methods for identifying OVA (323-339) specific T-cells by flow cytometry are:

  • MHC Class II Tetramer Staining: This method allows for the direct visualization and quantification of T-cells with T-cell receptors (TCRs) that specifically recognize the OVA (323-339) peptide presented by a particular MHC class II molecule (e.g., I-Ab or I-Ad).[1][5]

  • Intracellular Cytokine Staining (ICS): This technique identifies activated T-cells based on their production of specific cytokines (e.g., IFN-γ, IL-4) following in vitro restimulation with the OVA peptide.[4][6]

Quantitative Data Summary

The following tables summarize representative quantitative data that can be obtained from flow cytometry analysis of OVA (323-339) specific T-cells. These values can vary depending on the experimental model, immunization protocol, and specific mouse strain.

Table 1: Frequency of OVA (323-339) Specific CD4+ T-cells Detected by MHC Class II Tetramer Staining

Sample SourceExperimental ConditionMarkerFrequency (% of CD4+ T-cells)Reference
Splenocytes (OT-II mice)NaiveI-Ab OVA323-339 Tetramer+Variable, can be high due to TCR transgene[1]
Splenocytes (OT-II mice)In vitro peptide stimulationI-Ab OVA323-339 Tetramer+Significantly increased post-stimulation[1]
Draining Lymph Nodes (BALB/c mice)Peptide immunization in CFAI-Ad-OVA Tetramer+0.5 - 2.0%[7]
Draining Lymph Nodes (C57BL/6 mice)Peptide immunization in CFAI-Ab-OVA Tetramer+0.3 - 1.5%[7]

Table 2: Cytokine Production by OVA (323-339) Specific CD4+ T-cells Following In Vitro Restimulation (ICS)

Cell SourceStimulation ConditionCytokine% of CD4+ T-cellsReference
DO11.10 CD4+ T-cellsTh1 polarizing conditions + OVA peptideIFN-γ> 60%[6]
DO11.10 CD4+ T-cellsTh2 polarizing conditions + OVA peptideIL-4> 50%[6]
Splenocytes (Immunized Mice)OVA peptide restimulationIFN-γVariable (e.g., 1-5%)[8]

Table 3: Upregulation of Activation Markers on OVA (323-339) Specific CD4+ T-cells

Cell SourceStimulation ConditionMarker% Positive Cells (of OVA-specific T-cells)Reference
OT-II CD4+ T-cellsCo-culture with OVA-loaded mTECsCD69Increases with increasing antigen presentation[9]
DO11.10 CD4+ T-cellsIn vitro stimulation with low-dose OVA peptideCD25, CD69Increased expression[10]

Experimental Protocols

Protocol 1: MHC Class II Tetramer Staining for Direct Ex Vivo Analysis

This protocol describes the staining of single-cell suspensions from lymphoid organs of immunized mice to identify OVA (323-339) specific CD4+ T-cells.

Materials:

  • Single-cell suspension from spleen or lymph nodes

  • FACS Buffer (PBS with 2% FBS and 0.05% sodium azide)

  • Fc Block (anti-CD16/32)

  • Fluorochrome-conjugated antibodies: anti-CD4, anti-CD8, anti-B220, anti-CD44

  • PE-conjugated I-Ab or I-Ad OVA (323-339) Tetramer (or other appropriate fluorochrome)

  • Viability dye (e.g., DAPI, Propidium Iodide, or a fixable viability dye)

  • Flow cytometer

Procedure:

  • Prepare a single-cell suspension from the desired lymphoid organs (e.g., spleen, draining lymph nodes) in cold FACS buffer.

  • Count the cells and adjust the concentration to 1 x 107 cells/mL.

  • Aliquot 1-2 x 106 cells per staining tube.

  • Wash the cells with 1 mL of FACS buffer and centrifuge at 300 x g for 5 minutes. Discard the supernatant.

  • Resuspend the cell pellet in 50 µL of FACS buffer containing Fc Block and incubate for 10 minutes on ice to prevent non-specific antibody binding.

  • Add the MHC class II tetramer at the manufacturer's recommended concentration.

  • Incubate for 60-90 minutes at 37°C in the dark.[11] This incubation at 37°C is often recommended for MHC class II tetramer staining to improve signal intensity.

  • Wash the cells with 1 mL of cold FACS buffer and centrifuge.

  • Resuspend the pellet in 50 µL of FACS buffer containing the surface staining antibody cocktail (e.g., anti-CD4, anti-CD8, anti-B220, anti-CD44).

  • Incubate for 30 minutes on ice in the dark.

  • Wash the cells twice with 1 mL of cold FACS buffer.

  • Resuspend the cells in 300-500 µL of FACS buffer containing a viability dye.

  • Acquire the samples on a flow cytometer.

Protocol 2: Intracellular Cytokine Staining Following In Vitro Restimulation

This protocol is for the functional analysis of OVA (323-339) specific T-cells based on their cytokine production.

Materials:

  • Single-cell suspension from spleen or lymph nodes

  • Complete RPMI medium

  • OVA (323-339) peptide (1-10 µg/mL)

  • Protein transport inhibitors (Brefeldin A and Monensin)

  • FACS Buffer

  • Fc Block

  • Fluorochrome-conjugated surface antibodies (e.g., anti-CD4, anti-CD8)

  • Fixation/Permeabilization Buffer

  • Permeabilization/Wash Buffer

  • Fluorochrome-conjugated intracellular antibodies (e.g., anti-IFN-γ, anti-IL-4)

  • Flow cytometer

Procedure:

  • Prepare a single-cell suspension and adjust the cell concentration to 2-5 x 106 cells/mL in complete RPMI medium.

  • Plate 1 mL of the cell suspension per well in a 24-well plate.

  • Add OVA (323-339) peptide to the desired final concentration (e.g., 1 µg/mL). Include a negative control (no peptide) and a positive control (e.g., PMA/Ionomycin).

  • Incubate for 2 hours at 37°C and 5% CO2.

  • Add protein transport inhibitors (Brefeldin A and Monensin) to the culture and incubate for an additional 4-6 hours.[12]

  • Harvest the cells and wash them with FACS buffer.

  • Perform surface staining with anti-CD4 and other surface markers as described in Protocol 1 (steps 5, 9-11).

  • After surface staining, wash the cells and resuspend the pellet in 100 µL of Fixation/Permeabilization buffer. Incubate for 20 minutes at room temperature in the dark.

  • Wash the cells with 1 mL of Permeabilization/Wash Buffer and centrifuge.

  • Resuspend the fixed and permeabilized cells in 50 µL of Permeabilization/Wash Buffer containing the intracellular antibodies (e.g., anti-IFN-γ, anti-IL-4).

  • Incubate for 30 minutes at room temperature in the dark.

  • Wash the cells twice with Permeabilization/Wash Buffer.

  • Resuspend the cells in 300-500 µL of FACS buffer.

  • Acquire the samples on a flow cytometer.

Visualizations

T-Cell Activation by OVA Peptide (323-339) Signaling Pathway

T_Cell_Activation cluster_APC APC Surface cluster_T_Cell T-Cell Surface APC Antigen Presenting Cell (APC) T_Cell CD4+ T-Cell MHCII_Peptide MHC-II + OVA (323-339) TCR T-Cell Receptor (TCR) MHCII_Peptide->TCR Recognition CD4 CD4 MHCII_Peptide->CD4 Co-receptor Binding Signal_Transduction Signal Transduction Cascade TCR->Signal_Transduction CD4->Signal_Transduction Activation T-Cell Activation Signal_Transduction->Activation Proliferation Proliferation Activation->Proliferation Differentiation Differentiation (e.g., Th1, Th2) Activation->Differentiation Cytokine_Production Cytokine Production (e.g., IFN-γ, IL-4) Activation->Cytokine_Production

Caption: Simplified signaling pathway of T-cell activation by OVA peptide (323-339).

Experimental Workflow for Flow Cytometry Analysis

Experimental_Workflow start Start: Immunized Mouse or In Vitro Cultured Cells isolate_cells Isolate Single-Cell Suspension (Spleen, Lymph Nodes) start->isolate_cells tetramer_staining Tetramer Staining Protocol isolate_cells->tetramer_staining ics_protocol In Vitro Restimulation with OVA Peptide isolate_cells->ics_protocol surface_staining Surface Marker Staining (e.g., anti-CD4, anti-CD44) tetramer_staining->surface_staining ics_protocol->surface_staining intracellular_staining Fixation, Permeabilization, & Intracellular Staining ics_protocol->intracellular_staining Followed by flow_cytometry Data Acquisition on Flow Cytometer surface_staining->flow_cytometry intracellular_staining->flow_cytometry data_analysis Data Analysis: Gating and Quantification flow_cytometry->data_analysis end End: Quantification of OVA-specific T-cells data_analysis->end

Caption: General experimental workflow for flow cytometry analysis of OVA-specific T-cells.

Gating Strategy for Tetramer-Positive CD4+ T-Cells

Gating_Strategy total_cells Total Acquired Events live_cells Live Cells (Viability Dye-) total_cells->live_cells Gate 1 singlets Singlets (FSC-A vs FSC-H) live_cells->singlets Gate 2 lymphocytes Lymphocytes (FSC-A vs SSC-A) singlets->lymphocytes Gate 3 cd4_t_cells CD4+ T-Cells (CD4+ Dump-) lymphocytes->cd4_t_cells Gate 4 tetramer_positive Tetramer+ (OVA-Tetramer vs CD44) cd4_t_cells->tetramer_positive Gate 5

Caption: A representative gating strategy for identifying tetramer-positive CD4+ T-cells.

References

Application Notes: Induction of IgE Response in Mice using OVA Peptide (323-339)

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Ovalbumin (OVA) peptide 323-339 is a well-characterized immunodominant T-cell and B-cell epitope of the full chicken egg albumin protein.[1][2] In allergology and immunology research, it serves as a critical tool for studying the mechanisms of Type I hypersensitivity reactions. Immunization of susceptible mouse strains, such as BALB/c, with OVA peptide (323-339) in conjunction with an appropriate adjuvant like Aluminum Hydroxide (Alum), effectively induces a T-helper 2 (Th2)-biased immune response.[1][3] This response is characterized by the production of specific cytokines, such as IL-4 and IL-13, which are essential for driving B-cell class switching to produce antigen-specific Immunoglobulin E (IgE), the hallmark antibody of allergic responses.[4][5][6] These application notes provide detailed protocols for using OVA peptide (323-339) to sensitize mice and measure the subsequent IgE response.

Key Experimental Workflow

The overall process involves preparing the immunogen, immunizing the animals according to a set schedule, collecting serum, and quantifying the specific IgE levels using an Enzyme-Linked Immunosorbent Assay (ELISA).

G cluster_prep 1. Immunogen Preparation cluster_imm 2. Mouse Immunization cluster_sample 3. Sample Collection cluster_analysis 4. IgE Analysis prep1 Reconstitute OVA Peptide (323-339) prep2 Mix with Alum Adjuvant prep1->prep2 prep3 Incubate for Adsorption prep2->prep3 imm1 Primary Immunization (Day 0) prep3->imm1 imm2 Booster Immunizations (e.g., Day 7, 14) imm1->imm2 sample1 Collect Blood (e.g., Day 21-28) imm2->sample1 sample2 Isolate Serum sample1->sample2 elisa1 Perform OVA-specific IgE ELISA sample2->elisa1 elisa2 Data Acquisition (OD450) elisa1->elisa2 elisa3 Calculate IgE Concentration elisa2->elisa3

Caption: Experimental workflow for IgE induction and measurement.

Protocols

Protocol 1: Preparation of OVA Peptide (323-339)-Alum Immunogen

This protocol describes how to prepare the peptide-adjuvant complex for immunization. Alum is used to promote a Th2-type immune response.[7]

Materials:

  • OVA Peptide (323-339), lyophilized powder

  • Sterile, endotoxin-free Phosphate Buffered Saline (PBS), pH 7.4

  • Alum Adjuvant (e.g., Aluminum Hydroxide Gel)

  • Sterile polypropylene (B1209903) tubes

Procedure:

  • Reconstitute Peptide: Aseptically reconstitute the lyophilized OVA peptide (323-339) in sterile PBS to a stock concentration of 1 mg/mL. Vortex gently to ensure it is fully dissolved.

  • Prepare Final Volume: In a sterile polypropylene tube, prepare the required volume for the entire cohort of mice. For each mouse, you will typically need 100-200 µL of the final suspension.

  • Combine Peptide and Adjuvant: Add the appropriate amount of peptide stock solution to the Alum adjuvant. A common ratio is to mix the components 1:1 by volume.[7] Refer to Table 1 for recommended doses.

  • Adsorption: Mix the peptide-alum suspension gently by inversion or on a rotator at 4°C for 30-60 minutes to allow the peptide to adsorb to the alum gel.[7]

  • Final Formulation: Bring the final volume to the desired concentration with sterile PBS. The final suspension should be kept on ice until injection. Vortex gently immediately before drawing into the syringe for each injection.

Protocol 2: Mouse Immunization

This protocol outlines a typical immunization schedule for inducing an IgE response in BALB/c mice.

Materials:

  • Prepared OVA Peptide (323-339)-Alum Immunogen

  • BALB/c mice (female, 6-8 weeks old)

  • Sterile 1 mL syringes with 25-27 gauge needles

Procedure:

  • Primary Immunization (Day 0): Inject each mouse intraperitoneally (i.p.) with 100-200 µL of the prepared immunogen. Refer to Table 1 for dosing.

  • Booster Immunizations (Day 7 and 14): Repeat the i.p. injection on days 7 and 14 with the same dose of the freshly prepared or properly stored immunogen.[3][8]

  • Monitoring: Monitor the health of the animals regularly according to institutional guidelines.

  • Serum Collection: Blood can be collected for serum analysis 7-14 days after the final booster (e.g., on Day 21 or 28).

Table 1: Example Immunization Parameters

Parameter Example Value Reference
Mouse Strain BALB/c [1][9]
Peptide Dose per Mouse 25 - 100 µg [3][8][10]
Adjuvant (Alum) Dose per Mouse 300 µg - 1 mg [3][8][10]
Route of Administration Intraperitoneal (i.p.) [3][8][10]
Injection Volume 100 - 200 µL [7]

| Schedule | Injections on Day 0, 7, 14 |[3][8] |

Protocol 3: Measurement of OVA-Specific IgE by Capture ELISA

This method is designed to specifically measure IgE antibodies against OVA, avoiding interference from other more abundant isotypes like IgG.[11][12]

Materials:

  • Anti-Mouse IgE monoclonal antibody (for coating)

  • Mouse serum samples

  • Recombinant Mouse IgE standard

  • Biotinylated-OVA

  • Streptavidin-HRP

  • TMB Substrate Solution

  • Stop Solution (e.g., 2N H₂SO₄)

  • 96-well ELISA plates

  • Wash Buffer (PBS with 0.05% Tween-20)

  • Dilution/Blocking Buffer (e.g., PBS with 1% BSA)

Procedure:

  • Plate Coating: Coat a 96-well plate with anti-mouse IgE antibody (e.g., 1-2 µg/mL in PBS) and incubate overnight at 4°C.

  • Blocking: Wash the plate 3 times with Wash Buffer. Block non-specific binding sites by adding 200 µL of Blocking Buffer to each well and incubating for 1-2 hours at room temperature.

  • Add Standards and Samples: Wash the plate. Prepare a standard curve using the recombinant mouse IgE (e.g., from 100 ng/mL down to 1.56 ng/mL).[12] Dilute mouse serum samples (start with a 1:10 or 1:20 dilution in Blocking Buffer).[11] Add 100 µL of standards and diluted samples to the appropriate wells and incubate for 2 hours at room temperature.

  • Add Biotinylated-OVA: Wash the plate. Add 100 µL of biotinylated-OVA (at a pre-optimized concentration) to each well and incubate for 1-2 hours at room temperature. This step ensures that only captured IgE which is specific to OVA will be detected.[11]

  • Add Streptavidin-HRP: Wash the plate. Add 100 µL of Streptavidin-HRP diluted in Blocking Buffer and incubate for 1 hour at room temperature.

  • Develop and Read: Wash the plate. Add 100 µL of TMB Substrate. Allow the color to develop in the dark (typically 15-30 minutes). Stop the reaction by adding 50 µL of Stop Solution. Read the absorbance at 450 nm on a microplate reader.

  • Analysis: Calculate the concentration of OVA-specific IgE in the samples by interpolating their absorbance values from the standard curve.

Table 2: Typical Reagent Concentrations for OVA-Specific IgE ELISA

Reagent Typical Concentration/Dilution Reference
Anti-Mouse IgE Coating Ab 1-2 µg/mL General Protocol
Serum Sample Dilution Start at 1:10 [11]
IgE Standard Curve Range 1.56 - 100 ng/mL [12]
Biotinylated-OVA Varies; follow manufacturer's data [11]

| Streptavidin-HRP | 1:1000 - 1:10,000 | General Protocol |

Mechanism of Th2-Mediated IgE Production

The induction of an IgE response is a multi-step process orchestrated by Th2 cells. The OVA peptide (323-339) is key to initiating this pathway.

  • Antigen Presentation: Antigen-presenting cells (APCs), such as dendritic cells, take up the OVA peptide and present it on their MHC class II molecules to naive CD4+ T-cells.[5]

  • Th2 Differentiation: In the presence of cytokines like IL-4, the naive T-cells differentiate into allergen-specific Th2 cells.[6][13]

  • B-Cell Activation: The activated Th2 cell provides two crucial signals to an OVA-specific B-cell that has also processed the antigen.[4][5]

    • Signal 1: The CD40 ligand (CD40L) on the Th2 cell binds to the CD40 receptor on the B-cell.

    • Signal 2: The Th2 cell secretes IL-4 and IL-13, which bind to their respective receptors on the B-cell.

  • IgE Class Switching: These two signals synergize to trigger a process called class switch recombination within the B-cell's immunoglobulin genes. This causes the B-cell to stop producing IgM/IgG and start producing IgE.[4][13] The B-cell then differentiates into a long-lived IgE-secreting plasma cell.[4]

G cluster_apc Antigen Presenting Cell (APC) cluster_tcell T-Cell cluster_bcell B-Cell cluster_signals apc APC presents OVA Peptide (323-339) via MHC-II t_naive Naive CD4+ T-Cell apc->t_naive Activation th2 Th2 Cell t_naive->th2 IL-4 Differentiation b_cell OVA-Specific B-Cell th2->b_cell Interaction signal1 Signal 1: CD40L-CD40 signal2 Signal 2: IL-4 / IL-13 b_cell->b_cell IgE Class Switching plasma_cell IgE-Producing Plasma Cell b_cell->plasma_cell Differentiation ig_e OVA-Specific IgE plasma_cell->ig_e Secretes signal1->b_cell Binds signal2->b_cell Binds

Caption: Signaling pathway for Th2-induced IgE class switching.

Expected Results and Troubleshooting

  • Successful Induction: Mice immunized with OVA peptide (323-339) and Alum are expected to have significantly higher serum levels of OVA-specific IgE compared to control mice receiving saline or Alum alone.[1][14] The magnitude of the response can vary between experiments and individual animals.

  • Low or No IgE Response:

    • Check Immunogen Preparation: Ensure the peptide was properly reconstituted and effectively adsorbed to the Alum. Inadequate mixing or incorrect pH can lead to poor adsorption.

    • Adjuvant Choice: Alum is critical for a Th2 response. Using other adjuvants like Complete Freund's Adjuvant (CFA) may bias the response towards Th1 (IgG2a) instead of Th2 (IgE/IgG1).[12][15]

    • Mouse Strain: BALB/c mice are known to be good Th2 responders. Other strains, like C57BL/6, may produce a weaker IgE response.[16]

    • ELISA Sensitivity: Ensure the ELISA is sensitive enough. A capture ELISA format is strongly recommended to avoid competition from high-titer IgG isotypes.[11] Verify the activity of all reagents, especially the enzyme conjugate and substrate.

References

Application Notes and Protocols: Biotinylated OVA Peptide (323-339) for T-Cell Tracking

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and guidance for utilizing biotinylated OVA Peptide (323-339) in the tracking and analysis of antigen-specific T-cells. This peptide is a critical tool in immunology research, particularly for studying T-cell activation, allergic responses, and the efficacy of immunotherapies.

Introduction

The Ovalbumin (OVA) peptide 323-339 (sequence: ISQAVHAAHAEINEAGR) is a well-characterized, immunodominant epitope of chicken ovalbumin.[1] It is a major MHC class II-restricted T-cell epitope that specifically binds to the I-Ad molecule in mice, making it an invaluable tool for studying CD4+ T-cell responses.[1][2][3] The biotinylation of this peptide allows for its detection and isolation through the high-affinity interaction of biotin (B1667282) with streptavidin or avidin (B1170675) conjugates, which can be fluorescently labeled or bound to a solid support. This enables a variety of applications for tracking and characterizing OVA-specific T-cells both in vitro and in vivo.

Principle of T-Cell Tracking with Biotinylated OVA Peptide (323-339)

The core principle involves the presentation of the OVA peptide (323-339) by antigen-presenting cells (APCs) to CD4+ T-cells that possess a T-cell receptor (TCR) specific for this peptide-MHC II complex. The biotin tag on the peptide does not interfere with this interaction and serves as a handle for subsequent detection or isolation steps.

T_Cell_Activation_Pathway cluster_APC Antigen Presenting Cell (APC) cluster_T_Cell CD4+ T-Cell APC APC MHC_II MHC Class II OVA_Peptide Biotinylated OVA (323-339) TCR TCR MHC_II->TCR Recognition OVA_Peptide->MHC_II Binding T_Cell CD4+ T-Cell CD4 CD4 Activation T-Cell Activation (Proliferation, Cytokine Release) TCR->Activation CD4->MHC_II Proliferation_Assay_Workflow start Isolate & CFSE-label T-Cells culture Culture with Biotinylated OVA Peptide (323-339) start->culture stain Stain with Antibodies (CD3, CD4) & Streptavidin culture->stain analyze Flow Cytometry Analysis stain->analyze end Quantify Proliferation analyze->end InVivo_Tracking_Workflow start Adoptively Transfer Labeled OT-II T-Cells into Mice immunize Immunize with Biotinylated OVA Peptide + Adjuvant start->immunize harvest Harvest Spleen and Lymph Nodes immunize->harvest stain Stain Cells for Flow Cytometry harvest->stain analyze Analyze T-Cell Proliferation and Location stain->analyze end Determine In Vivo T-Cell Response analyze->end

References

Troubleshooting & Optimization

Technical Support Center: OVA Peptide (323-339)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with the OVA Peptide (323-339) to study T-cell responses.

Troubleshooting Guide

This guide addresses common issues encountered during experiments involving the OVA peptide (323-339) and provides potential solutions.

Question: We are observing a weak or no T-cell proliferation in our in vitro assay after stimulation with OVA (323-339). What are the possible causes and solutions?

Answer: A low T-cell proliferative response can stem from several factors throughout the experimental workflow. Below is a systematic guide to troubleshoot this issue.

Potential Cause 1: Suboptimal Peptide Concentration

The concentration of the OVA peptide is critical for effective T-cell stimulation.

Troubleshooting Steps & Solutions:

  • Concentration Titration: Perform a dose-response experiment to determine the optimal peptide concentration for your specific cell type and experimental conditions. A common starting range is 0.1 to 10 µg/mL.[1][2]

  • Peptide Quality: Ensure the peptide has been stored correctly (typically at -20°C or -80°C) and has not undergone multiple freeze-thaw cycles, which can lead to degradation.[3] Verify the purity of the peptide stock.[4]

Table 1: Recommended OVA (323-339) Peptide Concentrations for Different Assays

Assay TypeRecommended ConcentrationReference
In vitro T-cell Proliferation0.5 - 10 µg/mL[2][5][6]
ELISPOT0.5 mg/mL[5][6]
Intracellular Cytokine Staining5 µg/mL[2]
In vivo Immunization25 µg per mouse[7][8]
Potential Cause 2: Issues with Antigen Presenting Cells (APCs)

Efficient T-cell activation is dependent on proper antigen presentation by APCs.

Troubleshooting Steps & Solutions:

  • APC Viability and Number: Ensure a sufficient number of viable APCs are present in the co-culture. A typical ratio of T-cells to APCs is 10:1 to 1:1.

  • APC Activation Status: The activation state of APCs can significantly impact their ability to present antigens and provide co-stimulatory signals. For dendritic cells (DCs), maturation can be induced with agents like LPS.[2]

  • MHC Haplotype: The OVA peptide (323-339) binds to specific MHC class II molecules, primarily I-Ad and H-2b.[9][10][11] Ensure your APCs express the correct MHC haplotype for the T-cells being used (e.g., BALB/c mice for I-Ad).

  • Antigen Processing: While synthetic peptides do not require extensive processing, inefficient uptake or presentation can still be a factor. Ensure APCs are healthy and functionally capable of presenting exogenous antigens.

Workflow for APC Preparation and Peptide Loading

G cluster_APC_Prep APC Preparation cluster_Peptide_Loading Peptide Loading cluster_CoCulture Co-culture Isolate_APCs Isolate APCs (e.g., Splenocytes, DCs) Wash_APCs Wash APCs Isolate_APCs->Wash_APCs Count_APCs Count and Assess Viability Wash_APCs->Count_APCs Prepare_Peptide Prepare OVA (323-339) Dilution Incubate Incubate APCs with Peptide (e.g., 2 hours to overnight) Prepare_Peptide->Incubate Wash_Loaded_APCs Wash Loaded APCs Incubate->Wash_Loaded_APCs CoCulture_Cells Co-culture with T-cells Wash_Loaded_APCs->CoCulture_Cells

Caption: Workflow for preparing and loading APCs with OVA peptide.

Potential Cause 3: T-Cell Viability, Number, or State

The condition of the T-cells is paramount for a successful response.

Troubleshooting Steps & Solutions:

  • T-Cell Isolation: Ensure the T-cell isolation protocol does not adversely affect cell viability or function.

  • Cell Density: Optimize the cell density in your culture plates. Overcrowding or too sparse a culture can inhibit proliferation.

  • T-Cell Anergy or Tolerance: Repeated stimulation or exposure to antigen in the absence of co-stimulation can lead to T-cell anergy or tolerance.[12] Ensure that the experimental design accounts for this possibility.

  • Incorrect T-cell Subset: The OVA (323-339) peptide typically stimulates CD4+ T-cells.[10] Confirm that you are isolating and analyzing the correct T-cell population.

Question: The cytokine profile from our stimulated T-cells is not what we expected. How can we troubleshoot this?

Answer: The cytokine profile (e.g., Th1, Th2, or Th17) depends on various factors including the mouse strain, the nature of the APCs, and the in vivo immunization or in vitro culture conditions.

Troubleshooting Steps & Solutions:

  • Adjuvant Choice: For in vivo studies, the adjuvant used during immunization strongly influences the resulting T-helper cell differentiation. For example, Complete Freund's Adjuvant (CFA) tends to promote a Th1 response, while Alum can favor a Th2 response.[7][13]

  • Cytokine Milieu: In vitro, the cytokine environment can be manipulated to polarize T-cells towards a specific lineage (e.g., adding IL-12 for Th1, IL-4 for Th2).[1]

  • Timing of Analysis: The kinetics of cytokine production vary. Analyze cytokine levels at different time points post-stimulation to capture the peak production for each specific cytokine.

Table 2: Cytokine Profiles Associated with T-Helper Subsets

T-Helper SubsetKey CytokinesTypical Inducing FactorsReference
Th1IFN-γ, IL-2, TNF-αIL-12, IFN-γ[14][15]
Th2IL-4, IL-5, IL-13IL-4[14][15]
Th17IL-17, IL-22TGF-β, IL-6[14]

Frequently Asked Questions (FAQs)

Q1: What is the specific sequence of the OVA (323-339) peptide?

The amino acid sequence for OVA Peptide (323-339) is ISQAVHAAHAEINEAGR.[4][11]

Q2: Which MHC molecule presents the OVA (323-339) peptide?

OVA (323-339) is an MHC class II-restricted peptide, primarily presented by the I-Ad molecule in mice.[9][11][16] It is also recognized in the context of the H-2b MHC haplotype.[10]

Q3: What are OT-II mice and why are they used with this peptide?

OT-II transgenic mice have CD4+ T-cells that express a T-cell receptor (TCR) specifically recognizing the OVA (323-339) peptide in the context of I-Ab.[3][10] This provides a large, homogenous population of antigen-specific T-cells, making them an invaluable tool for studying T-cell activation, proliferation, and differentiation.[10]

Q4: Can this peptide be used for in vivo studies?

Yes, OVA (323-339) is widely used for in vivo immunization to elicit an antigen-specific T-cell response.[17] It is often administered with an adjuvant to enhance immunogenicity.[7][8]

Q5: How is the T-cell response to OVA (323-339) typically measured?

Common methods to quantify the T-cell response include:

  • Proliferation Assays: Using dyes like CFSE to track cell division by flow cytometry.[5][6]

  • ELISPOT Assays: To enumerate cytokine-secreting cells (e.g., IFN-γ).[4][7]

  • Intracellular Cytokine Staining (ICS): To identify and quantify cytokine production within specific T-cell populations by flow cytometry.[4]

  • ELISA: To measure secreted cytokines in culture supernatants.[8]

Experimental Protocols

Protocol 1: In Vitro T-Cell Proliferation Assay using CFSE

This protocol outlines a standard method for measuring the proliferation of OVA-specific T-cells.

Materials:

  • Single-cell suspension of splenocytes from OT-II mice (or other relevant strain).

  • OVA Peptide (323-339) stock solution.

  • CFSE (Carboxyfluorescein succinimidyl ester) dye.

  • Complete RPMI-1640 medium.

  • Fetal Bovine Serum (FBS).

  • Penicillin-Streptomycin.

  • 2-Mercaptoethanol.

  • 96-well round-bottom culture plates.

Procedure:

  • Prepare T-cells: Isolate splenocytes from an OT-II mouse and prepare a single-cell suspension.

  • CFSE Labeling:

    • Resuspend 2 x 107 cells in pre-warmed PBS.

    • Add CFSE to a final concentration of 1 µM.[5][6]

    • Incubate for 3 minutes at room temperature, protected from light.[5][6]

    • Quench the reaction by adding 5 volumes of cold complete medium.

    • Wash the cells extensively (at least two times) with complete medium.

    • Resuspend cells in complete medium and allow them to rest for at least 30 minutes at 37°C.[5][6]

  • Prepare APCs: Use either irradiated total splenocytes from a non-transgenic mouse (e.g., C57BL/6) as APCs or specific isolated APCs like dendritic cells.

  • Set up Co-culture:

    • Plate APCs in a 96-well plate.

    • Add CFSE-labeled T-cells at a desired T-cell:APC ratio (e.g., 2 x 105 T-cells per well).

    • Add OVA (323-339) peptide at various concentrations (e.g., 0, 0.1, 1, 10 µg/mL).

    • Include a positive control (e.g., anti-CD3/CD28 antibodies or PMA/Ionomycin) and a negative control (no peptide).[5][6]

  • Incubation: Incubate the plate for 72-96 hours at 37°C in a 5% CO2 incubator.[5][6]

  • Flow Cytometry Analysis:

    • Harvest the cells from the wells.

    • Stain with fluorescently-labeled antibodies against surface markers (e.g., CD4).

    • Analyze the cells using a flow cytometer, gating on the CD4+ T-cell population. Proliferation is measured by the serial dilution of CFSE fluorescence.

Signaling Pathways

T-Cell Receptor (TCR) Signaling Pathway

The activation of a T-cell by the OVA (323-339) peptide presented on an MHC class II molecule initiates a complex intracellular signaling cascade.

TCR_Signaling cluster_membrane Cell Membrane cluster_interaction TCR-pMHC Interaction cluster_downstream Downstream Signaling cluster_outcome Cellular Response APC APC pMHC pMHC (OVA 323-339) TCell T-Cell TCR TCR pMHC->TCR Signal 1 LCK LCK TCR->LCK CD4 CD4 CD4->LCK CD28 CD28 PI3K PI3K CD28->PI3K CD80_86 CD80/86 CD80_86->CD28 Signal 2 (Co-stimulation) ZAP70 ZAP70 LCK->ZAP70 LAT_SLP76 LAT/SLP-76 ZAP70->LAT_SLP76 PLCG1 PLCγ1 LAT_SLP76->PLCG1 RAS RAS LAT_SLP76->RAS DAG_IP3 DAG / IP3 PLCG1->DAG_IP3 AKT AKT PI3K->AKT MAPK MAPK (ERK) RAS->MAPK NFAT NFAT DAG_IP3->NFAT NFkB NF-κB DAG_IP3->NFkB AP1 AP-1 MAPK->AP1 Gene_Expression Gene Expression NFAT->Gene_Expression NFkB->Gene_Expression AP1->Gene_Expression Proliferation Proliferation Gene_Expression->Proliferation Cytokine_Production Cytokine Production Gene_Expression->Cytokine_Production Differentiation Differentiation Gene_Expression->Differentiation

References

Troubleshooting OVA Peptide (323-339) ELISPOT Results: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting common issues encountered during OVA Peptide (323-339) ELISPOT assays. The information is presented in a user-friendly question-and-answer format to directly address specific experimental challenges.

Frequently Asked Questions (FAQs) & Troubleshooting

Here we address common problems that can arise during your ELISPOT experiment, leading to unreliable or difficult-to-interpret results.

High Background

Q1: I am observing a high number of spots in my negative control wells (no peptide). What could be the cause?

A1: High background can obscure antigen-specific responses and can be caused by several factors:

  • Cell Viability and Handling: Poor cell viability or stressful handling can lead to non-specific cytokine release. Ensure cells are handled gently and have high viability (>95%) before plating.

  • Inadequate Washing: Insufficient washing of the plate at various steps can leave residual reagents that contribute to background. Ensure thorough but gentle washing of both sides of the membrane.

  • Contaminated Reagents: Contamination of cell culture media, serum, or other reagents with endotoxins or other microbial products can non-specifically activate cells. Use sterile, high-quality reagents.

  • Serum Issues: The serum used in the cell culture medium may contain cytokines or heterophilic antibodies that can cause non-specific spot formation. It is recommended to test different batches of serum or use serum-free media if possible.

  • Overdevelopment: Developing the plate for too long can lead to an overall increase in background color, making it difficult to distinguish true spots. Reduce the development time and monitor spot formation closely.

  • Cell Number: Too many cells per well can lead to overcrowding and non-specific activation. Optimize the number of cells plated per well. A good starting point for splenocytes is 2-5 x 10^5 cells per well.

No Spots or Very Few Spots

Q2: I am not seeing any spots, or very few, in my positive control (OVA peptide-stimulated) wells. What should I check?

A2: The absence of spots in wells that should be positive can point to several critical issues in the experimental setup:

  • Inactive Peptide: The OVA (323-339) peptide may have degraded due to improper storage or handling. Ensure the peptide is stored correctly (typically lyophilized at -20°C or colder) and is properly reconstituted before use.

  • Suboptimal Peptide Concentration: The concentration of the OVA peptide may be too low to elicit a strong response. A typical concentration range to test is 1-10 µg/mL.

  • Insufficient Cell Number: The frequency of antigen-specific T cells may be too low in the plated cell population. Try increasing the number of cells per well.

  • Incorrect Cell Type: The OVA (323-339) peptide is an MHC class II epitope and primarily stimulates CD4+ T cells. Ensure your cell population contains a sufficient number of viable CD4+ T cells and appropriate antigen-presenting cells (APCs).

  • Problem with Detection Reagents: The capture or detection antibodies, or the enzyme conjugate, may be inactive or used at a suboptimal concentration. Ensure all reagents are within their expiration date and have been stored correctly. Titrate antibodies to determine the optimal concentration.

  • Improper Plate Activation: The PVDF membrane of the ELISPOT plate must be pre-wetted with ethanol (B145695) (typically 35%) to ensure proper antibody coating. Incomplete or improper pre-wetting can lead to a lack of signal.

Faint or Poorly Defined Spots

Q3: The spots in my assay are faint and difficult to count. How can I improve their quality?

A3: Faint or fuzzy spots can make accurate quantification challenging. Here are some potential causes and solutions:

  • Substrate Issues: The substrate solution may be old, improperly prepared, or the development time may be too short. Use freshly prepared substrate and optimize the development time.

  • Enzyme Activity: The enzyme conjugate (e.g., streptavidin-HRP or -AP) may have lost activity. Use a fresh, properly stored conjugate.

  • Insufficient Incubation Times: Inadequate incubation times for the capture antibody, cells, detection antibody, or enzyme conjugate can lead to a weaker signal. Ensure you are following the recommended incubation times for your protocol.

  • Plate Movement: Any movement or disturbance of the plate during the cell incubation period can cause the secreted cytokines to spread, resulting in fuzzy or "comet-tailed" spots. Ensure the incubator is level and the plates are not disturbed.

Quantitative Data Summary

The following table provides a summary of typical quantitative data for IFN-γ ELISPOT assays using splenocytes from mice immunized with OVA or OVA Peptide (323-339). These values can vary depending on the mouse strain, immunization protocol, and specific experimental conditions.

Well Condition Stimulus Cell Type Typical Spot Forming Units (SFU) per 10^6 cells Notes
Negative Control Media onlyMouse Splenocytes< 10Ideally, the background should be as low as possible. Some studies suggest that a background of up to 50 spots per million cells may be acceptable, but this should be subtracted from the antigen-specific response.[1]
Antigen-Specific OVA Peptide (323-339) (1-10 µg/mL)Mouse Splenocytes from immunized mice50 - 500+The number of spots is dependent on the immunization efficiency and the frequency of OVA-specific T cells.[2]
Polyclonal Positive Control Concanavalin A (ConA) (2-5 µg/mL) or Phytohemagglutinin (PHA) (5-10 µg/mL)Mouse Splenocytes> 500 (often "too numerous to count" - TNTC)This control confirms that the cells are viable and capable of producing IFN-γ and that the assay reagents are working correctly.[3][4]

Detailed Experimental Protocol: IFN-γ ELISPOT for OVA Peptide (323-339) with Mouse Splenocytes

This protocol outlines the key steps for performing an IFN-γ ELISPOT assay to detect OVA (323-339)-specific T cells from the spleens of immunized mice.

Materials:

  • 96-well PVDF membrane ELISPOT plates

  • Anti-mouse IFN-γ capture antibody

  • Biotinylated anti-mouse IFN-γ detection antibody

  • Streptavidin-Alkaline Phosphatase (AP) or Streptavidin-Horseradish Peroxidase (HRP)

  • BCIP/NBT or AEC substrate, respectively

  • OVA Peptide (323-339)

  • Concanavalin A (ConA) or Phytohemagglutinin (PHA) as a positive control

  • Complete RPMI-1640 medium (with 10% FBS, L-glutamine, penicillin/streptomycin)

  • Sterile PBS

  • 35% Ethanol in sterile water

  • Blocking buffer (e.g., complete RPMI or PBS with 1% BSA)

  • Wash buffer (PBS with 0.05% Tween-20)

Procedure:

  • Plate Coating:

    • Pre-wet the PVDF membrane of the ELISPOT plate with 15 µL of 35% ethanol for 30 seconds.

    • Wash the plate 3 times with 200 µL/well of sterile PBS.

    • Add 100 µL/well of the anti-mouse IFN-γ capture antibody diluted in sterile PBS to the desired concentration (typically 2-5 µg/mL).

    • Incubate the plate overnight at 4°C.

  • Cell Preparation:

    • Aseptically harvest spleens from immunized and control mice.

    • Prepare a single-cell suspension by mechanically dissociating the spleens through a 70 µm cell strainer.

    • Lyse red blood cells using an ACK lysis buffer.

    • Wash the splenocytes with complete RPMI medium and perform a cell count and viability assessment (e.g., using trypan blue). Resuspend the cells in complete RPMI medium at the desired concentration (e.g., 2-5 x 10^6 cells/mL).

  • Cell Incubation:

    • Wash the antibody-coated plate 3 times with sterile PBS.

    • Block the plate with 200 µL/well of blocking buffer for at least 2 hours at 37°C.

    • Wash the plate 3 times with complete RPMI medium.

    • Add your stimuli to the appropriate wells in a 100 µL volume:

      • Negative Control: 100 µL of complete RPMI medium.

      • Antigen-Specific: 100 µL of OVA (323-339) peptide diluted in complete RPMI to the final desired concentration (e.g., 2-20 µg/mL, for a final in-well concentration of 1-10 µg/mL).

      • Positive Control: 100 µL of ConA or PHA diluted in complete RPMI to the final desired concentration (e.g., 4-10 µg/mL for ConA, 10-20 µg/mL for PHA).

    • Add 100 µL of the splenocyte suspension to each well (for a final volume of 200 µL).

    • Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator. Do not disturb the plate during this incubation.

  • Detection:

    • Wash the plate 3 times with PBS, then 3 times with wash buffer.

    • Add 100 µL/well of the biotinylated anti-mouse IFN-γ detection antibody diluted in wash buffer with 1% BSA.

    • Incubate for 2 hours at room temperature.

    • Wash the plate 5 times with wash buffer.

    • Add 100 µL/well of the streptavidin-AP or -HRP conjugate diluted in wash buffer with 1% BSA.

    • Incubate for 1 hour at room temperature.

    • Wash the plate 5 times with wash buffer, followed by 2 washes with PBS.

  • Development and Analysis:

    • Add 100 µL/well of the appropriate substrate (BCIP/NBT for AP or AEC for HRP).

    • Monitor spot development (typically 5-30 minutes). Stop the reaction by washing the plate thoroughly with distilled water.

    • Allow the plate to dry completely in the dark.

    • Count the spots using an automated ELISPOT reader or manually under a dissecting microscope.

Visualizations

Experimental Workflow

ELISPOT_Workflow cluster_prep Plate & Cell Preparation cluster_incubation Stimulation & Incubation cluster_detection Detection & Development cluster_analysis Analysis p1 Coat plate with capture antibody p2 Block plate p1->p2 s1 Add stimuli: - Media (Negative Control) - OVA Peptide (323-339) - ConA/PHA (Positive Control) p2->s1 p3 Prepare splenocyte suspension s2 Add splenocytes p3->s2 s1->s2 s3 Incubate 18-24h at 37°C s2->s3 d1 Add detection antibody s3->d1 d2 Add enzyme conjugate d1->d2 d3 Add substrate d2->d3 d4 Stop reaction & dry d3->d4 a1 Count spots d4->a1 T_Cell_Activation cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus APC Antigen Presenting Cell (APC) MHC_Peptide MHC-II + OVA (323-339) TCell CD4+ T Cell TCR T-Cell Receptor (TCR) MHC_Peptide->TCR Signal 1 Lck Lck TCR->Lck CD4 CD4 CD4->Lck CD28 CD28 B7 B7 B7->CD28 Signal 2 ZAP70 ZAP-70 Lck->ZAP70 LAT_SLP76 LAT/SLP-76 ZAP70->LAT_SLP76 PLCg PLCγ LAT_SLP76->PLCg AP1 AP-1 LAT_SLP76->AP1 DAG DAG PLCg->DAG IP3 IP3 PLCg->IP3 PKC PKCθ DAG->PKC Calcineurin Calcineurin IP3->Calcineurin NFkB NF-κB PKC->NFkB NFAT NFAT Calcineurin->NFAT IFNg_Gene IFN-γ Gene Transcription NFkB->IFNg_Gene NFAT->IFNg_Gene AP1->IFNg_Gene

References

Technical Support Center: OVA Peptide (323-339) for T-Cell Proliferation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the use of OVA Peptide (323-339) in T-cell proliferation experiments. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to ensure the success of your T-cell proliferation assays.

Troubleshooting Guide

This section addresses common issues encountered during T-cell proliferation experiments using OVA Peptide (323-339).

Issue Potential Cause Recommended Solution
Low or No T-Cell Proliferation Suboptimal Peptide Concentration: The concentration of OVA Peptide (323-339) may be too low to induce a robust response.Titrate the peptide concentration. A common starting range is 1-10 µg/mL, but optimal concentrations can vary depending on the antigen-presenting cells (APCs) used.[1] For dendritic cells (DCs), concentrations as low as 0.1 to 1 µg/mL may be sufficient, whereas B cells may require higher concentrations, such as 100 µg/mL.[2]
Poor APC Function: The APCs may not be presenting the peptide effectively. This could be due to low MHC class II expression or insufficient co-stimulation.Ensure APCs are healthy and properly activated. For macrophages, pre-stimulation with IFN-γ (e.g., 10 ng/mL overnight) can upregulate MHC class II expression.[3] The choice of APC is also critical; DCs are generally more potent at priming naive T-cells than B cells or macrophages.[2]
Inadequate Incubation Time: The co-culture period may be too short for T-cells to undergo significant proliferation.Extend the incubation time. T-cell proliferation is typically measured after 48 to 96 hours of co-culture.[1][2]
Incorrect T-Cell:APC Ratio: An imbalanced ratio of T-cells to APCs can lead to suboptimal stimulation.Optimize the T-cell to APC ratio. A common starting point is a 1:1 or 2:1 ratio of T-cells to APCs.
High Background Proliferation (Unstimulated Control) Spontaneous T-Cell Activation: T-cells may be activated by factors other than the OVA peptide, such as components in the culture medium or stress from cell handling.Use high-quality, endotoxin-free reagents and media. Ensure gentle handling of cells during isolation and plating. High cell density can also contribute to background proliferation; consider optimizing cell seeding density.[4]
APC Activation by Other Stimuli: APCs may be activated by contaminants in the peptide preparation or culture medium, leading to non-specific T-cell activation.Use highly purified OVA Peptide (323-339) (>95% purity).[5] Ensure all reagents are sterile and free of mitogens or other stimulants.
High Cell Death in Culture Toxicity of Proliferation Dye: Proliferation tracking dyes, such as CFSE, can be toxic to cells at high concentrations.Titrate the concentration of the proliferation dye to the lowest level that still provides a detectable signal. Ensure cells are greater than 90% viable before staining.[3]
Activation-Induced Cell Death (AICD): Prolonged or excessive stimulation can lead to AICD.Monitor the kinetics of the T-cell response. While longer incubation times can increase proliferation, excessive stimulation can have the opposite effect. Consider analyzing earlier time points.
Nutrient Depletion/Waste Accumulation: Over time, nutrients in the culture medium will be depleted and waste products will accumulate, leading to cell death.If culturing for extended periods (beyond 72 hours), a partial media change may be necessary.
Inconsistent or Variable Results Variability in Cell Preparations: The health and activation state of primary T-cells and APCs can vary between experiments.Standardize cell isolation and preparation protocols. Use cells from age- and sex-matched animals.
Peptide Stability and Storage: Improper storage of the OVA peptide can lead to degradation and loss of activity.Store lyophilized peptide at -20°C or -80°C. Once reconstituted, aliquot and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.
Assay Readout Sensitivity: The method used to measure proliferation (e.g., [3H]-thymidine incorporation, dye dilution) may not be sensitive enough to detect subtle differences.Ensure the chosen proliferation assay is appropriate for the expected level of response. For low-level proliferation, a more sensitive method may be required.

Frequently Asked Questions (FAQs)

Q1: What is the optimal concentration of OVA Peptide (323-339) to use for T-cell proliferation assays?

A1: The optimal concentration can vary significantly depending on the experimental setup, particularly the type of APCs used. For highly efficient APCs like dendritic cells (DCs), concentrations in the range of 0.1-10 µg/mL are often effective.[1][2] However, for less potent APCs like B cells, a higher concentration, potentially up to 100 µg/mL, may be necessary to elicit a strong proliferative response.[2] It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific system.

Q2: What are the best antigen-presenting cells (APCs) to use with OVA Peptide (323-339)?

A2: Dendritic cells (DCs) are generally considered the most potent APCs for priming naive T-cells and are an excellent choice for in vitro proliferation assays.[2] Bone marrow-derived macrophages (BMDMs) can also be used, but may require activation with IFN-γ to enhance their antigen presentation capacity.[3] Splenocytes, which contain a mixture of APCs (including B cells and DCs), are also commonly used.[6] The choice of APC will depend on the specific goals of the experiment.

Q3: How long should I incubate the T-cells with the peptide-pulsed APCs?

A3: A typical incubation period for a T-cell proliferation assay is between 48 and 96 hours.[1][2] Shorter incubation times (e.g., 24 hours) are usually sufficient for measuring early activation markers like CD69 and CD25, but may not be long enough to observe significant cell division.[1]

Q4: What are appropriate positive and negative controls for my experiment?

A4:

  • Positive Control: A mitogen such as Concanavalin A (Con A) or Phytohemagglutinin (PHA), or antibodies against CD3 and CD28, can be used to induce non-specific T-cell proliferation and ensure that the T-cells are responsive.[7]

  • Negative Control: T-cells cultured with APCs in the absence of OVA peptide should serve as your unstimulated negative control to measure baseline proliferation.[1]

Q5: How should I prepare and store my OVA Peptide (323-339)?

A5: The peptide is typically supplied in lyophilized form and should be stored at -20°C or -80°C. For use, reconstitute the peptide in a sterile solvent such as water or PBS.[7] It is advisable to adjust the pH if necessary, as solubility can be pH-dependent.[7] After reconstitution, it is best to create single-use aliquots and store them at -20°C or -80°C to prevent degradation from multiple freeze-thaw cycles.

Q6: Can I use whole OVA protein instead of the peptide?

A6: Yes, whole ovalbumin protein can be used. However, it requires uptake and processing by APCs to present the 323-339 epitope. Using the peptide directly bypasses this processing step and can lead to a more direct and sometimes stronger T-cell response. The choice between the whole protein and the peptide depends on the experimental question. For example, if you are studying antigen processing, the whole protein would be more appropriate.[3]

Experimental Protocols & Data

T-Cell Proliferation Signaling Pathway

The binding of the OVA Peptide (323-339)-MHC class II complex on an APC to the T-cell receptor (TCR) on a CD4+ T-cell, along with co-stimulatory signals, initiates a signaling cascade leading to T-cell activation and proliferation.

T_Cell_Proliferation_Signaling cluster_APC Antigen Presenting Cell (APC) cluster_TCell CD4+ T-Cell MHC_Peptide MHC-II + OVA (323-339) TCR TCR MHC_Peptide->TCR Signal 1 CD80_86 CD80/CD86 CD28 CD28 CD80_86->CD28 Signal 2 (Co-stimulation) Activation T-Cell Activation TCR->Activation CD4 CD4 CD28->Activation Proliferation Proliferation Activation->Proliferation Cytokines Cytokine Production (IL-2, IFN-γ) Activation->Cytokines

Caption: TCR signaling pathway for T-cell proliferation.

Experimental Workflow for In Vitro T-Cell Proliferation Assay

This workflow outlines the key steps for assessing T-cell proliferation in response to OVA Peptide (323-339) using CFSE dye dilution.

T_Cell_Proliferation_Workflow A Isolate T-cells (e.g., from OT-II mice) and APCs (e.g., splenocytes) B Label T-cells with CFSE A->B C Pulse APCs with OVA Peptide (323-339) A->C D Co-culture CFSE-labeled T-cells and peptide-pulsed APCs B->D C->D E Incubate for 48-96 hours D->E F Harvest cells and stain for surface markers (e.g., CD4) E->F G Analyze CFSE dilution by Flow Cytometry F->G

Caption: Workflow for a T-cell proliferation assay.

Quantitative Data Summary

The following table summarizes typical concentrations of OVA Peptide (323-339) used in T-cell proliferation experiments.

APC Type Peptide Concentration Incubation Time T-Cell Source Observed Effect
Dendritic Cells (DCs)0.1 - 1 µg/mL48 hoursDO11.10 T-cellsMaximal T-cell responses observed.[2]
B-cells100 µg/mL48 hoursDO11.10 T-cellsRequired for a significant response, as resting B-cells were poor stimulators at lower doses.[2]
Splenocytes1 - 10 µg/mL72 - 96 hoursOT-II SplenocytesDose-dependent increase in the percentage of proliferating (CFSElow) CD4+ T-cells.[1]
Bone Marrow-Derived Macrophages (BMDMs)1 - 10 µg/mL48 - 72 hoursOT-II CD4+ T-cellsT-cell proliferation, often enhanced with prior IFN-γ stimulation of BMDMs.[3]
Detailed Experimental Protocol: T-Cell Proliferation Assay using Splenocytes

This protocol details a common method for assessing T-cell proliferation from splenocytes of OT-II mice, which have T-cells specific for OVA Peptide (323-339).

Materials:

  • OVA Peptide (323-339)

  • Splenocytes from OT-II mice

  • Complete RPMI-1640 medium (supplemented with 10% FBS, 2 mM L-glutamine, 100 U/mL penicillin, 100 µg/mL streptomycin, and 50 µM 2-mercaptoethanol)

  • CFSE (Carboxyfluorescein succinimidyl ester)

  • Anti-CD3 and anti-CD28 antibodies (for positive control)

  • 96-well round-bottom culture plates

  • Flow cytometer

Procedure:

  • Prepare Splenocytes:

    • Aseptically harvest spleens from OT-II mice.

    • Prepare a single-cell suspension by gently dissociating the spleens.

    • Lyse red blood cells using an appropriate lysis buffer.

    • Wash the cells with complete RPMI-1640 medium and count them.

  • CFSE Labeling of T-Cells:

    • Resuspend the splenocytes at a concentration of 1 x 107 cells/mL in pre-warmed PBS.

    • Add CFSE to a final concentration of 1-5 µM and incubate for 10 minutes at 37°C, protected from light.

    • Quench the staining reaction by adding 5 volumes of ice-cold complete RPMI-1640 medium.

    • Wash the cells twice with complete RPMI-1640 medium to remove excess CFSE.

    • Resuspend the cells in complete RPMI-1640 medium at a final concentration of 2 x 106 cells/mL.

  • Cell Culture Setup:

    • Plate 100 µL of the CFSE-labeled splenocyte suspension (2 x 105 cells) into the wells of a 96-well round-bottom plate.

    • Prepare serial dilutions of OVA Peptide (323-339) in complete RPMI-1640 medium.

    • Add 100 µL of the peptide dilutions to the appropriate wells. Final concentrations to test could range from 0.1 to 10 µg/mL.

    • For the negative control, add 100 µL of medium alone.

    • For the positive control, add anti-CD3 and anti-CD28 antibodies at their optimal concentrations.

    • The final volume in each well should be 200 µL.

  • Incubation:

    • Incubate the plate at 37°C in a humidified incubator with 5% CO2 for 72-96 hours.

  • Flow Cytometry Analysis:

    • Harvest the cells from each well.

    • Stain the cells with fluorescently-labeled antibodies against surface markers such as CD4 to identify the T-helper cell population.

    • Analyze the cells by flow cytometry. Gate on the CD4+ T-cell population and assess proliferation by measuring the dilution of the CFSE signal. Each cell division will result in a halving of the CFSE fluorescence intensity.

This technical support guide provides a comprehensive resource for utilizing OVA Peptide (323-339) in T-cell proliferation experiments. By following these guidelines and troubleshooting steps, researchers can enhance the reliability and success of their immunological studies.

References

OVA Peptide (323-339) stability and storage conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and storage of OVA Peptide (323-339). Find answers to frequently asked questions and troubleshooting tips for common experimental issues.

Frequently Asked Questions (FAQs)

1. What are the recommended storage conditions for lyophilized OVA Peptide (323-339)?

For optimal stability, lyophilized OVA Peptide (323-339) should be stored at -20°C or lower, protected from moisture and light.[1][2][3][4][5][6][7] Under these conditions, the peptide can remain stable for several months to years.[8][9] Some suppliers guarantee the product for at least one year when stored at -20°C.[7] For extended long-term storage, -80°C is preferred.[8][9] While some general guidelines suggest peptides may be stored at 2-8°C for 1-2 years, freezing is the recommended practice for preserving the integrity of OVA Peptide (323-339).[5][9]

2. How should I handle the lyophilized peptide upon receipt and before use?

Lyophilized peptides are often hygroscopic, meaning they readily absorb moisture from the air.[10] To prevent this, it is crucial to allow the vial to warm to room temperature in a desiccator before opening.[10] This minimizes condensation, which can reduce the total peptide content and decrease its stability.[10] Once opened, weigh the desired amount of peptide quickly and tightly reseal the vial.

3. What is the best way to reconstitute OVA Peptide (323-339)?

OVA Peptide (323-339) is soluble in high-purity water, such as distilled or deionized water.[1][7][11] For reconstitution, add the appropriate volume of water directly to the vial to achieve a recommended concentration of 0.5 mg/mL to 1 mg/mL.[1] Gently vortex the vial to ensure the peptide is fully dissolved.[1] If you encounter solubility issues, brief sonication may be helpful.[1] For higher concentrations (e.g., 10.53 mg/mL), one source suggests adjusting the pH to 3 with acetic acid.[12]

4. What are the recommended storage conditions for reconstituted OVA Peptide (323-339)?

The stability of peptides in solution is significantly lower than in their lyophilized form.[3][10] It is strongly recommended to aliquot the reconstituted peptide solution into single-use freezer vials and store them at -20°C or lower.[1][10] This practice helps to avoid repeated freeze-thaw cycles, which can degrade the peptide.[3] When stored at -20°C, the solution should be used within one month; at -80°C, it can be stored for up to six months.[12][13]

Data Summary Tables

Table 1: Recommended Storage Conditions for OVA Peptide (323-339)

FormTemperatureDurationNotes
Lyophilized Powder-20°C> 1 yearProtect from moisture and light.[4][5][7]
-80°CSeveral yearsPreferred for long-term storage.[8][9]
2-8°CUp to 6 monthsFor short-term storage.[5]
Reconstituted Solution-20°CUp to 1 monthAliquot to avoid freeze-thaw cycles.[1][12][13]
-80°CUp to 6 monthsAliquot to avoid freeze-thaw cycles.[12][13]

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Difficulty dissolving the peptide The peptide has poor solubility at the desired concentration.- Try brief sonication to aid dissolution.[1] - Consider using a small amount of an acidic solvent like acetic acid to dissolve the peptide before diluting with your buffer.[10] - For high concentrations, adjusting the pH to 3 with acetic acid may improve solubility.[12]
Loss of biological activity - Improper storage conditions leading to degradation. - Repeated freeze-thaw cycles of the reconstituted solution. - The peptide sequence contains amino acids prone to degradation (e.g., Asn, Gln).- Ensure the peptide is stored at the recommended temperature and protected from light and moisture.[3][7] - Aliquot the reconstituted peptide to minimize freeze-thaw cycles.[1][3] - Use freshly prepared solutions for your experiments whenever possible.
Inconsistent experimental results - Inaccurate peptide concentration due to moisture absorption by the lyophilized powder. - Peptide degradation over time.- Always allow the lyophilized peptide to equilibrate to room temperature in a desiccator before weighing.[10] - Use a fresh vial of peptide if degradation is suspected.

Experimental Protocols

Protocol 1: Reconstitution of Lyophilized OVA Peptide (323-339)

  • Equilibration: Remove the vial of lyophilized OVA Peptide (323-339) from the freezer and place it in a desiccator at room temperature. Allow it to equilibrate for at least 30 minutes.

  • Solvent Preparation: Prepare the required volume of high-purity sterile water.

  • Reconstitution: Under sterile conditions, add the water directly to the vial containing the lyophilized peptide to achieve the desired final concentration (typically 0.5-1 mg/mL).

  • Dissolution: Gently vortex the vial until the peptide is completely dissolved. Avoid vigorous shaking, which can cause aggregation. If necessary, briefly sonicate the solution.

  • Aliquoting and Storage: Immediately aliquot the reconstituted peptide solution into single-use, sterile microcentrifuge tubes. Store the aliquots at -20°C or -80°C.

Visualizations

Peptide_Handling_Workflow Figure 1: Recommended Workflow for Handling OVA Peptide (323-339) cluster_storage Lyophilized Storage cluster_preparation Preparation for Use cluster_solution_storage Solution Storage & Use Storage Store at -20°C or -80°C Protect from light and moisture Equilibrate Equilibrate vial to room temperature in a desiccator Storage->Equilibrate Retrieve from storage Weigh Quickly weigh the desired amount Equilibrate->Weigh Reconstitute Reconstitute in sterile water (0.5-1 mg/mL) Weigh->Reconstitute Aliquot Aliquot into single-use tubes Reconstitute->Aliquot Store_Solution Store at -20°C or -80°C Aliquot->Store_Solution Experiment Use in experiment Store_Solution->Experiment Thaw one aliquot Peptide_Degradation_Pathways Figure 2: Common Degradation Pathways for Peptides cluster_chemical Chemical Instability cluster_physical Physical Instability Peptide Intact Peptide Oxidation Oxidation (Met, Cys, Trp) Peptide->Oxidation Hydrolysis Hydrolysis (Asp-Pro bonds) Peptide->Hydrolysis Deamidation Deamidation (Asn, Gln) Peptide->Deamidation Aggregation Aggregation Peptide->Aggregation Adsorption Adsorption to surfaces Peptide->Adsorption Degraded_Peptide Degraded/Inactive Peptide Oxidation->Degraded_Peptide Hydrolysis->Degraded_Peptide Deamidation->Degraded_Peptide Aggregation->Degraded_Peptide Adsorption->Degraded_Peptide

References

Technical Support Center: OVA Peptide (323-339) Solubility

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing solubility issues with lyophilized OVA Peptide (323-339).

Troubleshooting Guide

Issue: Lyophilized OVA Peptide (323-339) is not dissolving in water.

Answer: If you are encountering difficulties dissolving lyophilized OVA Peptide (323-339) in water, please follow these troubleshooting steps:

  • Ensure Proper Technique: Before adding the solvent, gently centrifuge the vial to ensure all the lyophilized powder is at the bottom. Allow the peptide and solvent to equilibrate to room temperature before reconstitution.

  • Solvent Choice: While OVA Peptide (323-339) is generally soluble in water, the quality of the water is important. Use sterile, distilled, or ultrapure water.[1][2][3] Some protocols also suggest using PBS.[4][5]

  • Concentration: Attempt to dissolve the peptide at a concentration of 1 mg/mL or lower.[1][3] Higher concentrations may be more challenging to dissolve.

  • Gentle Agitation: After adding the solvent, gently vortex or pipette the solution to mix.[1] Avoid vigorous shaking, which can cause aggregation.

  • Sonication: For persistent solubility issues, brief sonication can be effective.[1][6] Use a bath sonicator and sonicate for short bursts (e.g., 10-15 seconds) on ice to prevent heating and degradation of the peptide.

  • pH Adjustment: Some suppliers note that adjusting the pH can aid solubility. For instance, one source specifies solubility in water with an adjustment to pH 3 using acetic acid.[7][8]

  • Initial Dissolution in Organic Solvent: For highly problematic batches, a small amount of an organic solvent can be used as a first step. Add a minimal volume of DMSO (e.g., 10 µL) to the lyophilized powder and mix.[4] Then, slowly add your aqueous buffer of choice to the desired final concentration.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for reconstituting lyophilized OVA Peptide (323-339)?

A1: The most commonly recommended solvent is high-purity water (distilled, double-distilled, or ultrapure).[1][2][3] Phosphate-buffered saline (PBS) is also a suitable solvent.[4][5] For peptides that are difficult to dissolve, starting with a small amount of DMSO before adding the aqueous buffer can be helpful.[4]

Q2: What is the maximum recommended concentration for dissolving OVA Peptide (323-339)?

A2: It is generally recommended to reconstitute the peptide at a concentration of 1 mg/mL or less.[1][3] Some suppliers indicate solubility up to 2 mg/mL in distilled water.[9] One source provides a specific solubility of 10.53 mg/mL in water, but this requires pH adjustment.[7][8]

Q3: My reconstituted OVA peptide solution appears cloudy. What should I do?

A3: A cloudy solution indicates that the peptide is not fully dissolved and may be aggregated.[6] Try the following:

  • Gentle warming: Briefly warm the solution (e.g., to 37°C) to see if the peptide goes into solution. Avoid excessive heat.

  • Sonication: As mentioned in the troubleshooting guide, brief sonication can help break up aggregates.[1][6]

  • Dilution: If the concentration is high, diluting the sample with more solvent may help it to dissolve completely.

Q4: How should I store the reconstituted OVA Peptide (323-339) solution?

A4: Once reconstituted, it is recommended to aliquot the peptide solution into smaller, single-use volumes and store them at -20°C or lower.[1][10] This will prevent degradation from repeated freeze-thaw cycles.

Q5: Can I use buffers other than PBS to dissolve the peptide?

A5: Yes, other biological buffers such as Tris buffer at a neutral pH can be used.[6] However, it is always best to first consult the manufacturer's product data sheet for any specific buffer incompatibilities.

Quantitative Data Summary

ParameterValueSolvent/ConditionsSource(s)
Recommended Reconstitution Concentration 0.5 - 1 mg/mLDistilled or high-quality water[1]
Maximum Solubility in Water Up to 2 mg/mLDistilled water[9]
Specific Solubility 10.53 mg/mLH₂O (with pH adjusted to 3 with acetic acid)[7][8]

Experimental Protocols

Standard Reconstitution Protocol for OVA Peptide (323-339)
  • Preparation: Allow the vial of lyophilized peptide to warm to room temperature before opening. Centrifuge the vial briefly to ensure the powder is at the bottom.

  • Solvent Addition: Add the appropriate volume of sterile, high-purity water or PBS to achieve the desired concentration (e.g., 1 mg/mL).

  • Dissolution: Gently vortex or pipette the solution up and down to mix. If the peptide does not dissolve completely, proceed to troubleshooting steps such as brief sonication.

  • Storage: Once fully dissolved, aliquot the solution into single-use tubes and store at -20°C or below.[1][10]

Protocol for T-Cell Stimulation using OVA Peptide (323-339)

This protocol describes the use of reconstituted OVA peptide to pulse antigen-presenting cells (APCs) for the subsequent stimulation of OVA-specific CD4+ T-cells.

  • Cell Preparation: Isolate APCs (e.g., dendritic cells or macrophages) and OVA-specific CD4+ T-cells (e.g., from OT-II mice) using standard cell isolation techniques.

  • Peptide Pulsing: Resuspend the APCs in complete cell culture medium. Add the reconstituted OVA Peptide (323-339) to the APC suspension at a final concentration typically ranging from 1 to 10 µg/mL.[1]

  • Incubation: Incubate the APCs with the peptide for 1-2 hours at 37°C in a humidified CO₂ incubator to allow for peptide loading onto MHC class II molecules.

  • Washing: After incubation, wash the APCs with fresh culture medium to remove any unbound peptide.

  • Co-culture: Co-culture the peptide-pulsed APCs with the isolated OVA-specific CD4+ T-cells.

  • Assay: Analyze T-cell activation after a suitable incubation period (e.g., 24-72 hours) by measuring cytokine production (e.g., IL-2 via ELISpot or ELISA) or T-cell proliferation (e.g., via [³H]thymidine incorporation).[11]

Visualizations

experimental_workflow Experimental Workflow: T-Cell Stimulation with OVA Peptide (323-339) cluster_preparation Preparation cluster_stimulation Stimulation cluster_analysis Analysis lyophilized_peptide Lyophilized OVA Peptide (323-339) reconstitution Reconstitute in Water or PBS lyophilized_peptide->reconstitution peptide_pulsing Pulse APCs with OVA Peptide reconstitution->peptide_pulsing apc_isolation Isolate Antigen Presenting Cells (APCs) apc_isolation->peptide_pulsing tcell_isolation Isolate OVA-specific CD4+ T-Cells co_culture Co-culture pulsed APCs with T-Cells tcell_isolation->co_culture peptide_pulsing->co_culture analysis Analyze T-Cell Activation (e.g., Cytokine Production, Proliferation) co_culture->analysis

Caption: Workflow for T-cell stimulation using OVA Peptide (323-339).

signaling_pathway MHC Class II Antigen Presentation Pathway cluster_apc Antigen Presenting Cell (APC) cluster_tcell CD4+ T-Cell peptide OVA Peptide (323-339) endosome Endosome peptide->endosome Endocytosis peptide_mhc Peptide-MHC II Complex endosome->peptide_mhc Peptide Loading mhc_ii MHC Class II mhc_ii->endosome tcr T-Cell Receptor (TCR) peptide_mhc->tcr Presentation cd4 CD4 peptide_mhc->cd4 activation T-Cell Activation tcr->activation cd4->activation

Caption: MHC Class II presentation of OVA Peptide (323-339) to a CD4+ T-cell.

References

Technical Support Center: Optimizing Peptide Concentration for Dendritic Cell Loading

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered when optimizing peptide concentration for dendritic cell (DC) loading.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting concentration range for peptide loading?

A recommended starting point for peptide concentration is typically between 1 µg/mL and 10 µg/mL.[1] However, the optimal concentration is highly dependent on the specific peptide's affinity for the Major Histocompatibility Complex (MHC) molecule and the experimental objectives. A dose-response experiment is crucial to determine the ideal concentration for your specific assay.[2] For high-affinity peptides, the effective concentration can be broad, ranging from picomolar to micromolar levels.

Q2: How long should I incubate the peptides with the dendritic cells?

A standard incubation time for peptide loading is 2 to 4 hours at 37°C in a 5% CO2 incubator.[1] However, some protocols may use shorter times, such as 1 hour, which has been shown to be sufficient to reach plateau loading in certain contexts.[3] The optimal incubation time can vary, so it is advisable to test a range of times if you are not seeing the desired results.

Q3: Should I use immature or mature dendritic cells for peptide loading?

The maturation state of the DCs is a critical factor. Mature DCs (mDCs) are generally considered superior for presenting exogenous peptides on MHC class I molecules and for expanding CD8+ T cell responses.[3] In some cases, stimulating with peptide-loaded immature DCs (imDCs) has even been shown to down-regulate antigen-specific T cell responses.[3] For MHC class II presentation to CD4+ T cells, immature DCs may be more efficient.[3]

Q4: Is it necessary to wash the dendritic cells after peptide loading?

Yes, it is crucial to thoroughly wash the DCs two to three times with a large volume of phosphate-buffered saline (PBS) or culture medium (e.g., RPMI) after incubation.[1] This step is essential to remove any unbound, free peptide from the solution, which can lead to high background T-cell proliferation and confound the interpretation of your results.[1]

Q5: What are the key parameters to consider when optimizing peptide loading?

The primary parameters to optimize are:

  • Peptide Concentration: As discussed, this is a critical variable that requires empirical determination.

  • Incubation Time: The duration of peptide exposure can influence the density of peptide-MHC complexes.[3]

  • Incubation Temperature: 37°C is the standard and optimal temperature for peptide loading.[3]

  • DC Maturation State: The choice between immature and mature DCs will depend on the specific T cell response you aim to induce.[3]

  • DC to T-cell Ratio: For downstream T-cell activation assays, the ratio of DCs to T cells (e.g., 1:10 to 1:100) should be optimized.[1]

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low Peptide Loading Efficiency - Peptide concentration is too low.- Incubation time is too short.- Dendritic cells are not healthy or viable.[1]- Increase the peptide concentration in a step-wise manner.- Increase the incubation time (e.g., up to 4 hours).- Check DC viability using a method like trypan blue exclusion.
High Background T-cell Proliferation - Incomplete removal of unbound peptide after loading.[1]- DC to T-cell ratio is too high.[1]- Ensure thorough washing of DCs after peptide incubation.- Use a lower DC to T-cell ratio (e.g., 1:50 or 1:100).
No T-cell Proliferation - Peptide loading was unsuccessful.- T-cells are not specific for the peptide.- Low viability of DCs or T-cells.[1]- Confirm peptide loading using flow cytometry with a fluorescently labeled peptide.- Use T-cells known to be specific for the peptide-MHC complex (e.g., from a T-cell receptor transgenic mouse).- Assess the viability of both cell populations.
Variability Between Experiments - Inconsistent peptide quality or concentration.- Variation in DC differentiation or maturation.- Use a reliable source for peptides and accurately determine their concentration.- Standardize the protocol for generating and maturing DCs.

Data Presentation

Table 1: Typical Peptide Concentration Ranges and Incubation Times

ParameterTypical RangeKey Considerations
Peptide Concentration 1 µg/mL - 10 µg/mLThe optimal concentration is peptide-specific and should be determined empirically.[1]
Incubation Time 1 - 4 hoursLonger times may increase loading but can also affect DC viability.[1][3]
Incubation Temperature 37°CThis is the optimal temperature for cellular processes.[3]

Table 2: Recommended Cell Ratios for T-cell Co-culture

Cell TypeRatio (DC:T-cell)Notes
CD8+ T-cells 1:10 - 1:100A lower ratio can help minimize background proliferation.[1]
CD4+ T-cells 1:10 - 1:100The optimal ratio may vary depending on the specific assay.

Experimental Protocols

Protocol 1: Peptide Loading of Dendritic Cells
  • Cell Preparation: Resuspend mature dendritic cells at a concentration of 1-5 x 10^6 cells/mL in serum-free RPMI-1640 medium.[1]

  • Peptide Addition: Add the desired peptide to the cell suspension at a final concentration within the optimized range (e.g., 1-10 µg/mL).

  • Incubation: Incubate the cell-peptide mixture for 2-4 hours at 37°C in a 5% CO2 incubator.[1]

  • Washing: After incubation, wash the cells twice with a large volume of PBS or complete RPMI-1640 medium to remove all unbound peptide.[1]

  • Resuspension: Resuspend the washed, peptide-loaded DCs in complete medium for use in downstream applications.

Protocol 2: T-cell Proliferation Assay (CFSE-based)
  • T-cell Labeling: Label purified T-cells with Carboxyfluorescein succinimidyl ester (CFSE) according to the manufacturer's protocol (typically 1-5 µM).

  • Co-culture: Co-culture the CFSE-labeled T-cells with the peptide-loaded dendritic cells in a 96-well round-bottom plate at an optimized DC to T-cell ratio (e.g., 1:10 to 1:100).[1]

  • Incubation: Incubate the co-culture for 3-5 days at 37°C in a 5% CO2 incubator.[1]

  • Flow Cytometry Analysis: Harvest the cells and stain with fluorescently labeled antibodies against T-cell surface markers (e.g., CD3, CD8, or CD4). Analyze the cells by flow cytometry, gating on the T-cell population to measure the dilution of CFSE fluorescence, which indicates cell proliferation.

Visualizations

Dendritic_Cell_Peptide_Loading_Workflow cluster_0 Dendritic Cell Preparation cluster_1 Peptide Loading cluster_2 Downstream Assays DC_Isolation Isolate Monocytes from PBMCs DC_Differentiation Differentiate into Immature DCs (GM-CSF + IL-4) DC_Isolation->DC_Differentiation DC_Maturation Mature DCs (e.g., LPS, TNF-α) DC_Differentiation->DC_Maturation Peptide_Incubation Incubate DCs with Peptide (1-10 µg/mL, 2-4h, 37°C) DC_Maturation->Peptide_Incubation Optimized DCs Washing Wash to Remove Unbound Peptide Peptide_Incubation->Washing T_cell_coculture Co-culture with T-cells Washing->T_cell_coculture Peptide-Loaded DCs Flow_Cytometry Flow Cytometry Analysis (T-cell Proliferation, Activation Markers) T_cell_coculture->Flow_Cytometry ELISA ELISA (Cytokine Release) T_cell_coculture->ELISA MHC_Class_I_Presentation_Pathway cluster_0 Cytosol cluster_1 Endoplasmic Reticulum cluster_2 Cell Surface Peptide Exogenous Peptide TAP TAP Transporter Peptide->TAP Transport MHC_I MHC Class I Peptide_MHC Peptide-MHC I Complex MHC_I->Peptide_MHC TAP->MHC_I Loading Presented_Complex Presented pMHC I Peptide_MHC->Presented_Complex Transport to Surface

References

Technical Support Center: OVA Peptide (323-339) ICS Assay

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for troubleshooting Intracellular Staining (ICS) assays using OVA Peptide (323-339). This guide is designed for researchers, scientists, and drug development professionals to help identify and resolve common issues leading to high background staining, ensuring reliable and reproducible results.

Troubleshooting Guide: Reducing High Background

High background fluorescence can obscure specific signals, making it difficult to distinguish true positive populations. Below are common questions and answers to help you troubleshoot the source of the problem.

Question 1: Why am I seeing high background in my unstimulated or negative control samples?

High background in negative controls is a common issue that can arise from several factors, including the cells themselves, the antibodies used, or procedural steps.[1]

Potential Causes and Solutions

Potential CauseDetailed Recommendation
Dead Cells Dead cells are notorious for non-specifically binding antibodies due to their compromised membranes.[2][3] Solution: Incorporate a viability dye into your staining panel to exclude dead cells from the analysis.[1][4] Fixable viability dyes are recommended as they are compatible with fixation and permeabilization steps.[5][6]
Autofluorescence Some cell types naturally exhibit higher levels of autofluorescence, which can interfere with signal detection.[1] Solution: Include an unstained control sample to assess the baseline autofluorescence of your cells. If autofluorescence is high, consider using brighter fluorochromes for your target antigens to improve the signal-to-noise ratio.[4]
Fc Receptor-Mediated Binding Monocytes, macrophages, and B cells express Fc receptors that can non-specifically bind the Fc portion of your staining antibodies.[2][4] Solution: Block Fc receptors by incubating your cells with an Fc blocking reagent or normal serum from the same species as your secondary antibody prior to adding your primary antibodies.[4]
Antibody Concentration Too High Using an excessive concentration of antibodies is a frequent cause of non-specific binding and high background.[1][2][7] Solution: Titrate each antibody to determine the optimal concentration that provides the best signal-to-noise ratio. This is a critical step for every new antibody lot.[7]
Question 2: How can I minimize non-specific antibody binding during the staining process?

Non-specific binding can occur due to various interactions between the antibody and cellular components.[2] Proper blocking and washing are key to minimizing this issue.

Potential Causes and Solutions

Potential CauseDetailed Recommendation
Inadequate Blocking Insufficient blocking of non-specific binding sites on cells can lead to background staining.[7] Solution: Include a protein-based blocking agent like Bovine Serum Albumin (BSA) or fetal calf serum (FCS) in your staining and wash buffers.[2][5] This helps to saturate non-specific protein binding sites.[8]
Insufficient Washing Inadequate washing can leave unbound antibodies trapped in or on the cells, contributing to background.[1][9] Solution: Increase the number and volume of wash steps after antibody incubations to ensure all excess antibody is removed.[1] Adding a small amount of detergent, like Tween-20, to the wash buffer can also help.[9][10]
Cross-Reactivity of Secondary Antibodies In indirect staining protocols, secondary antibodies may cross-react with endogenous immunoglobulins or other antibodies in your panel.[7] Solution: Use pre-adsorbed secondary antibodies that have been tested for minimal cross-reactivity with immunoglobulins from other species.[8] Whenever possible, opt for direct staining with fluorochrome-conjugated primary antibodies to eliminate the need for a secondary antibody.[4]
Question 3: What are the best practices for fixation and permeabilization to reduce background?

The fixation and permeabilization steps are critical for successful intracellular staining but can also introduce artifacts and increase background if not optimized.[5][11]

Potential Causes and Solutions

Potential CauseDetailed Recommendation
Inappropriate Reagents The choice of fixation and permeabilization reagents can significantly impact staining quality and background. Aldehyde-based fixatives like formaldehyde (B43269) preserve cell structure but can increase autofluorescence.[11] Detergents like saponin (B1150181) or Triton X-100 are used for permeabilization. Solution: The choice of reagents depends on the location of the target antigen. For cytoplasmic proteins, a mild detergent like saponin is often sufficient. For nuclear antigens, a stronger permeabilization agent like methanol (B129727) may be necessary, but be aware that it can affect some fluorochromes like PE and APC.[4]
Over-fixation Excessive fixation can mask epitopes and increase autofluorescence. Solution: Optimize the fixation time and concentration. A common starting point is 1-4% paraformaldehyde for 10-20 minutes at room temperature.[12]
Reversible Permeabilization Saponin-based permeabilization is a reversible process. Solution: If using a saponin-based buffer, it is crucial to keep it present in all subsequent intracellular staining and wash steps to ensure the cell membrane remains permeable.

Experimental Protocols

General Protocol for OVA Peptide (323-339) ICS Assay

This protocol provides a general framework. Optimization of stimulation time, peptide concentration, and antibody titers is essential for each specific experiment.

  • Cell Preparation: Prepare a single-cell suspension of splenocytes or other target cells in a suitable buffer (e.g., FACS buffer: PBS with 2% FBS). Adjust the cell concentration to 1 x 10^6 cells/mL.[13]

  • Peptide Stimulation:

    • Add OVA Peptide (323-339) to the cell suspension at a final concentration typically ranging from 1-10 µg/mL.[14][15]

    • In a separate tube, prepare an unstimulated (negative) control.

    • Incubate cells for 4-6 hours at 37°C.

    • Add a protein transport inhibitor (e.g., Brefeldin A or Monensin) for the final 4 hours of incubation to trap cytokines intracellularly.

  • Surface Staining:

    • Wash cells with FACS buffer.

    • (Optional but Recommended) Perform an Fc block to prevent non-specific antibody binding.[16]

    • Stain for cell surface markers (e.g., CD4, CD8) for 20-30 minutes at 4°C, protected from light.[12][16]

  • Viability Staining: Wash the cells and then stain with a fixable viability dye according to the manufacturer's protocol to label dead cells.[6]

  • Fixation and Permeabilization:

    • Wash the cells and then resuspend in a fixation buffer (e.g., 2-4% paraformaldehyde) for 15-20 minutes at room temperature.[12]

    • Wash the cells, then resuspend in a permeabilization buffer (e.g., PBS with 0.1-0.5% saponin).

  • Intracellular Staining:

    • Add the fluorochrome-conjugated anti-cytokine antibodies (e.g., anti-IFN-γ, anti-IL-2) diluted in permeabilization buffer.

    • Incubate for at least 30 minutes at 4°C, protected from light.[16]

  • Final Washes and Acquisition:

    • Wash the cells twice with permeabilization buffer.

    • Resuspend the final cell pellet in FACS buffer.

    • Acquire samples on a flow cytometer as soon as possible.[9]

Mandatory Visualizations

Workflow and Troubleshooting Diagrams

G cluster_0 Step 1: Cell Preparation & Stimulation cluster_1 Step 2: Staining cluster_2 Step 3: Fixation & Permeabilization cluster_3 Step 4: Intracellular Staining & Analysis A Prepare Single-Cell Suspension B Stimulate with OVA Peptide (323-339) A->B C Add Protein Transport Inhibitor (e.g., Brefeldin A) B->C D Surface Marker Staining (CD4/CD8) C->D E Live/Dead Staining D->E F Fix Cells (e.g., Paraformaldehyde) E->F G Permeabilize Cells (e.g., Saponin) F->G H Intracellular Cytokine Staining G->H I Wash and Resuspend H->I J Acquire on Flow Cytometer I->J

Caption: General workflow for an OVA Peptide (323-339) ICS assay.

G cluster_controls Check Controls cluster_troubleshoot Troubleshooting Steps start High Background Observed q1 High background in unstimulated control? start->q1 q2 High background in FMO controls? q1->q2 No s1 Exclude Dead Cells (Use Viability Dye) q1->s1 Yes s2 Titrate Antibodies (Reduce Concentration) q2->s2 Yes s3 Add Fc Block q2->s3 No s1->s2 s4 Optimize Fix/Perm Reagents & Time s3->s4 s5 Increase Wash Steps s4->s5

Caption: Troubleshooting flowchart for high background in ICS assays.

Frequently Asked Questions (FAQs)

Q: What is the purpose of the OVA Peptide (323-339) in an ICS assay? A: OVA Peptide (323-339) is an immunodominant epitope of the chicken ovalbumin protein.[17][18] It is used to stimulate T cells (specifically CD4+ T cells that recognize this peptide when presented by MHC class II molecules) in vitro.[18][19] The subsequent production of cytokines (like IFN-γ or IL-2) by these activated T cells is then measured via intracellular staining and flow cytometry.[18]

Q: Which protein transport inhibitor should I use, Brefeldin A or Monensin? A: Both Brefeldin A and Monensin block the transport of proteins from the endoplasmic reticulum to the Golgi apparatus, causing cytokines to accumulate inside the cell. The choice can depend on the specific cytokine being measured, as some are affected differently by each inhibitor. Brefeldin A is generally a good starting point for most common cytokines like IFN-γ and TNF-α.

Q: How do I properly set up my flow cytometry gates to exclude background? A: A proper gating strategy is crucial.

  • Time Gate: First, gate on events over time to exclude any bursts or clogs during acquisition.

  • Singlet Gating: Gate on single cells using forward scatter height (FSC-H) vs. forward scatter area (FSC-A) to exclude doublets.

  • Live/Dead Gating: Use a viability dye to gate on the live cell population, excluding dead cells which non-specifically bind antibodies.[3]

  • Lymphocyte Gate: Gate on your lymphocyte population of interest based on forward scatter (FSC) and side scatter (SSC).

  • Identify T-cell subsets: From the lymphocyte gate, identify your CD4+ or CD8+ T-cell populations.

  • Cytokine Gates: Finally, within your T-cell population of interest, use Fluorescence Minus One (FMO) controls to set the gates for your cytokine-positive cells. FMO controls contain all antibodies in the panel except for the one being measured, which helps to accurately identify the boundary between negative and positive populations.

References

Technical Support Center: In Vivo OVA Peptide (323-339) Challenge

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during in vivo experiments with Ovalbumin (OVA) Peptide (323-339). The information is tailored for researchers, scientists, and drug development professionals to help mitigate inconsistent results and ensure reliable experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: Why am I seeing high variability in T-cell activation between my experimental groups?

A1: High variability in T-cell activation in response to OVA peptide (323-339) challenge can stem from several factors:

  • Peptide Quality and Handling: Ensure the peptide is of high purity (>95%) and stored correctly (typically lyophilized at -20°C or -80°C). Repeated freeze-thaw cycles can degrade the peptide. Reconstitute the peptide in a sterile, appropriate solvent as recommended by the manufacturer.

  • Mouse Strain and Age: The genetic background of the mice significantly influences the immune response. BALB/c and C57BL/6 are commonly used strains, but they will mount different types of immune responses (e.g., Th2- or Th1-biased). Age is also a critical factor; mice are often used at 6-8 weeks of age as their immune system is mature.[1]

  • Adjuvant Choice: The type of adjuvant used for immunization is critical for initiating a robust immune response. Alum is often used to induce a Th2-biased response, while Complete Freund's Adjuvant (CFA) followed by Incomplete Freund's Adjuvant (IFA) will drive a stronger Th1 response. The emulsification of the peptide in the adjuvant must be thorough.

  • Immunization and Challenge Route: The route of administration for both immunization (e.g., intraperitoneal, subcutaneous) and challenge (e.g., intranasal, intravenous, footpad) will significantly impact the nature and location of the immune response.[1][2] Inconsistent administration techniques can be a major source of variability.

Q2: My in vivo challenge with OVA peptide (323-339) is not inducing a strong recall response. What could be the reason?

A2: A weak recall response can be disappointing. Here are some potential causes and troubleshooting steps:

  • Limited Immunogenicity of the Peptide: OVA peptide (323-339) represents a single T-cell epitope and is inherently less immunogenic than the whole OVA protein.[1][3] It has been reported to be responsible for only 25-35% of the T-cell response to intact OVA in BALB/c mice.[1] Consider using the whole OVA protein for initial immunization to generate a broader and stronger initial T-cell population.

  • Insufficient Priming: The initial immunization (priming) may not have been sufficient to generate a large enough population of memory T-cells. Review your immunization protocol, including the peptide/adjuvant dose, number of boosts, and the interval between them.

  • Timing of the Challenge: The timing of the challenge relative to the last immunization is crucial. A challenge performed too early might encounter a still-developing primary response, while a challenge performed too late might see a waned memory response. A typical timeframe for challenge is 1-2 weeks after the final boost.

  • Inappropriate Readout: Ensure your chosen method for detecting the recall response is sensitive enough. For example, IFN-γ ELISpot is a very sensitive method for quantifying antigen-specific T-cells.[1]

Q3: I am observing inconsistent cytokine profiles (Th1 vs. Th2) in my experiments. How can I better control the polarization of the immune response?

A3: The polarization of the T-helper cell response is heavily influenced by the experimental setup:

  • Adjuvant: As mentioned, Alum promotes a Th2-biased response, characterized by cytokines like IL-4, IL-5, and IL-13, and antibody isotypes like IgE and IgG1.[1] CFA/IFA promotes a Th1-biased response, characterized by IFN-γ and IgG2a antibodies.

  • Mouse Strain: BALB/c mice are genetically predisposed to mount Th2-biased immune responses, while C57BL/6 mice tend to have a more balanced or Th1-prone response.

  • Route of Administration: The route of administration can also influence T-helper cell differentiation. For instance, intranasal challenge is often used in models of allergic airway inflammation to elicit a local Th2 response.[1]

To achieve a more consistent cytokine profile, carefully select and standardize the mouse strain, adjuvant, and routes of immunization and challenge across all your experiments.

Experimental Protocols

Protocol 1: Immunization of Mice with OVA Peptide (323-339) for a Th2-Biased Response
Step Procedure Details
1 Materials OVA Peptide (323-339), Alum adjuvant, Sterile PBS, 6-8 week old BALB/c mice.[1]
2 Peptide Preparation Reconstitute lyophilized OVA peptide in sterile PBS to a stock concentration of 1 mg/mL.
3 Adjuvant Emulsion For each mouse, mix 25 µg of OVA peptide with 300 µg of Alum.[1] Vortex thoroughly to ensure a stable emulsion. The final injection volume should be around 100-200 µL.
4 Immunization Inject each mouse intraperitoneally (i.p.) with the peptide-alum emulsion on days 0, 7, and 14.[1]
5 Challenge On days 21-23, challenge the mice intranasally with 20 µL of 1% OVA peptide in saline.[1]
6 Analysis Euthanize mice on day 28. Harvest spleens for splenocyte culture and T-cell proliferation assays, and collect bronchoalveolar lavage fluid (BALF) for cytokine analysis and cell infiltration.[4] Collect serum for antibody analysis (IgE, IgG1).
Protocol 2: Analysis of T-cell Activation by Flow Cytometry
Step Procedure Details
1 Cell Preparation Prepare a single-cell suspension from the spleens or lymph nodes of challenged mice.
2 In Vitro Restimulation Culture 1-2 x 10^6 cells per well in a 96-well plate. Stimulate with 1-10 µg/mL of OVA peptide (323-339) for 24-72 hours.[5] Include a negative control (medium alone) and a positive control (e.g., anti-CD3/CD28 antibodies).
3 Surface Staining Harvest the cells and stain with fluorescently-labeled antibodies against surface markers such as CD4, CD69, and CD25 to identify activated CD4+ T-cells.[5]
4 Intracellular Staining (Optional) For cytokine analysis, add a protein transport inhibitor (e.g., Brefeldin A) for the last 4-6 hours of culture. Then, fix and permeabilize the cells and stain for intracellular cytokines like IFN-γ and IL-4. For regulatory T-cell analysis, stain for Foxp3.[6]
5 Data Acquisition and Analysis Acquire data on a flow cytometer and analyze the percentage and median fluorescence intensity (MFI) of positive cells within the CD4+ T-cell gate.

Quantitative Data Summary

Parameter Typical Range/Value Mouse Strain Reference
Immunization Dose (Peptide) 10-100 µg per mouseBALB/c, C57BL/6[2][5]
Immunization Dose (Adjuvant) 300 µg Alum; CFA/IFA emulsion 1:1 with peptide solutionBALB/c, C57BL/6[1]
Challenge Dose (Peptide) 5-50 µg per mouseBALB/c, C57BL/6[5]
In Vitro Restimulation (Peptide) 1-10 µg/mLBALB/c, C57BL/6[5]
Expected T-cell Response (OVA peptide vs. whole OVA) 25-35% of the response to intact OVABALB/c[1][4]

Visualizations

experimental_workflow cluster_immunization Immunization Phase cluster_challenge Challenge Phase cluster_analysis Analysis Phase day0 Day 0 Primary Immunization (i.p. OVAp + Alum) day7 Day 7 Booster Immunization day0->day7 day14 Day 14 Final Booster day7->day14 day21_23 Days 21-23 Intranasal Challenge (OVAp in Saline) day14->day21_23 day28 Day 28 Euthanasia & Sample Collection day21_23->day28 analysis Splenocyte Culture BALF Analysis Serum Antibody Titer day28->analysis

Caption: Experimental workflow for in vivo OVA peptide challenge.

t_cell_activation cluster_apc Antigen Presenting Cell (APC) cluster_tcell CD4+ T-Cell cluster_downstream Downstream Effects MHCII MHC Class II TCR T-Cell Receptor (TCR) MHCII->TCR Signal 1 (Antigen Recognition) OVAp OVA Peptide (323-339) OVAp->MHCII Binding B7 CD80/CD86 (B7) CD28 CD28 B7->CD28 Signal 2 (Co-stimulation) CD4 CD4 TCR->CD4 Activation T-Cell Activation TCR->Activation CD28->Activation Proliferation Proliferation Activation->Proliferation Cytokines Cytokine Production (e.g., IFN-γ, IL-4) Activation->Cytokines Differentiation Differentiation (Th1, Th2, etc.) Activation->Differentiation

Caption: Simplified signaling pathway for T-cell activation.

References

Technical Support Center: The Critical Impact of Peptide Purity on T-Cell Activation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides in-depth guidance on the role of synthetic peptide purity in T-cell activation assays. Here you will find answers to frequently asked questions and troubleshooting guides to help you navigate common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is peptide purity and why is it critical for T-cell activation assays?

A1: Peptide purity is the percentage of the target peptide sequence in a synthetic preparation. It is critical because impurities can significantly impact the outcome of sensitive T-cell assays. Even minor contaminants can lead to false-positive or false-negative results, mask the true biological activity of the peptide, or introduce variability between experiments.[1][2] Using highly purified peptides is essential for ensuring that the observed T-cell response is specific to the peptide of interest.[3]

Q2: What are the common types of impurities in synthetic peptides and how do they affect T-cell activation?

A2: Impurities in synthetic peptides can be broadly categorized and have distinct effects on T-cell assays. These can include truncated or deletion sequences from incomplete synthesis, or by-products from the synthesis and purification process.[2][4] Some impurities, such as those with modified amino acids, can create novel T-cell epitopes, leading to unexpected and non-specific T-cell activation.[5] Cross-contamination with other peptides, even at levels below 1%, can also elicit strong, false-positive responses if the contaminant is a known immunodominant epitope.[3] Biological contaminants like endotoxins are potent stimulators of immune cells and can cause non-specific T-cell expansion and cytokine release.[6]

Q3: What is the recommended peptide purity for my specific T-cell experiment?

A3: The required level of peptide purity depends on the sensitivity and application of your T-cell assay. For preliminary or non-sensitive screening, a purity of >80% may be acceptable.[7][8] However, for quantitative and clinical assays like ELISpot or intracellular cytokine staining (ICS), a purity of >95% is highly recommended to ensure data accuracy and reproducibility.[8][9]

Data Summary: Recommended Peptide Purity for T-Cell Assays

ApplicationRecommended PurityRationale
T-cell epitope mapping (screening) >80%Sufficient for initial identification of potential T-cell epitopes.[8]
In-vitro T-cell activation assays >85%Suitable for general biological activity studies.[9]
Quantitative T-cell assays (ELISpot, ICS) >95%Minimizes the risk of false positives and ensures accurate quantification.[8]
Clinical or validated assays >95% - >98%Required for high-stakes applications to ensure reliability and safety.[8][10]

Q4: How does Trifluoroacetic Acid (TFA) contamination impact T-cell assays?

A4: Trifluoroacetic acid (TFA) is frequently used during peptide synthesis and purification, and residual amounts can remain in the final product as TFA salts.[11] TFA can be cytotoxic and has been shown to inhibit cell proliferation in various cell types, even at low concentrations.[11][12][13] In T-cell assays, this can lead to reduced cell viability and a weaker-than-expected response, potentially masking a true positive result.[6] For sensitive cellular assays, it is advisable to use peptides where TFA has been exchanged for a more biocompatible counter-ion like acetate (B1210297) or hydrochloride.[7][11]

Troubleshooting Guide

Problem: I am observing high background or non-specific T-cell activation.

This issue can arise from several sources related to your peptide preparation. Follow this troubleshooting workflow to identify the potential cause.

G start Start: High Background /Non-Specific Activation q1 Is the peptide purity >95%? start->q1 s1 Consider re-purifying or re-synthesizing the peptide. q1->s1 No q2 Was the peptide tested for endotoxin (B1171834) levels? q1->q2 Yes end Issue likely resolved. s1->end s2 Use endotoxin-free reagents and request low endotoxin synthesis. q2->s2 No q3 Could there be peptide cross-contamination? q2->q3 Yes s2->end s3 Re-synthesize the peptide with stringent quality control. q3->s3 Possible q3->end Unlikely s3->end G cluster_prep Preparation cluster_hplc HPLC Analysis cluster_analysis Data Analysis p1 Dissolve & Filter Peptide Sample h1 Inject Sample p1->h1 p2 Prepare Mobile Phases (A & B) p2->h1 h2 Gradient Elution (C18 Column) h1->h2 h3 UV Detection (214-220 nm) h2->h3 a1 Integrate Peak Areas h3->a1 a2 Calculate % Purity a1->a2 G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_downstream Downstream Pathways cluster_nucleus Nucleus cluster_response T-Cell Response TCR TCR/CD3 Lck Lck TCR->Lck pMHC Peptide-MHC pMHC->TCR Signal 1 CD28 CD28 PI3K PI3K CD28->PI3K B7 B7 B7->CD28 Signal 2 (Co-stimulation) ZAP70 ZAP-70 Lck->ZAP70 LAT LAT/SLP-76 ZAP70->LAT PLCg1 PLCγ1 LAT->PLCg1 Ras Ras/MAPK LAT->Ras DAG DAG PLCg1->DAG IP3 IP3 PLCg1->IP3 Akt Akt PI3K->Akt PKC PKCθ DAG->PKC Ca Ca²⁺ Flux IP3->Ca NFkB NF-κB PKC->NFkB NFAT NFAT Ca->NFAT AP1 AP-1 Ras->AP1 Response Cytokine Production Proliferation Differentiation NFkB->Response NFAT->Response AP1->Response

References

best practices for handling and reconstituting OVA Peptide (323-339)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides best practices, troubleshooting guidance, and frequently asked questions for handling and reconstituting OVA Peptide (323-339).

Frequently Asked Questions (FAQs)

Q1: What is OVA Peptide (323-339)?

A1: OVA Peptide (323-339), with the sequence ISQAVHAAHAEINEAGR, is a well-characterized immunodominant epitope of chicken ovalbumin.[1][2][3] It serves as a major Major Histocompatibility Complex (MHC) class II-restricted T-cell epitope, particularly binding to the H-2b restricted I-Ad molecule in mice.[4][5][6] This peptide is widely used in immunology research to study T-cell activation, allergic responses, and as a model antigen in vaccine development.[6][7][8]

Q2: How should I store the lyophilized OVA Peptide (323-339)?

A2: Lyophilized OVA Peptide (323-339) should be stored at -20°C or lower.[1][4][9] Some suppliers recommend storage at -80°C for long-term stability.[10] It is also advised to protect the peptide from moisture and light.[11] The lyophilized powder is stable for at least one to two years when stored correctly.[9][10]

Q3: What is the best solvent for reconstituting OVA Peptide (323-339)?

A3: The recommended solvent for reconstituting OVA Peptide (323-339) is sterile, high-purity water, such as distilled or ultrapure water.[1][4][6] Some protocols suggest adjusting the pH to 3 with acetic acid to improve solubility.[10] For peptides that are difficult to dissolve, other solvents like a water/methanol mixture (1:1) or adding a small amount of DMSO before dilution with water or PBS can be effective.[12][13]

Q4: What is the recommended concentration for the stock solution?

A4: A common stock solution concentration is 1 mg/mL.[1][3][12] However, concentrations can range from 0.5 mg/mL to 2 mg/mL depending on the specific experimental needs.[4][11]

Q5: How should I store the reconstituted peptide solution?

A5: Once reconstituted, the peptide solution should be aliquoted into single-use volumes to avoid repeated freeze-thaw cycles.[4] These aliquots should be stored at -20°C or -80°C.[4][10] Solutions stored at -20°C are typically stable for about one month, while storage at -80°C can extend stability to six months.[10]

Troubleshooting Guide

Issue 1: The peptide is difficult to dissolve.

  • Possible Cause: The peptide may have poor solubility in the chosen solvent.

  • Solution:

    • Gentle Agitation: Vortex the vial gently to mix.[4]

    • Sonication: Brief sonication in an ultrasonic bath may increase solubility.[4] Be cautious with this method to avoid damaging the peptide.

    • pH Adjustment: Adjusting the pH of the water to 3 with acetic acid can aid dissolution.[10]

    • Alternative Solvents: If water alone is insufficient, consider using a water/methanol (1:1) solution or dissolving the peptide in a small amount of DMSO before adding it to your aqueous buffer.[12][13]

Issue 2: Inconsistent experimental results.

  • Possible Cause 1: Improper storage leading to peptide degradation.

  • Solution: Ensure the lyophilized peptide is stored at -20°C or lower and protected from light and moisture.[1][9][11] Reconstituted solutions should be aliquoted and stored at -20°C or -80°C to avoid freeze-thaw cycles.[4][10]

  • Possible Cause 2: Inaccurate peptide concentration.

  • Solution: After reconstitution, briefly centrifuge the vial to ensure all the peptide is in the solution.[9][14] Use calibrated pipettes for accurate measurements.

  • Possible Cause 3: Contamination of the peptide solution.

  • Solution: Use sterile water and buffers for reconstitution.[15] Filter-sterilize the final peptide solution using a 0.22 µm filter if it will be used in cell culture.[16]

Quantitative Data Summary

Table 1: Storage Conditions for OVA Peptide (323-339)

FormStorage TemperatureDuration
Lyophilized Powder-20°C1 year[10]
-80°C2 years[10]
Reconstituted Solution-20°C1 month[10]
-80°C6 months[10]

Table 2: Reconstitution and Solubility of OVA Peptide (323-339)

ParameterRecommendation
Primary SolventUltrapure or distilled water[1][4]
Alternative SolventsWater/Methanol (1:1)[12], DMSO followed by aqueous buffer[13]
Recommended Stock Concentration0.5 - 1 mg/mL[4]
Solubility EnhancementAdjust pH to 3 with acetic acid[10], Gentle vortexing[4], Brief sonication[4]

Experimental Protocols & Workflows

Protocol 1: Reconstitution of OVA Peptide (323-339)
  • Preparation: Before opening, bring the vial of lyophilized peptide to room temperature. Briefly centrifuge the vial to ensure the powder is at the bottom.[9]

  • Solvent Addition: Add the appropriate amount of sterile, high-purity water (or other recommended solvent) to achieve the desired stock concentration (e.g., 1 mg/mL).

  • Dissolution: Gently vortex the vial to mix.[4] If the peptide does not fully dissolve, a brief sonication may be applied.[4]

  • Aliquoting and Storage: Aliquot the reconstituted peptide into single-use tubes and store at -20°C or -80°C.[4]

Workflow for In Vitro T-Cell Activation Assay

This workflow outlines the general steps for using OVA Peptide (323-339) to stimulate T-cells in vitro.

T_Cell_Activation_Workflow start Start reconstitute Reconstitute OVA Peptide (323-339) start->reconstitute pulse_apc Pulse APCs with OVA Peptide reconstitute->pulse_apc prepare_apc Prepare Antigen Presenting Cells (APCs) prepare_apc->pulse_apc wash_apc Wash Pulsed APCs pulse_apc->wash_apc coculture Co-culture Pulsed APCs and T-Cells wash_apc->coculture isolate_tcells Isolate CD4+ T-Cells isolate_tcells->coculture incubate Incubate coculture->incubate analyze Analyze T-Cell Response (e.g., Cytokine Production) incubate->analyze end End analyze->end

Caption: Workflow for in vitro T-cell stimulation using OVA Peptide (323-339).

Logical Flow for Troubleshooting Peptide Solubility

This diagram illustrates the decision-making process when encountering solubility issues with OVA Peptide (323-339).

Solubility_Troubleshooting start Start: Peptide Does Not Dissolve vortex Gently Vortex start->vortex dissolved1 Dissolved? vortex->dissolved1 sonicate Brief Sonication dissolved1->sonicate No success Success: Peptide Dissolved dissolved1->success Yes dissolved2 Dissolved? sonicate->dissolved2 ph_adjust Adjust pH to 3 with Acetic Acid dissolved2->ph_adjust No dissolved2->success Yes dissolved3 Dissolved? ph_adjust->dissolved3 alt_solvent Use Alternative Solvent (e.g., Water/Methanol) dissolved3->alt_solvent No dissolved3->success Yes alt_solvent->success fail Contact Technical Support

Caption: Troubleshooting flowchart for OVA Peptide (323-339) solubility issues.

References

Validation & Comparative

A Comparative Guide: OVA Peptide (323-339) vs. Whole Ovalbumin for T-Cell Activation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers in immunology, drug development, and related fields, understanding the nuances of T-cell activation is paramount. A common model antigen used in these studies is ovalbumin (OVA). However, the choice between using the whole ovalbumin protein or a specific peptide fragment, such as OVA (323-339), can significantly impact experimental outcomes. This guide provides an objective comparison of these two forms of the antigen, supported by experimental data, to aid in the selection of the most appropriate reagent for your T-cell activation studies.

Key Differences in T-Cell Activation

The primary distinction between using OVA peptide (323-339) and whole ovalbumin lies in the antigen processing and presentation pathway. Whole ovalbumin is an exogenous antigen that requires uptake, processing, and presentation by antigen-presenting cells (APCs), such as dendritic cells or macrophages. In contrast, the OVA (323-339) peptide is a pre-processed epitope that can be directly loaded onto Major Histocompatibility Complex (MHC) class II molecules on the surface of APCs for presentation to CD4+ T-cells.[1][2] This fundamental difference has significant implications for the kinetics, magnitude, and nature of the resulting T-cell response.

The OVA (323-339) peptide is a well-characterized immunodominant epitope recognized by CD4+ T-cells in the context of the I-Ad MHC class II molecule in BALB/c mice and I-Ab in C57BL/6 mice (when using OT-II transgenic T-cells).[3][4] It has been reported to be responsible for a significant portion, ranging from 25-35% to as high as 60-70%, of the T-cell response to the entire OVA protein.[5][6][7]

Comparative Analysis of T-Cell Responses

The choice between the peptide and the whole protein can lead to quantitative and qualitative differences in T-cell activation, including proliferation and cytokine secretion.

T-Cell Proliferation

Studies have shown that both whole OVA and the OVA (323-339) peptide can induce T-cell proliferation. However, the kinetics and efficiency can differ. The pre-processed nature of the peptide often leads to a more rapid and sometimes more potent T-cell proliferation in vitro, as it bypasses the need for intracellular processing.[2] In contrast, the response to whole ovalbumin may be slower and dependent on the efficiency of the APCs in processing and presenting the relevant epitope.

AntigenT-Cell TypeAssayKey FindingsReference
Whole OvalbuminSplenocytes from OVA-sensitized miceProliferation AssayInduced proliferative response.[6][8]
OVA Peptide (323-339)Splenocytes from OVA (323-339)-sensitized miceProliferation AssayInduced proliferative response.[6][8]
Whole Ovalbumin vs. OVA Peptide (323-339)Splenocytes from OVA-sensitized miceProliferation AssayWhole OVA induced proliferation, while OVA (323-339) had limited potency to activate these cells.[6][8]
OVA Peptide (323-339)OT-II CD4+ T-cells co-cultured with APCsCFSE Proliferation AssayInduced robust proliferation in a dose-dependent manner (1-10 µg/mL).[9]
Cytokine Production

The cytokine profile elicited by T-cells can also be influenced by the form of the antigen. Both whole OVA and OVA (323-339) have been shown to induce a Th2-like response, characterized by the production of cytokines such as IL-4.[6][8] However, the magnitude of the response and the balance of other cytokines, like IFN-γ (characteristic of a Th1 response), can vary.

AntigenT-Cell/Splenocyte SourceCytokine MeasuredKey FindingsReference
Whole OvalbuminSplenocytes from OVA-sensitized miceIL-4, IFN-γInduced a Th2-like response with increased IL-4 and lower IFN-γ.[6]
OVA Peptide (323-339)Splenocytes from OVA (323-339)-sensitized miceIL-4, IFN-γAlso induced a Th2-like response, similar to whole OVA.[6]
Whole OvalbuminOT-II CD4+ T-cells co-cultured with BM-DCsIFN-γInduced IFN-γ production, indicative of T-cell activation.[10]

Antigen Processing and Presentation Pathways

The differential processing of whole ovalbumin versus the direct presentation of the OVA (323-339) peptide is a critical concept for experimental design.

AntigenProcessing cluster_APC Antigen Presenting Cell (APC) WholeOVA Whole Ovalbumin Endosome Endosome WholeOVA->Endosome Endocytosis Lysosome Lysosome Endosome->Lysosome PeptideFragments Peptide Fragments Lysosome->PeptideFragments Proteolysis MIIC MHC Class II Loading Compartment PeptideFragments->MIIC Peptide Loading MHC_II_ER MHC Class II (in ER/Golgi) MHC_II_ER->MIIC MHC_II_Peptide MHC Class II-Peptide Complex MIIC->MHC_II_Peptide TCell CD4+ T-Cell MHC_II_Peptide->TCell TCR Recognition OVAPeptide OVA Peptide (323-339) OVAPeptide->MIIC Direct Loading

Antigen processing pathways for whole ovalbumin vs. OVA peptide.

As depicted, whole ovalbumin must undergo endocytosis and proteolytic degradation into smaller peptide fragments within the endo-lysosomal pathway of an APC.[11][12] These fragments, including the 323-339 epitope, are then loaded onto MHC class II molecules in a specialized compartment before being transported to the cell surface for presentation. In contrast, exogenously added OVA (323-339) peptide can bypass these initial steps and be directly loaded onto surface or endosomal MHC class II molecules.

Experimental Protocols

Detailed methodologies are crucial for reproducible T-cell activation assays. Below are generalized protocols for in vitro T-cell proliferation and cytokine analysis using either whole ovalbumin or OVA peptide (323-339).

In Vitro T-Cell Proliferation Assay (CFSE-based)

This protocol is designed for the analysis of T-cell proliferation using Carboxyfluorescein succinimidyl ester (CFSE) dilution by flow cytometry.

TCellProliferationWorkflow IsolateSplenocytes Isolate splenocytes from OT-II transgenic mice LabelTCells Label T-cells with CFSE IsolateSplenocytes->LabelTCells CoCulture Co-culture CFSE-labeled T-cells with APCs LabelTCells->CoCulture PrepareAPCs Prepare Antigen Presenting Cells (e.g., irradiated splenocytes or BM-DCs) PrepareAPCs->CoCulture AddAntigen Add Antigen: - Whole OVA (e.g., 100 µg/mL) - OVA Peptide (323-339) (e.g., 1-10 µg/mL) CoCulture->AddAntigen Incubate Incubate for 72-96 hours AddAntigen->Incubate StainSurfaceMarkers Stain for surface markers (e.g., CD4, CD69, CD25) Incubate->StainSurfaceMarkers AnalyzeFlowCytometry Analyze by Flow Cytometry (CFSE dilution) StainSurfaceMarkers->AnalyzeFlowCytometry

Workflow for a CFSE-based T-cell proliferation assay.

Methodology:

  • Cell Preparation: Isolate splenocytes from an OT-II transgenic mouse, which contains a high frequency of CD4+ T-cells specific for the OVA (323-339) peptide presented by I-Ab.[9] Alternatively, purify CD4+ T-cells.

  • CFSE Labeling: Resuspend cells in PBS and add CFSE to a final concentration of 1-5 µM. Incubate for 10 minutes at 37°C, then quench the reaction with fetal bovine serum (FBS). Wash the cells with complete RPMI medium.

  • Antigen Presentation:

    • For Whole Ovalbumin: Co-culture CFSE-labeled T-cells with APCs (e.g., irradiated, T-cell depleted splenocytes or bone marrow-derived dendritic cells) in a 96-well plate.[10] Add whole ovalbumin to the desired final concentration (e.g., 100 µg/mL).[9]

    • For OVA Peptide (323-339): Co-culture CFSE-labeled T-cells with APCs. Add the OVA (323-339) peptide to the desired final concentration (e.g., 1-10 µg/mL).[9]

  • Incubation: Culture the cells for 72-96 hours at 37°C in a humidified CO2 incubator.[9]

  • Analysis: Harvest the cells and stain with fluorescently labeled antibodies against T-cell surface markers (e.g., CD4). Analyze by flow cytometry. Proliferation is measured by the successive halving of CFSE fluorescence in daughter cells.

Cytokine Release Assay (ELISA or ELISpot)

This protocol outlines the measurement of cytokines secreted by activated T-cells.

Methodology:

  • T-Cell Activation: Set up the T-cell activation culture as described in the proliferation assay (steps 1 and 3).

  • Incubation: Culture the cells for 24-72 hours. The optimal time will depend on the cytokine of interest.

  • Supernatant Collection: Centrifuge the plates and carefully collect the culture supernatant.

  • Cytokine Measurement:

    • ELISA: Quantify the concentration of specific cytokines (e.g., IL-2, IL-4, IFN-γ) in the supernatant using a commercially available ELISA kit according to the manufacturer's instructions.

    • ELISpot: To determine the frequency of cytokine-secreting cells, perform an ELISpot assay according to the manufacturer's protocol. This involves culturing the cells on a membrane pre-coated with a capture antibody for the cytokine of interest.

Conclusion: Choosing the Right Antigen

The decision to use OVA peptide (323-339) versus whole ovalbumin depends on the specific research question.

Use OVA Peptide (323-339) when:

  • A rapid and synchronized T-cell activation is desired.

  • The research focuses on the direct interaction between the TCR and the peptide-MHC complex, bypassing antigen processing.

  • Studying T-cell signaling events immediately following TCR engagement.

  • A highly specific and potent activation of OVA-specific T-cells (like OT-II) is required.

Use Whole Ovalbumin when:

  • The research aims to study the entire process of antigen uptake, processing, and presentation by APCs.

  • Investigating the role of different APC subsets in T-cell activation.

  • The goal is to model an in vivo immune response to a protein antigen more closely.

  • Studying the generation of multiple T-cell epitopes from a complex protein.[11]

References

A Researcher's Guide to OVA (323-339) Peptide for OT-II CD4+ T-Cell Stimulation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers in immunology and drug development, the use of model antigens is fundamental to understanding T-cell activation, differentiation, and function. The ovalbumin peptide (323-339) in conjunction with the OT-II transgenic mouse model represents one of the most robust and widely used systems for studying CD4+ T-cell responses. This guide provides an objective comparison of its application under various experimental conditions, supported by experimental data, detailed protocols, and pathway visualizations.

Understanding the Terminology: OVA (323-339) vs. OT-II Peptide

It is a common point of clarification for researchers entering this field: the "OT-II peptide" is, in fact, the OVA (323-339) peptide . The OT-II mouse is a transgenic model engineered so that its CD4+ T-cells express a T-cell receptor (TCR) that specifically recognizes the 323-339 amino acid fragment of chicken ovalbumin.[1][2][3] This peptide is presented by the Major Histocompatibility Complex (MHC) class II molecule, I-A^b, which is expressed on antigen-presenting cells (APCs) in the C57BL/6 mouse background.[2][3]

Therefore, this guide will not compare two different peptides, but rather detail the properties of the OVA (323-339) peptide and compare its experimental performance under different conditions for stimulating OT-II CD4+ T-cells.

Peptide Specifications

The OVA (323-339) peptide is a well-characterized immunodominant epitope used to induce a strong CD4+ T-cell response in the context of the I-A^b haplotype.

PropertyDescription
Peptide Name Ovalbumin (323-339)
Sequence ISQAVHAAHAEINEAGR[4][5]
Molecular Weight ~1773.9 g/mol [5]
MHC Restriction I-A^b (for OT-II), I-A^d[1][5][6][7]
Recognized By OT-II TCR on CD4+ T-cells[1][2]
Typical Purity ≥ 95% (UHPLC)[5]
Solubility 1 mg/ml in water[5]

Experimental Workflow and Performance Data

The stimulation of OT-II T-cells with OVA (323-339) is a cornerstone experiment for assessing immune responses. The typical workflow involves co-culturing OT-II T-cells (often from whole splenocytes) with the peptide, allowing APCs within the culture to present the antigen and activate the T-cells.

G cluster_0 Cell Preparation cluster_1 In Vitro Stimulation cluster_2 Downstream Analysis A Isolate Spleen from OT-II Mouse B Prepare Single-Cell Suspension A->B C Lyse Red Blood Cells B->C D Culture Splenocytes (2-4x10^5 cells/well) C->D E Add OVA (323-339) Peptide (0.1 - 10 µg/mL) D->E F Incubate for 24-96h (37°C, 5% CO2) E->F G Flow Cytometry (CD25, CD69, CFSE) F->G Activation & Proliferation H ELISA / CBA (IL-2, IFN-γ) F->H Cytokine Secretion I Proliferation Assay ([3H]-Thymidine) F->I Proliferation

Caption: Standard workflow for in vitro OT-II CD4+ T-cell stimulation.
Quantitative Performance Data

The response of OT-II T-cells to OVA (323-339) is dose-dependent. Higher peptide concentrations generally lead to more robust activation, proliferation, and cytokine production, up to a saturation point.

Table 1: T-Cell Activation and Proliferation

Peptide Conc.TimeReadoutResultReference
1-10 µg/mL24 hCD25 & CD69 ExpressionSignificant upregulation of surface markers.[8][9][10][8][9]
1-10 µg/mL72 hProliferation (% CFSE^low)Dose-dependent increase in proliferating cells.[8][9][8][9]
0.1 µg/mL24 hCD69 & CD25 ExpressionSufficient for robust activation marker expression.[10][10]

Table 2: Cytokine Production

Peptide Conc.TimeCytokineResultReference
5 µg/mL24 hIL-2Increased secretion detected by ELISA.[8][8]
5 µg/mL24 hIFN-γIncreased secretion detected by ELISA.[8][8]
10 ng/mL72 hIL-2 & IFN-γDetectable cytokine secretion.[11][11]
10⁻⁵ M (~18 µg/mL)WeeklyIFN-γ, IL-4, IL-17Used for polarizing T-cells into Th1, Th2, or Th17 lineages.[2][2]

T-Cell Receptor Signaling Pathway

The interaction between the OT-II T-cell and an APC presenting the OVA (323-339) peptide initiates a well-defined signaling cascade, leading to T-cell activation.

G cluster_0 Antigen Presenting Cell (APC) cluster_1 OT-II CD4+ T-Cell APC MHC-II:OVA(323-339) TCR TCR APC->TCR Signal 1: Antigen Recognition Lck Lck TCR->Lck CD4 CD4 CD4->Lck ZAP70 ZAP-70 Lck->ZAP70 phosphorylates LAT LAT Complex ZAP70->LAT phosphorylates PLCg PLCγ1 LAT->PLCg NFAT NFAT PLCg->NFAT NFkB NF-κB PLCg->NFkB AP1 AP-1 PLCg->AP1 Activation T-Cell Activation (Proliferation, Cytokine Release) NFAT->Activation NFkB->Activation AP1->Activation

Caption: Simplified TCR signaling upon OVA(323-339) peptide recognition.

Detailed Experimental Protocol

This protocol provides a standard method for the in vitro stimulation of OT-II CD4+ T-cells using whole splenocytes as a source of both T-cells and APCs.[8][12]

Materials:

  • Spleen from an OT-II transgenic mouse

  • Complete RPMI-1640 medium (supplemented with 10% FBS, 2-Mercaptoethanol, L-glutamine, penicillin/streptomycin)

  • Red Blood Cell (RBC) Lysis Buffer (e.g., 0.8% Ammonium Chloride)

  • OVA (323-339) peptide, sterile stock solution (e.g., 1 mg/mL in sterile water or PBS)

  • 96-well U-bottom culture plates

  • Sterile dissection tools, 70 µm cell strainer, centrifuge

Methodology:

  • Spleen Isolation: Aseptically harvest the spleen from an OT-II mouse and place it in a petri dish containing 5 mL of complete RPMI medium.

  • Prepare Single-Cell Suspension: Gently mash the spleen through a 70 µm cell strainer using the plunger of a 3 mL syringe. Rinse the strainer with an additional 5-10 mL of medium to collect all cells.

  • RBC Lysis: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant and resuspend the pellet in 2-3 mL of RBC Lysis Buffer. Incubate for 2-3 minutes at room temperature.

  • Wash: Neutralize the lysis buffer by adding 10 mL of complete RPMI. Centrifuge at 300 x g for 5 minutes, discard the supernatant, and resuspend the cell pellet in 5-10 mL of fresh medium.

  • Cell Counting: Perform a cell count using a hemocytometer or automated cell counter. Adjust the cell concentration to 2 x 10^6 cells/mL in complete RPMI.

  • Plating and Stimulation: Add 100 µL of the cell suspension (2 x 10^5 cells) to each well of a 96-well U-bottom plate.[12]

  • Add the OVA (323-339) peptide to the desired final concentration (e.g., for a final concentration of 1 µg/mL, add the appropriate volume of a diluted stock). Include negative control wells (no peptide) and positive control wells (e.g., anti-CD3/CD28 antibodies or a mitogen like Concanavalin A).

  • Incubation: Culture the plate at 37°C in a humidified 5% CO2 incubator for 24 to 96 hours, depending on the desired endpoint.

  • Analysis:

    • Activation Markers (24h): Harvest cells and stain for surface markers like CD4, CD69, and CD25 for flow cytometry analysis.

    • Cytokine Analysis (24-72h): Collect the culture supernatant and measure cytokine levels (e.g., IL-2, IFN-γ) by ELISA or Cytometric Bead Array (CBA).

    • Proliferation (72-96h): If using a dye like CFSE, cells should be labeled before plating. Harvest and analyze dye dilution in the CD4+ T-cell population via flow cytometry. Alternatively, add [3H]-thymidine for the final 18 hours of culture and measure incorporation.

Conclusion

The OVA (323-339) peptide is an indispensable tool for studying CD4+ T-cell biology using the OT-II transgenic mouse model. Its specific and potent ability to stimulate a homogenous population of T-cells provides a reliable and reproducible system for investigating the mechanisms of T-cell activation, differentiation, and effector function. By understanding the dose-response relationship and employing standardized protocols, researchers can effectively leverage this system to advance the fields of immunology and therapeutic development.

References

Validating T-Cell Specificity: A Comparative Guide to OVA Peptide (323-339) Tetramers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers in immunology and drug development, the accurate identification and characterization of antigen-specific T-cells are paramount. The Ovalbumin (OVA) peptide 323-339 presented by the MHC class II molecule I-Ab or I-Ad is a cornerstone model for studying CD4+ T-cell responses. This guide provides a comprehensive comparison of OVA (323-339) tetramers with alternative methods for validating T-cell specificity, supported by experimental data and detailed protocols.

Performance Comparison: OVA (323-339) Tetramers vs. Alternatives

The selection of a method for identifying antigen-specific T-cells depends on factors such as the frequency of the target population, the required sensitivity, and the experimental context. While conventional peptide-MHC (pMHC) class II tetramers are widely used, they face challenges such as low binding affinity. Here, we compare the performance of standard OVA (323-339) tetramers with an engineered, high-affinity version and a novel peptide-based labeling technique.

FeatureStandard OVA (323-339) TetramerEngineered OVA (323-339) Tetramer (p:I-Ab-4E)Tetracysteine-Tagged OVA (323-339) Peptide
Principle Multimerized pMHC complexes bind to specific T-cell receptors (TCRs).pMHC tetramer with mutations to enhance binding to the CD4 co-receptor.Peptide with a tetracysteine tag is loaded onto antigen-presenting cells (APCs) and detected by a fluorescent probe after uptake by specific T-cells.
Detection of Endogenous T-cells Can detect low-frequency cells, often requiring enrichment.[1]Detects a significantly higher number of antigen-specific CD4+ T-cells compared to wild-type tetramers.[2]Enables tracking of TCR-mediated uptake of pMHC complexes in vivo.[3][4]
Signal Intensity Moderate, can be low for naive cells.[1]Improved signal intensity and better resolution of positive populations.[2]Strong and specific fluorescent signal upon binding of a biarsenical probe.[3][4]
In Vivo Application Can be used for in vivo staining, but with potential for T-cell activation.[1]Not explicitly detailed for in vivo staining in the provided context.Demonstrated for in vivo labeling and imaging of T-cell-APC interactions.[3][4]
T-cell Activation Tetramer staining has been linked to T-cell activation.[1]Not specified, but likely similar potential for activation as standard tetramers.The tag itself does not alter the immunogenicity of the peptide or T-cell activation.[3][4]

Experimental Protocols

Detailed methodologies are crucial for reproducible results. Below are protocols for T-cell staining using OVA (323-339) tetramers and a summary of the tetracysteine-tagged peptide method.

Protocol 1: Staining of Splenocytes with I-Ab OVA (323-339) Tetramer

This protocol is adapted for the staining of splenocytes from peptide-immunized mice.

Materials:

  • I-Ab OVA (323-339) Tetramer-PE (or other fluorochrome)

  • Single-cell suspension of splenocytes from immunized C57BL/6 mice

  • FACS buffer (PBS with 2% FBS and 0.05% sodium azide)

  • Anti-CD4 antibody (e.g., FITC-conjugated)

  • Anti-CD8, Anti-B220, Anti-CD11b, Anti-CD11c antibodies for dump channel

  • Viability dye (e.g., Propidium Iodide or a fixable viability stain)

Procedure:

  • Prepare a single-cell suspension of splenocytes from immunized mice.

  • Wash the cells with FACS buffer.

  • Resuspend the cells in FACS buffer at a concentration of 1x107 cells/mL.

  • Add the I-Ab OVA (323-339) tetramer at the manufacturer's recommended concentration.

  • Incubate for 60 minutes at room temperature in the dark.

  • Wash the cells twice with FACS buffer.

  • Resuspend the cells in FACS buffer containing the anti-CD4 antibody and antibodies for the dump channel.

  • Incubate for 30 minutes on ice in the dark.

  • Wash the cells twice with FACS buffer.

  • Resuspend the cells in FACS buffer containing a viability dye.

  • Analyze the cells by flow cytometry. Gate on live, singlet, CD4+ cells, and exclude cells positive for the dump channel markers to identify the tetramer-positive population.

Protocol 2: In Vitro Stimulation and Staining of OT-II Splenocytes

This protocol is for the in vitro stimulation and subsequent staining of T-cells from OT-II transgenic mice, which have T-cells specific for OVA (323-339).

Materials:

  • Splenocytes from OT-II mice

  • OVA (323-339) peptide (ISQAVHAAHAEINEAGR)[5][6]

  • Complete RPMI medium

  • I-Ab OVA (323-339) Tetramer-PE

  • Anti-CD4 antibody

Procedure:

  • Isolate splenocytes from an OT-II mouse.

  • Culture the splenocytes in complete RPMI medium with a final concentration of 1 µg/mL of OVA (323-339) peptide.

  • After 3-6 days of culture, harvest the cells.[6]

  • Proceed with tetramer and antibody staining as described in Protocol 1. In vitro stimulation significantly increases the number of tetramer-positive cells.[6]

Alternative Method: Tetracysteine-Tagged OVA (323-339) Peptide Labeling

This novel technique allows for the visualization of antigen uptake by T-cells.

Principle: An OVA (323-339) peptide is synthesized with a C-terminal tetracysteine tag (e.g., Cys-Cys-Pro-Gly-Cys-Cys).[3][4] This tagged peptide is loaded onto antigen-presenting cells (APCs), such as dendritic cells. The APCs are then co-cultured with T-cells. T-cells that specifically recognize the peptide-MHC complex will internalize it. The internalized tagged peptide can then be detected by adding a membrane-permeable biarsenical dye (e.g., FlAsH or ReAsH) that fluoresces upon binding to the tetracysteine tag.[3][4] This method has been shown to not alter the immunogenicity of the peptide.[3][4]

Visualizing the Workflow and Concepts

To better illustrate the experimental processes and underlying principles, the following diagrams are provided.

TetramerStainingWorkflow cluster_sample_prep Sample Preparation cluster_staining Staining Procedure cluster_analysis Data Acquisition & Analysis splenocytes Single-cell suspension (Splenocytes/PBMCs) wash1 Wash with FACS buffer splenocytes->wash1 tetramer_incubation Incubate with OVA (323-339) Tetramer wash1->tetramer_incubation wash2 Wash cells tetramer_incubation->wash2 antibody_incubation Incubate with anti-CD4 & other antibodies wash2->antibody_incubation wash3 Wash cells antibody_incubation->wash3 viability_stain Add viability dye wash3->viability_stain flow_cytometry Analyze by Flow Cytometry viability_stain->flow_cytometry gating Gate on live, singlet, CD4+ T-cells flow_cytometry->gating identification Identify Tetramer+ population gating->identification

Figure 1. Experimental workflow for T-cell staining with OVA (323-339) tetramers.

TetramerAlternatives cluster_conventional Standard Method cluster_alternatives Alternative Approaches std_tetramer Standard OVA (323-339) Tetramer eng_tetramer Engineered High-Affinity Tetramer std_tetramer->eng_tetramer Improved Affinity tc_peptide Tetracysteine-Tagged Peptide std_tetramer->tc_peptide Functional Readout (Antigen Uptake) tcr_ab Anti-TCR Antibody (e.g., KJ1-26 for DO11.10) std_tetramer->tcr_ab Direct TCR Detection (Transgenic Models)

Figure 2. Comparison of methods for identifying OVA (323-339) specific T-cells.

References

The Scrambled Peptide: A Robust Negative Control for OVA Peptide (323-339) in T-Cell Activation Studies

Author: BenchChem Technical Support Team. Date: December 2025

For researchers in immunology and drug development, the use of appropriate negative controls is paramount for the validation of experimental results. When studying the immunogenicity of the well-characterized ovalbumin (OVA) peptide (323-339), a scrambled version of this peptide serves as an essential tool to ensure the specificity of the observed T-cell responses. This guide provides a comprehensive comparison of OVA Peptide (323-339) and its scrambled counterpart, supported by experimental data and detailed protocols, to aid in the design of rigorous and reliable immunological assays.

The OVA peptide (323-339), with the sequence ISQAVHAAHAEINEAGR, is a well-established immunodominant epitope restricted to the mouse MHC class II molecule, I-Ad.[1][2][3] It is widely employed to stimulate CD4+ T-cells in a variety of assays, including proliferation and cytokine release assays, to study antigen-specific immune responses.[4][5] A scrambled peptide, containing the same amino acid composition as the OVA peptide but in a randomized sequence, is an ideal negative control because it is not expected to bind specifically to the I-Ad molecule or be recognized by OVA-specific T-cell receptors (TCRs). This ensures that any observed T-cell activation is a direct result of the specific peptide sequence and not due to non-specific effects of the peptide itself.

Comparative Analysis of T-Cell Responses

The efficacy of a scrambled peptide as a negative control is demonstrated by its inability to elicit T-cell responses in contrast to the potent activation induced by the cognate OVA peptide.

T-Cell Proliferation

A key measure of T-cell activation is proliferation. In a typical T-cell proliferation assay using carboxyfluorescein succinimidyl ester (CFSE) labeling, splenocytes from mice immunized with OVA peptide (323-339) are expected to show a significant increase in proliferation upon re-stimulation with the same peptide in vitro. In contrast, stimulation with a scrambled control peptide should result in baseline levels of proliferation, similar to that of unstimulated cells or cells treated with a saline control.

Treatment GroupProliferation (cpm)
OVA (323-339) Peptide 7792 ± 5451
Saline Control 2704 ± 2472

Table 1: Representative T-cell proliferation data (measured in counts per minute, cpm) from splenocytes of OVA (323-339)-sensitized mice. While this data from a published study uses a saline control, a scrambled peptide is expected to yield similarly low proliferation values, confirming its suitability as a negative control.[5]

Cytokine Secretion

Antigen-specific T-cell activation also leads to the secretion of effector cytokines such as Interferon-gamma (IFN-γ) and Interleukin-2 (IL-2). Enzyme-Linked Immunospot (ELISPOT) and Enzyme-Linked Immunosorbent Assay (ELISA) are common methods to quantify these cytokines. Following stimulation with OVA peptide (323-339), a significant increase in the number of IFN-γ-secreting cells (measured as spot-forming cells, SFCs) or the concentration of secreted cytokines is expected. Conversely, the scrambled peptide should not induce a significant cytokine response.

Treatment GroupIFN-γ Secretion (SFCs / 10^6 cells)
OVA (323-339) Peptide High (e.g., >100)
Scrambled Peptide Control Low / Baseline (e.g., <10)
Unstimulated Control Low / Baseline (e.g., <10)

Table 2: Expected results from an IFN-γ ELISPOT assay. The number of spot-forming cells (SFCs) is significantly higher in response to the OVA peptide compared to the scrambled peptide and unstimulated controls.

Experimental Workflow and Signaling Pathways

The differential effects of the OVA peptide and its scrambled counterpart stem from their distinct interactions at the molecular level, initiating a cascade of signaling events only in the case of the specific peptide.

G cluster_workflow Experimental Workflow start Isolate splenocytes from OVA (323-339) immunized mice cfse Label cells with CFSE start->cfse stimulate Stimulate cells with: - OVA (323-339) Peptide - Scrambled Peptide - Unstimulated Control cfse->stimulate culture Co-culture for 72-96 hours stimulate->culture analyze_prolif Analyze proliferation by flow cytometry (CFSE dilution) culture->analyze_prolif analyze_cytokine Analyze cytokine secretion (ELISA/ELISPOT) culture->analyze_cytokine

Caption: Experimental workflow for assessing T-cell responses to OVA and scrambled peptides.

Upon engagement of the T-cell receptor (TCR) by the OVA peptide presented on the MHC class II molecule, a well-defined signaling cascade is initiated, leading to T-cell activation. The scrambled peptide, unable to form a stable complex with the MHC-II molecule, fails to trigger this pathway.

G cluster_pathway TCR Signaling Pathway TCR TCR Lck Lck TCR->Lck recruits & activates pMHC OVAp-MHCII pMHC->TCR Binding ZAP70 ZAP70 Lck->ZAP70 phosphorylates LAT LAT ZAP70->LAT phosphorylates PLCg1 PLCγ1 LAT->PLCg1 Ras Ras-GRP LAT->Ras IP3 IP3 PLCg1->IP3 DAG DAG PLCg1->DAG Ca Ca²⁺ influx IP3->Ca PKC PKC activation DAG->PKC NFAT NFAT activation Ca->NFAT Activation T-cell Activation (Proliferation, Cytokine Secretion) NFAT->Activation NFkB NF-κB activation PKC->NFkB NFkB->Activation MAPK MAPK cascade Ras->MAPK AP1 AP-1 activation MAPK->AP1 AP1->Activation

Caption: Simplified TCR signaling cascade initiated by OVAp-MHCII engagement.

Detailed Experimental Protocols

To ensure reproducibility and accuracy, detailed protocols for key assays are provided below.

T-Cell Proliferation Assay (CFSE)
  • Cell Preparation: Isolate splenocytes from mice immunized with OVA peptide (323-339).

  • CFSE Staining: Resuspend cells at 1x107 cells/mL in PBS. Add CFSE to a final concentration of 5 µM and incubate for 10 minutes at 37°C. Quench the staining by adding 5 volumes of ice-cold complete RPMI medium.

  • Cell Culture: Plate 2x105 CFSE-labeled cells per well in a 96-well plate.

  • Stimulation: Add OVA peptide (323-339) or scrambled peptide to a final concentration of 10 µg/mL. Include an unstimulated control.

  • Incubation: Culture the cells for 72-96 hours at 37°C in a humidified 5% CO2 incubator.

  • Flow Cytometry Analysis: Harvest cells and stain with fluorescently labeled antibodies against CD4. Analyze CFSE dilution in the CD4+ T-cell population using a flow cytometer. Proliferation is indicated by a decrease in CFSE fluorescence intensity.

IFN-γ ELISPOT Assay
  • Plate Coating: Coat a 96-well PVDF plate with an anti-IFN-γ capture antibody overnight at 4°C.

  • Blocking: Wash the plate and block with RPMI medium containing 10% FBS for 2 hours at 37°C.

  • Cell Plating: Add 2.5x105 splenocytes per well.

  • Stimulation: Add OVA peptide (323-339) or scrambled peptide to a final concentration of 10 µg/mL. Include an unstimulated control.

  • Incubation: Incubate the plate for 18-24 hours at 37°C in a humidified 5% CO2 incubator.

  • Detection: Wash the plate and add a biotinylated anti-IFN-γ detection antibody. After incubation and washing, add streptavidin-alkaline phosphatase.

  • Development: Add a substrate solution (e.g., BCIP/NBT) and incubate until spots develop. Stop the reaction by washing with water.

  • Analysis: Count the number of spots per well using an ELISPOT reader.

Conclusion

The use of a scrambled peptide as a negative control is indispensable for validating the antigen-specificity of T-cell responses to OVA peptide (323-339). By demonstrating a lack of T-cell proliferation and cytokine secretion in response to the scrambled peptide, researchers can confidently attribute the observed effects of the OVA peptide to its specific amino acid sequence and its interaction with the MHC-TCR complex. The data and protocols presented in this guide provide a framework for conducting robust and reliable immunological studies. For sourcing, several vendors offer custom synthesis of scrambled peptides, ensuring that the amino acid composition is identical to the native peptide while the sequence is randomized and verified to not match any known natural sequences.[3]

References

A Comparative Analysis of In Vivo Immunogenicity: OVA Peptide (323-339) vs. Full-Length OVA

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the immunogenic properties of antigens is paramount. Ovalbumin (OVA), a protein from chicken egg whites, and its derivative peptide, OVA (323-339), are extensively used as model antigens in immunological studies. This guide provides an objective comparison of their in vivo immunogenicity, supported by experimental data, to aid in the selection of the appropriate antigen for research and development purposes.

This comparison guide delves into the humoral and cellular immune responses elicited by both the full-length ovalbumin protein and its immunodominant peptide fragment, OVA (323-339). The data presented is primarily derived from studies in BALB/c mice, a common model for immunological research.

At a Glance: Key Differences in Immunogenicity

FeatureFull-Length OVAOVA Peptide (323-339)
Antigen Type Glycoprotein (~45 kDa)17-amino acid synthetic peptide
Antigen Processing Requires uptake and processing by Antigen Presenting Cells (APCs)Can directly bind to MHC class II molecules on APCs
T-Cell Response Induces a broad T-cell response to multiple epitopesElicits a T-cell response specifically directed to the 323-339 epitope
Antibody Response Induces antibodies against multiple B-cell epitopes on the proteinPrimarily induces antibodies specific to the OVA (323-339) peptide
Predominant Immune Response Th2-biased, leading to IgE production and allergic-type inflammationAlso induces a Th2-biased response

Quantitative Comparison of Immune Responses

The following tables summarize the quantitative data from in vivo studies comparing the immunogenicity of full-length OVA and OVA peptide (323-339).

Humoral Immune Response: Antibody Production
Antibody IsotypeFull-Length OVA ImmunizationOVA Peptide (323-339) ImmunizationKey Findings
Total IgE Significant increase compared to controlNo significant increase compared to controlFull-length OVA is a more potent inducer of a systemic allergic-type response as indicated by total IgE levels.
OVA-Specific IgE Significant increaseHigher than control, and comparable to full-length OVA groupBoth antigens induce specific IgE, suggesting their role in allergic sensitization.
OVA (323-339)-Specific IgE Low levelsSignificantly higher than full-length OVA groupImmunization with the peptide elicits a highly specific IgE response to that epitope.[1][2][3][4][5]
Cellular Immune Response: Cytokine Production and T-Cell Proliferation
ParameterFull-Length OVA ImmunizationOVA Peptide (323-339) ImmunizationKey Findings
IL-4 Production Increased levels detected in serumIncreased levels detected in serum, similar to full-length OVABoth antigens promote a Th2-type immune response, characterized by the production of IL-4.[1][2][3][4][5]
IFN-γ Production Lower levels observedLower levels observed, similar to full-length OVAThe low levels of IFN-γ further support the Th2-skewed response induced by both antigens.[1][2][3][4][5]
Splenocyte Proliferation (in response to in vitro re-stimulation with full-length OVA) Strong proliferative responseStrong proliferative responseT-cells from mice immunized with either antigen are primed to respond to the full-length protein.[1][2]
Splenocyte Proliferation (in response to in vitro re-stimulation with OVA peptide 323-339) No significant proliferative responseStrong proliferative responseOnly immunization with the peptide primes T-cells to proliferate in response to the specific peptide, highlighting its limited immunogenic potency in the context of the whole protein response.[1][2]

Experimental Protocols

The following is a detailed methodology for a key in vivo experiment comparing the immunogenicity of full-length OVA and OVA peptide (323-339).

In Vivo Immunization and Challenge Protocol

Animal Model:

  • Eight-week-old female BALB/c mice.[1][2]

Immunization Groups:

  • Full-Length OVA Group: Mice receive an intraperitoneal (i.p.) injection of 25 µg of full-length OVA protein.

  • OVA Peptide (323-339) Group: Mice receive an i.p. injection of 25 µg of OVA peptide (323-339).

  • Control Group: Mice receive an i.p. injection of saline.

Adjuvant:

  • All immunizations are administered with 300 µg of Alum adjuvant to enhance the immune response.[1][2]

Immunization Schedule:

  • Mice are immunized on days 0, 7, and 14.[1][2]

Intranasal Challenge:

  • From day 21 to 23, mice in all groups are challenged intranasally with 20 µL of a 1% solution of either full-length OVA or OVA peptide (323-339), or saline for the control group.[1][2]

Sample Collection and Analysis:

  • On day 28, mice are euthanized, and blood and spleens are collected for analysis.[1][2]

  • Serum Analysis: Serum is analyzed for total IgE, OVA-specific IgE, and OVA (323-339)-specific IgE levels using enzyme-linked immunosorbent assay (ELISA). Serum levels of cytokines such as IL-4 and IFN-γ are also measured by ELISA.

  • Splenocyte Proliferation Assay: Splenocytes are isolated and cultured in the presence of either full-length OVA, OVA peptide (323-339), or medium alone. T-cell proliferation is measured by [3H]-thymidine incorporation.

Visualizing the Mechanisms: Signaling and Antigen Processing

To understand the differential immune responses, it is crucial to visualize the underlying molecular pathways.

Antigen Processing and Presentation Pathways

The initial step leading to T-cell activation differs significantly between a full-length protein and a peptide antigen.

AntigenProcessing cluster_protein Full-Length OVA cluster_peptide OVA Peptide (323-339) Full-Length OVA Full-Length OVA APC Antigen Presenting Cell (APC) Full-Length OVA->APC Endocytosis Endosome Endosome APC->Endosome Lysosome Lysosome Endosome->Lysosome Fusion Processed Peptides Processed Peptides (including 323-339) Lysosome->Processed Peptides Proteolytic Cleavage MHC-II MHC class II T-Cell Activation_protein T-Cell Activation MHC-II->T-Cell Activation_protein Presents to CD4+ T-Cell Processed Peptides->MHC-II Peptide Loading OVA Peptide (323-339) OVA Peptide (323-339) APC2 Antigen Presenting Cell (APC) OVA Peptide (323-339)->APC2 MHC-II_peptide MHC class II APC2->MHC-II_peptide Direct Binding T-Cell Activation_peptide T-Cell Activation MHC-II_peptide->T-Cell Activation_peptide Presents to CD4+ T-Cell TCellActivation pMHC Peptide-MHC II Complex TCR T-Cell Receptor (TCR) pMHC->TCR CD4 CD4 pMHC->CD4 Lck Lck TCR->Lck recruits CD4->Lck activates ZAP70 ZAP-70 Lck->ZAP70 phosphorylates LAT LAT ZAP70->LAT SLP76 SLP-76 ZAP70->SLP76 PLCg1 PLCγ1 LAT->PLCg1 SLP76->PLCg1 DAG DAG PLCg1->DAG IP3 IP3 PLCg1->IP3 Ras_MAPK Ras-MAPK Pathway DAG->Ras_MAPK Calcium_Flux Ca²⁺ Flux IP3->Calcium_Flux NFkB NF-κB Ras_MAPK->NFkB AP1 AP-1 Ras_MAPK->AP1 NFAT NFAT Calcium_Flux->NFAT Gene_Transcription Gene Transcription (e.g., IL-4, IL-2) NFkB->Gene_Transcription NFAT->Gene_Transcription AP1->Gene_Transcription

References

Unveiling the T-Cell Landscape: A Comparative Guide to Epitope Mapping of Whole Ovalbumin Protein versus Peptide Fragments

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuances of T-cell epitope mapping is critical for designing effective vaccines and immunotherapies. A key decision in this process is the choice of antigen: utilizing the whole protein or relying on specific peptide fragments. This guide provides an objective comparison of these two approaches using the model antigen Ovalbumin (OVA), supported by experimental data and detailed protocols to inform your research strategy.

When mapping T-cell epitopes, the use of whole OVA protein versus synthetic OVA peptides presents a trade-off between discovering a broad repertoire of naturally processed epitopes and focusing on the response to a predefined sequence. Immunization with the whole OVA protein allows for the identification of both immunodominant and subdominant epitopes as they are naturally processed and presented by antigen-presenting cells (APCs). In contrast, immunization with a specific OVA peptide elicits a T-cell response that is narrowly focused on that particular epitope.

Quantitative Comparison of T-Cell Responses

The choice between whole protein and peptide for T-cell epitope mapping significantly impacts the breadth and nature of the identified epitopes. Immunization with whole OVA protein typically reveals a diverse range of T-cell epitopes, while peptide immunization focuses the response to the specific peptide used.

FeatureWhole OVA Protein ImmunizationOVA Peptide Immunization
Epitope Diversity Identifies a broad range of naturally processed and presented MHC class I and class II epitopes.[1][2][3]Elicits a T-cell response primarily directed against the immunizing peptide.[4][5]
Identified Epitopes Includes both immunodominant and subdominant epitopes.[1]Limited to the specific peptide sequence used for immunization.
"Cryptic" Epitopes May not efficiently generate responses to all potential epitopes, some of which may be "cryptic" and only recognized when presented as synthetic peptides.[1]Can induce responses to "cryptic" epitopes that are not efficiently processed from the whole protein.[1]
Cross-reactivity Can lead to the generation of T-cells that cross-react with different epitopes from the same protein.Cross-reactivity is limited to peptides with high sequence similarity to the immunizing peptide.
Example CD8+ T-cell Epitopes Identified (in C57BL/6 mice) SIINFEKL (aa 257-264), and other subdominant epitopes like EKYNLTSVL (aa 289-297) and others.[1]Primarily SIINFEKL if immunized with the SIINFEKL peptide.
Example CD4+ T-cell Epitopes Identified (in BALB/c mice) A variety of epitopes, with OVA323-339 being a well-characterized immunodominant epitope.[4][6]Primarily OVA323-339 if immunized with the OVA323-339 peptide.[4][5]

Antigen Processing and Presentation Pathways

The initial handling of the antigen by the immune system dictates which T-cell epitopes are presented. Whole proteins and peptides enter different antigen processing pathways, leading to their presentation on distinct MHC molecules and the activation of different T-cell subsets.

AntigenProcessingPathways cluster_extracellular Extracellular Space cluster_apc Antigen Presenting Cell (APC) cluster_endosome Endocytic Pathway cluster_cytosol Cytosolic Pathway Whole_OVA Whole OVA Protein Endosome Endosome/Phagosome Whole_OVA->Endosome Endocytosis Proteasome Proteasome Whole_OVA->Proteasome Cross-presentation (some APCs) OVA_Peptide OVA Peptide OVA_Peptide->Endosome Endocytosis Lysosome Lysosome Endosome->Lysosome MHC_II_vesicle MHC-II Vesicle Endosome->MHC_II_vesicle Lysosome->MHC_II_vesicle Protein Digestion MHC_II_Peptide Peptide-MHC-II Complex MHC_II_vesicle->MHC_II_Peptide Peptide Loading CD4_T_Cell CD4+ T-Cell MHC_II_Peptide->CD4_T_Cell Presentation TAP TAP Proteasome->TAP Peptide Fragments ER Endoplasmic Reticulum TAP->ER MHC_I_Peptide Peptide-MHC-I Complex ER->MHC_I_Peptide Peptide Loading CD8_T_Cell CD8+ T-Cell MHC_I_Peptide->CD8_T_Cell Presentation

Caption: Antigen processing pathways for whole protein vs. peptide.

Experimental Workflow for T-Cell Epitope Mapping

A typical workflow for identifying T-cell epitopes involves immunization followed by in vitro restimulation of isolated immune cells with potential epitope candidates. The response is then quantified using various assays.

EpitopeMappingWorkflow Immunization 1. Immunization (Whole OVA or OVA Peptide) Isolation 2. Isolation of Splenocytes/PBMCs Immunization->Isolation Restimulation 3. In Vitro Restimulation (Overlapping Peptide Library or specific peptide) Isolation->Restimulation Assay 4. T-Cell Response Assay Restimulation->Assay Analysis 5. Data Analysis and Epitope Identification Assay->Analysis

Caption: General workflow for T-cell epitope mapping.

Experimental Protocols

T-Cell Epitope Mapping Using an Overlapping Peptide Library

This protocol is designed to identify T-cell epitopes from animals immunized with whole OVA protein.

  • Peptide Library Preparation: Synthesize a library of overlapping peptides (e.g., 15-mers overlapping by 11 amino acids) spanning the entire sequence of Ovalbumin.[7][8][9] Dissolve peptides in a suitable solvent (e.g., DMSO) and then dilute in culture medium.

  • Cell Preparation: Isolate splenocytes or peripheral blood mononuclear cells (PBMCs) from mice immunized with whole OVA.

  • Cell Culture and Stimulation: Plate the isolated cells in a 96-well plate. Add individual peptides from the library or pools of peptides to the wells.[7] Include positive (e.g., a known immunodominant peptide or mitogen) and negative (medium alone) controls.

  • Incubation: Culture the cells for a period sufficient to allow for T-cell activation and effector function (e.g., 24-72 hours).

  • Readout: Assess T-cell activation using methods such as ELISpot (for cytokine-secreting cells) or intracellular cytokine staining followed by flow cytometry.

ELISpot Assay for Quantifying Antigen-Specific T-Cells

The ELISpot assay is a highly sensitive method to enumerate cytokine-producing cells at a single-cell level.[10][11][12][13][14]

  • Plate Coating: Coat a 96-well PVDF membrane plate with a capture antibody specific for the cytokine of interest (e.g., IFN-γ). Incubate overnight at 4°C.

  • Blocking: Wash the plate and block with a solution containing 2% dry skimmed milk or BSA to prevent non-specific binding.[10]

  • Cell Addition: Add the prepared splenocytes or PBMCs to the wells, along with the OVA peptide or whole protein for stimulation.

  • Incubation: Incubate the plate at 37°C in a CO2 incubator for the appropriate duration to allow cytokine secretion.

  • Detection: Lyse the cells and wash the plate. Add a biotinylated detection antibody specific for the cytokine.

  • Enzyme Conjugation: Add an enzyme-linked conjugate (e.g., streptavidin-alkaline phosphatase).

  • Substrate Addition: Add a substrate that will be converted by the enzyme into a colored precipitate, forming spots at the locations of the cytokine-secreting cells.

  • Analysis: Count the spots using an automated ELISpot reader. The number of spots corresponds to the number of antigen-specific cytokine-producing T-cells.

Intracellular Cytokine Staining (ICS) and Flow Cytometry

ICS allows for the multiparametric characterization of T-cell responses, identifying the phenotype of the responding cells and the cytokines they produce.[15][16][17][18][19]

  • Cell Stimulation: Stimulate the isolated immune cells with the OVA antigen (whole protein or peptide) in the presence of a protein transport inhibitor (e.g., Brefeldin A or Monensin) for several hours. This prevents the secreted cytokines from leaving the cell.[15]

  • Surface Staining: Stain the cells with fluorescently labeled antibodies against cell surface markers (e.g., CD3, CD4, CD8) to identify T-cell populations.

  • Fixation and Permeabilization: Fix the cells to preserve their state and then permeabilize the cell membranes to allow antibodies to enter the cell.

  • Intracellular Staining: Stain the permeabilized cells with fluorescently labeled antibodies against intracellular cytokines (e.g., IFN-γ, TNF-α, IL-2).

  • Flow Cytometry Analysis: Acquire the stained cells on a flow cytometer. Analyze the data to determine the frequency of cytokine-producing cells within specific T-cell subsets.

Conclusion

The decision to use whole OVA protein or specific OVA peptides for T-cell epitope mapping depends on the research question. For a comprehensive, unbiased discovery of all potential T-cell epitopes, including those that are naturally processed and presented, immunization with the whole protein is the preferred approach. This method is invaluable for understanding the complete immunogenic landscape of a protein. Conversely, when the goal is to study the response to a specific, known epitope, or to investigate the potential of a particular peptide as a vaccine candidate, peptide-based immunization and mapping are more direct and focused. By understanding the fundamental differences in these approaches and employing the appropriate experimental protocols, researchers can effectively dissect the complexities of T-cell responses to Ovalbumin and other protein antigens.

References

Decoding T-Cell Cross-Reactivity: A Comparative Guide to OVA Peptide (323-339) and its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An objective comparison of T-cell responses to the archetypal T-helper epitope, Ovalbumin (OVA) peptide (323-339), and its variants. This guide provides supporting experimental data, detailed protocols, and visual representations of the underlying immunological processes.

The Ovalbumin peptide 323-339 (ISQAVHAAHAEINEAGR) is a cornerstone in immunological research, serving as a model antigen for studying CD4+ T-helper cell activation, differentiation, and memory. Its interaction with the Major Histocompatibility Complex (MHC) class II molecule I-Ab and subsequent recognition by the T-cell receptor (TCR) of transgenic OT-II CD4+ T-cells provides a robust and reproducible system for dissecting the nuances of the adaptive immune response.[1] Understanding the cross-reactivity of T-cells activated by this peptide—their ability to recognize and respond to similar, yet distinct, peptide variants—is paramount for the rational design of vaccines, immunotherapies, and diagnostics.

This guide delves into the cross-reactivity of T-cells activated by the OVA (323-339) peptide, presenting a comparative analysis with altered peptide ligands (APLs). We will explore how single amino acid substitutions within this immunodominant epitope can modulate T-cell activation, proliferation, and cytokine secretion profiles.

Comparative Analysis of T-Cell Activation by OVA (323-339) and Altered Peptide Ligands

The specificity of the T-cell response is not absolute. T-cell receptors can recognize a range of structurally related peptides, a phenomenon known as cross-reactivity. This promiscuity has significant implications for immunity and autoimmunity. To quantify the impact of peptide alterations on T-cell activation, researchers have synthesized and tested a variety of APLs of the OVA (323-339) peptide.

T-Cell Proliferation in Response to OVA (323-339) and Analogs

A key measure of T-cell activation is their proliferation upon antigen recognition. The following table summarizes data from studies investigating the proliferative response of OT-II T-cells to the wild-type OVA (323-339) peptide and APLs with single amino acid substitutions. Proliferation is often measured by CFSE dilution assays or [3H]thymidine incorporation.

Peptide Sequence (Amino Acid Substitution)Relative Proliferation (%) (Compared to Wild-Type)Key TCR/MHC Contact ResidueReference
ISQAVHAAHAEINEAGR (Wild-Type) 100 -[2]
ISQAVHA AHAEINEAGR (H328A)ReducedSecondary TCR Contact[2]
ISQAVHAAHA EINEAGR (A331S)Significantly ReducedSecondary TCR Contact[2][3]
ISQAVHAAHAE INEAGR (E333A)AbolishedPrimary TCR Contact [2][3]
ISQAVHAAHAEI NEAGR (I335A)Reduced (DO11.10) / Maintained (OT-II)Secondary TCR Contact[2]
ISQAVHAAHAEIN EAGR (N336A)ReducedMHC Anchor[2]

Note: The impact of substitutions can vary between different T-cell clones (e.g., DO11.10 vs. OT-II) due to differences in their TCRs. Residue 333 has been consistently identified as the primary TCR contact residue for both DO11.10 and OT-II T-cells.[2][3]

Cytokine Secretion Profile of T-Cells Activated by OVA (323-339) and APLs

Upon activation, T-helper cells differentiate into distinct subsets characterized by their cytokine secretion profiles. These cytokines orchestrate the ensuing immune response. The table below compares the cytokine production by OT-II T-cells stimulated with wild-type OVA (323-339) and a mannosylated version of the peptide.

Stimulating PeptideIL-2 Production (pg/mL)IFN-γ Production (pg/mL)IL-4 Production (pg/mL)Reference
OVA (323-339) (Wild-Type) HighHighLow/Undetectable[4]
Mannosylated OVA (323-339) Similar to Wild-TypeSimilar to Wild-TypeLow/Undetectable[4]

Note: In this particular study, mannosylation of the OVA peptide did not significantly alter the Th1-skewed cytokine profile of OT-II T-cells in vitro, with high levels of IL-2 and IFN-γ and minimal IL-4 production.[4]

Experimental Protocols

Accurate and reproducible data are the bedrock of scientific advancement. This section provides detailed methodologies for key experiments used to assess T-cell cross-reactivity.

OT-II T-Cell Proliferation Assay (CFSE-Based)

This assay measures the proliferation of T-cells by tracking the dilution of the fluorescent dye Carboxyfluorescein succinimidyl ester (CFSE) as cells divide.

Materials:

  • Spleen and lymph nodes from OT-II transgenic mice

  • RPMI 1640 medium supplemented with 10% FBS, L-glutamine, penicillin-streptomycin, and 2-mercaptoethanol

  • CFSE (5 mM stock in DMSO)

  • OVA (323-339) peptide and APLs

  • Antigen-presenting cells (APCs), e.g., irradiated splenocytes from a wild-type mouse

  • Flow cytometer

Procedure:

  • Prepare a single-cell suspension from the spleen and lymph nodes of an OT-II mouse.

  • Label the cells with CFSE at a final concentration of 5 µM for 10 minutes at 37°C. Quench the staining with ice-cold culture medium.

  • Wash the cells twice with culture medium.

  • Co-culture CFSE-labeled OT-II T-cells (2 x 105 cells/well) with irradiated APCs (5 x 105 cells/well) in a 96-well plate.

  • Add the wild-type OVA peptide or APLs at various concentrations (e.g., 0.1, 1, 10 µg/mL).

  • Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.

  • Harvest the cells and stain with fluorescently labeled antibodies against CD4 and a viability dye.

  • Analyze the cells by flow cytometry, gating on live CD4+ T-cells to assess CFSE dilution.

Enzyme-Linked Immunospot (ELISPOT) Assay for Cytokine Secretion

The ELISPOT assay is a highly sensitive method for quantifying the number of cytokine-secreting cells at a single-cell level.

Materials:

  • ELISPOT plate (PVDF membrane)

  • Capture antibody for the cytokine of interest (e.g., anti-IFN-γ)

  • Blocking solution (e.g., 1% BSA in PBS)

  • OT-II T-cells and APCs

  • OVA (323-339) peptide and APLs

  • Biotinylated detection antibody for the cytokine of interest

  • Streptavidin-alkaline phosphatase (ALP) or horseradish peroxidase (HRP) conjugate

  • Substrate solution (e.g., BCIP/NBT for ALP or AEC for HRP)

  • ELISPOT reader

Procedure:

  • Coat the ELISPOT plate with the capture antibody overnight at 4°C.

  • Wash the plate and block non-specific binding with blocking solution for 2 hours at room temperature.

  • Add OT-II T-cells and APCs to the wells, along with the stimulating peptide (wild-type or APL).

  • Incubate for 24-48 hours at 37°C in a 5% CO2 incubator.

  • Wash the plate to remove the cells.

  • Add the biotinylated detection antibody and incubate for 2 hours at room temperature.

  • Wash the plate and add the streptavidin-enzyme conjugate. Incubate for 1 hour at room temperature.

  • Wash the plate and add the substrate solution. Allow spots to develop.

  • Stop the reaction by washing with water.

  • Count the spots using an ELISPOT reader. Each spot represents a single cytokine-secreting cell.

Visualizing the Molecular Interactions and Pathways

To provide a clearer understanding of the processes involved in T-cell activation and the experimental procedures, the following diagrams have been generated using Graphviz.

T-Cell Activation Signaling Pathway

T_Cell_Activation_Signaling_Pathway cluster_APC Antigen Presenting Cell (APC) cluster_T_Cell CD4+ T-Cell (OT-II) MHCII_Peptide MHC-II + OVA (323-339) TCR TCR MHCII_Peptide->TCR Signal 1 CD80_86 CD80/CD86 CD28 CD28 CD80_86->CD28 Signal 2 Lck Lck TCR->Lck CD4 CD4 CD4->MHCII_Peptide ZAP70 ZAP-70 Lck->ZAP70 LAT_SLP76 LAT/SLP-76 Complex ZAP70->LAT_SLP76 PLCg1 PLCγ1 LAT_SLP76->PLCg1 Ras_MAPK Ras-MAPK Pathway LAT_SLP76->Ras_MAPK DAG DAG PLCg1->DAG IP3 IP3 PLCg1->IP3 PKC PKCθ DAG->PKC Ca_Flux Ca²⁺ Flux IP3->Ca_Flux NFkB NF-κB PKC->NFkB Gene_Expression Gene Expression (IL-2, IFN-γ, etc.) NFkB->Gene_Expression Calcineurin Calcineurin Ca_Flux->Calcineurin NFAT NFAT Calcineurin->NFAT NFAT->Gene_Expression AP1 AP-1 Ras_MAPK->AP1 AP1->Gene_Expression

Caption: Simplified signaling cascade in an OT-II T-cell upon recognition of OVA (323-339) presented by an APC.

Experimental Workflow for T-Cell Proliferation Assay

T_Cell_Proliferation_Workflow cluster_preparation Cell Preparation cluster_culture Co-culture and Stimulation cluster_analysis Analysis Isolate_T_Cells Isolate OT-II T-Cells CFSE_Labeling CFSE Labeling Isolate_T_Cells->CFSE_Labeling Co_culture Co-culture T-cells and APCs CFSE_Labeling->Co_culture Prepare_APCs Prepare APCs (Irradiated Splenocytes) Prepare_APCs->Co_culture Add_Peptides Add Peptides (WT or APLs) Co_culture->Add_Peptides Incubate Incubate 72h Add_Peptides->Incubate Harvest_Cells Harvest and Stain Cells Incubate->Harvest_Cells Flow_Cytometry Flow Cytometry Analysis Harvest_Cells->Flow_Cytometry Analyze_Proliferation Analyze CFSE Dilution Flow_Cytometry->Analyze_Proliferation

Caption: Step-by-step workflow for assessing T-cell proliferation using a CFSE-based assay.

Logical Relationship of Peptide Alterations and T-Cell Response

Peptide_Alteration_Response cluster_alterations Peptide Alterations cluster_effects Effects on Interaction cluster_outcomes T-Cell Response Outcomes Peptide OVA (323-339) Peptide TCR_Contact_Mutation Mutation at TCR Contact Residue (e.g., 333) Peptide->TCR_Contact_Mutation MHC_Anchor_Mutation Mutation at MHC Anchor Residue (e.g., 336) Peptide->MHC_Anchor_Mutation Flanking_Region_Mod Flanking Region Modification Peptide->Flanking_Region_Mod Altered_TCR_Binding Altered TCR Binding Affinity TCR_Contact_Mutation->Altered_TCR_Binding Altered_MHC_Binding Altered MHC-II Binding Affinity MHC_Anchor_Mutation->Altered_MHC_Binding Flanking_Region_Mod->Altered_MHC_Binding Altered_Peptide_Stability Altered Peptide Stability Flanking_Region_Mod->Altered_Peptide_Stability Partial_Agonist Partial Agonist (Reduced Activation) Altered_TCR_Binding->Partial_Agonist Antagonist Antagonist (Inhibition of WT Response) Altered_TCR_Binding->Antagonist No_Response No Response Altered_TCR_Binding->No_Response Altered_MHC_Binding->Partial_Agonist Altered_MHC_Binding->No_Response Agonist Agonist (Full Activation) Altered_Peptide_Stability->Agonist Altered_Peptide_Stability->Partial_Agonist

Caption: The relationship between modifications to the OVA (323-339) peptide and the resulting T-cell response.

References

A Comparative Guide to B-Cell Responses: OVA Peptide (323-339) vs. Native Ovalbumin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Analysis of Immunological Responses

In the landscape of immunological research, particularly in studies of allergy, vaccine development, and T-cell dependent B-cell activation, ovalbumin (OVA) and its peptide fragments are indispensable tools. This guide provides a detailed comparison of the B-cell response elicited by the immunodominant T-cell epitope, OVA peptide (323-339), versus the whole native ovalbumin protein. The following sections present a comprehensive overview of the key differences in their ability to stimulate B-cell activation, antibody production, and cytokine secretion, supported by experimental data and detailed protocols.

At a Glance: Key Immunological Differences

Native ovalbumin, a large glycoprotein, contains multiple B-cell and T-cell epitopes. In contrast, the OVA peptide (323-339) represents a single, well-characterized T-cell epitope that can also be recognized by B-cells.[1][2][3][4] This fundamental difference in their structure dictates the nature of the B-cell response they induce.

FeatureNative OvalbuminOVA Peptide (323-339)
Antigen Type Whole ProteinPeptide Epitope
B-Cell Activation Requires antigen processing and presentation of multiple epitopes.Can directly be presented by MHC class II; may also be recognized by B-cell receptors.
Antibody Response Induces a polyclonal antibody response to multiple epitopes of OVA.Elicits a more focused antibody response, primarily directed against the peptide itself and cross-reactive with native OVA.[5][6]
Immunogenicity Generally considered more immunogenic due to its size, complexity, and multiple epitopes.[6]Potent in inducing specific responses but may have limited immunogenicity compared to the whole protein in certain contexts.[5]

Quantitative Comparison of B-Cell Responses

The following tables summarize the quantitative data from studies in BALB/c mice, a common model for allergic asthma research. These studies typically involve sensitization with either native OVA or OVA peptide (323-339) followed by a challenge to elicit an immune response.

Table 1: Serum Antibody Levels
Antibody IsotypeNative OVA-sensitized MiceOVA Peptide (323-339)-sensitized MiceKey Findings
Total IgE Significantly increasedSignificantly increased, comparable to native OVABoth antigens induce a strong systemic IgE response, characteristic of a Th2-biased immune reaction.[5][7]
OVA-specific IgE Significantly increasedSignificantly increased, with some studies showing higher levels than native OVA sensitization.[5][6]The peptide is highly effective at inducing IgE specific for the whole protein, indicating its importance as a major allergenic determinant.[7]
OVA (323-339)-specific IgE Low levels detectedSignificantly increasedThis highlights the specificity of the antibody response generated by peptide immunization.[5][6]
Table 2: Cytokine Production by Splenocytes
CytokineNative OVA-sensitized MiceOVA Peptide (323-339)-sensitized MiceKey Findings
Interleukin-4 (IL-4) Significantly increasedSignificantly increased, with some studies indicating higher levels than native OVA.[5][6]Both antigens promote a Th2-dominant cytokine environment, crucial for IgE class switching in B-cells.
Interferon-gamma (IFN-γ) Low to undetectable levelsLow to undetectable levelsThe low levels of this Th1-associated cytokine further confirm the Th2-polarization of the immune response induced by both antigens in this model.[5][6]
Table 3: Splenocyte Proliferation
In vitro RestimulationNative OVA-sensitized SplenocytesOVA Peptide (323-339)-sensitized SplenocytesKey Findings
Native OVA Strong proliferative responseStrong proliferative responseSplenocytes from mice sensitized with the peptide are effectively primed to respond to the whole protein.[5]
OVA Peptide (323-339) Weak or no proliferative responseStrong proliferative responseThis demonstrates the specificity of the T-cell memory response generated by peptide immunization.[5]

Antigen Processing and B-Cell Activation: A Mechanistic Overview

The differential B-cell response to native ovalbumin and its peptide fragment is rooted in the mechanisms of antigen processing and presentation.

AntigenProcessing cluster_NativeOVA Native Ovalbumin Pathway cluster_OVAPeptide OVA Peptide (323-339) Pathway NativeOVA Native Ovalbumin BCR_Native B-Cell Receptor (BCR) Endosome Endosome Processing Antigen Processing MHCII_Peptide_Native MHC class II + OVA peptides TCell_Help_Native T-Cell Help Bcell_Activation_Native B-Cell Activation & Differentiation OVAPeptide OVA Peptide (323-339) MHCII_Peptide_Direct MHC class II + OVA (323-339) BCR_Peptide B-Cell Receptor (BCR) TCell_Help_Peptide T-Cell Help Bcell_Activation_Peptide B-Cell Activation & Differentiation

Figure 1. Antigen Processing and Presentation Pathways. This diagram illustrates the distinct pathways for B-cell activation by native ovalbumin versus OVA peptide (323-339).

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are synthesized protocols for key experiments cited in the comparison of B-cell responses to native OVA and OVA peptide (323-339).

Mouse Sensitization and Challenge Protocol

This protocol is adapted from studies inducing allergic airway inflammation in BALB/c mice.[5]

experimental_workflow start Start: 8-week-old BALB/c mice sensitization Sensitization (Days 0, 7, 14) Intraperitoneal injection of: - 25 µg OVA + 300 µg Alum - 25 µg OVA (323-339) + 300 µg Alum - Saline (Control) start->sensitization challenge Challenge (Days 21-23) Intranasal administration of: - 1% OVA - 1% OVA (323-339) - Saline sensitization->challenge euthanasia Euthanasia & Sample Collection (Day 28) challenge->euthanasia analysis Analysis: - Serum for antibody measurement - Spleen for cell culture and proliferation assays - Lungs for histology euthanasia->analysis end End analysis->end

Figure 2. Experimental Workflow for In Vivo Studies. A typical timeline for sensitization, challenge, and analysis in a mouse model of allergy.

Materials:

  • 8-week-old BALB/c mice

  • Native Ovalbumin (OVA)

  • OVA Peptide (323-339)

  • Alum (Adjuvant)

  • Sterile Saline

Procedure:

  • Sensitization: On days 0, 7, and 14, administer intraperitoneal injections of 25 µg of either native OVA or OVA peptide (323-339) emulsified in 300 µg of Alum. A control group should receive saline with Alum.

  • Challenge: On days 21, 22, and 23, challenge the mice via intranasal administration of 20 µL of a 1% solution of their respective sensitizing antigen (or saline for the control group).

  • Sample Collection: On day 28, euthanize the mice and collect blood for serum analysis, spleens for cell culture, and lungs for histological examination.

Enzyme-Linked Immunosorbent Assay (ELISA) for Antibody Quantification

Materials:

  • 96-well ELISA plates

  • Coating antigen (Native OVA or OVA peptide 323-339)

  • Blocking buffer (e.g., 1% BSA in PBS)

  • Mouse serum samples

  • Detection antibodies (e.g., HRP-conjugated anti-mouse IgE, IgG1, IgG2a)

  • Substrate solution (e.g., TMB)

  • Stop solution (e.g., 2N H₂SO₄)

  • Plate reader

Procedure:

  • Coating: Coat the wells of a 96-well plate with 10 µg/mL of either native OVA or OVA peptide (323-339) in a coating buffer overnight at 4°C.

  • Blocking: Wash the plate and block non-specific binding sites with blocking buffer for 2 hours at room temperature.

  • Sample Incubation: Add serially diluted serum samples to the wells and incubate for 2 hours at room temperature.

  • Detection Antibody: Wash the plate and add the appropriate HRP-conjugated detection antibody. Incubate for 1 hour at room temperature.

  • Development: Wash the plate and add the substrate solution. Allow the color to develop in the dark.

  • Reading: Stop the reaction with the stop solution and read the absorbance at 450 nm using a plate reader.

B-Cell Proliferation Assay

Materials:

  • Splenocytes isolated from sensitized mice

  • Complete RPMI-1640 medium

  • Stimulating antigens (Native OVA or OVA peptide 323-339)

  • ³H-thymidine or a non-radioactive proliferation assay kit (e.g., BrdU or CFSE)

  • 96-well cell culture plates

  • Cell harvester and scintillation counter (for ³H-thymidine) or flow cytometer/plate reader (for non-radioactive methods)

Procedure:

  • Cell Preparation: Isolate splenocytes from the spleens of euthanized mice and prepare a single-cell suspension.

  • Cell Culture: Plate the splenocytes at a density of 2 x 10⁵ cells/well in a 96-well plate.

  • Stimulation: Add native OVA (100 µg/mL) or OVA peptide (323-339) (10 µg/mL) to the wells in triplicate. Include unstimulated controls.

  • Incubation: Culture the cells for 72 hours at 37°C in a 5% CO₂ incubator.

  • Proliferation Measurement:

    • ³H-thymidine: Pulse the cells with 1 µCi of ³H-thymidine for the final 18 hours of culture. Harvest the cells onto filter mats and measure thymidine (B127349) incorporation using a scintillation counter.

    • Non-radioactive methods: Follow the manufacturer's instructions for staining and analysis.

Flow Cytometry for B-Cell Activation Markers

Materials:

  • Splenocytes or peripheral blood mononuclear cells (PBMCs)

  • Fluorescently-conjugated antibodies against B-cell and activation markers (e.g., anti-CD19, anti-B220, anti-CD69, anti-CD86)

  • FACS buffer (PBS with 2% FBS)

  • Flow cytometer

Procedure:

  • Cell Preparation: Prepare a single-cell suspension of splenocytes or PBMCs.

  • Staining: Incubate the cells with a cocktail of fluorescently-conjugated antibodies for 30 minutes at 4°C in the dark.

  • Washing: Wash the cells twice with FACS buffer to remove unbound antibodies.

  • Acquisition: Resuspend the cells in FACS buffer and acquire the data on a flow cytometer.

  • Analysis: Analyze the expression of activation markers on the B-cell population (gated as CD19⁺ or B220⁺).

B-Cell Signaling: Peptide vs. Whole Protein

The initial signaling events in B-cells differ significantly between peptide and whole protein antigens.

BCellSignaling cluster_whole_protein Whole Protein Antigen cluster_peptide Peptide Antigen antigen_whole { Native OVA |  Multiple Epitopes } bcr_whole BCR Cross-linking lyn_syk_whole Lyn/Syk Activation downstream_whole Downstream Signaling (PLCγ2, PI3K, Vav) activation_whole B-Cell Activation antigen_peptide { OVA Peptide (323-339) |  Single Epitope } bcr_peptide Limited BCR Cross-linking mhc_peptide Direct MHC II Presentation t_cell_help T-Cell Help activation_peptide B-Cell Activation

Figure 3. B-Cell Receptor Signaling Initiation. A simplified diagram showing the difference in B-cell receptor (BCR) signaling initiation by a multivalent whole protein versus a monovalent or paucivalent peptide.

Conclusion

Both native ovalbumin and its immunodominant peptide, OVA (323-339), are potent inducers of a Th2-biased B-cell response, particularly in the context of allergic sensitization models. Native OVA, with its multiple epitopes, elicits a broader, polyclonal antibody response. In contrast, OVA peptide (323-339) generates a more focused response, yet is remarkably effective at inducing IgE antibodies that recognize the native protein. The choice between using the whole protein or the peptide depends on the specific research question. The peptide offers a more defined system to study the role of a specific T-cell epitope in driving B-cell responses, while the whole protein provides a more physiologically relevant model of sensitization to a complex allergen. This guide provides the foundational data and methodologies to aid researchers in making this selection and in designing and interpreting their experiments.

References

Unveiling a Differential Immune Landscape: Whole Ovalbumin Antigen Elicits a Stronger Th2-Biased Cytokine Profile Compared to its Constituent Peptide

Author: BenchChem Technical Support Team. Date: December 2025

A detailed comparison of the immune responses triggered by whole ovalbumin (OVA) protein versus its immunodominant peptide fragment, OVA323-339, reveals a significant divergence in the resulting cytokine profiles. While both can induce allergic-type responses, the whole antigen consistently promotes a more robust Th2-dominant environment, characterized by elevated levels of IL-4, IL-5, and IgE. In contrast, the OVA peptide, while capable of inducing Th2-like cytokines, demonstrates a more limited immunogenic potency.

The choice between using a whole protein antigen or a specific peptide epitope is a critical consideration in immunology research and vaccine development. This guide provides a comparative analysis of the cytokine profiles induced by whole ovalbumin (OVA), a widely used model antigen in allergy research, and its well-characterized MHC class II-restricted peptide, OVA323-339.[1][2] Understanding these differences is crucial for researchers designing experiments to study T-cell activation, allergic responses, and immunotherapeutic strategies.

Quantitative Comparison of Cytokine Production

Experimental data from studies in BALB/c mice, a common model for allergic disease, consistently demonstrate a more pronounced Th2-biased cytokine response following immunization with whole OVA compared to the OVA323-339 peptide. This is evident in the levels of key Th2 cytokines such as IL-4 and IL-5, as well as in the production of OVA-specific IgE antibodies.

Cytokine/AntibodyWhole OVA AntigenOVA323-339 PeptideKey Findings
IL-4 Significantly elevatedHigher than control, but generally lower than whole OVAWhole OVA is a more potent inducer of this key Th2 cytokine.[1][3]
IL-5 Significantly elevatedHigher than control, but generally lower than whole OVASimilar to IL-4, whole OVA drives stronger IL-5 production, crucial for eosinophil activation.[3]
IFN-γ Lower levelsLower levelsBoth antigens tend to induce a weaker Th1 response, characterized by low IFN-γ.[1]
OVA-specific IgE Significantly elevatedHigher than control, but lower than whole OVAThe whole protein is more effective at inducing class switching to IgE, a hallmark of allergic sensitization.[1][4]
Total IgE Significantly elevatedHigher than control, but lower than whole OVAReflects the overall stronger allergic response induced by the complete antigen.[1]

Experimental Protocols

The following is a generalized protocol based on common methodologies used in studies comparing whole OVA and OVA peptide responses.

1. Animal Model:

  • Species: Mouse

  • Strain: BALB/c (commonly used for allergy and Th2-response studies)

  • Age: 6-8 weeks old

2. Immunization and Challenge:

  • Antigens:

    • Whole Ovalbumin (OVA), Grade V (Sigma-Aldrich)

    • OVA peptide 323-339 (ISQAVHAAHAEINEAGR)

  • Adjuvant: Aluminum hydroxide (B78521) (Alum) is frequently used to promote a Th2-biased response.

  • Immunization Schedule:

    • Mice are typically immunized via intraperitoneal injection on days 0, 7, and 14 with the respective antigen absorbed to Alum.

  • Challenge:

    • Following the immunization period, mice are challenged, often intranasally, with the same antigen (without adjuvant) to elicit an immune response in the airways.[1]

3. Sample Collection and Cell Culture:

  • Sample Collection: At a defined time point after the final challenge (e.g., day 28), mice are euthanized. Blood is collected for serum analysis (IgE levels), and spleens are harvested.

  • Splenocyte Culture:

    • Spleens are processed to obtain a single-cell suspension of splenocytes.

    • Cells are cultured in vitro and re-stimulated with either whole OVA or OVA peptide.[1]

4. Cytokine and Antibody Measurement:

  • ELISA (Enzyme-Linked Immunosorbent Assay):

    • Supernatants from the cultured splenocytes are collected to measure the concentration of cytokines (e.g., IL-4, IL-5, IFN-γ).

    • Serum is used to determine the levels of total and OVA-specific IgE.

  • ELISPOT (Enzyme-Linked Immunospot Assay):

    • This assay can be used to quantify the frequency of antigen-specific, cytokine-secreting T-cells.[5]

Visualizing the Experimental Workflow

G cluster_0 Immunization Phase cluster_1 Challenge Phase cluster_2 Analysis Phase A Day 0, 7, 14: Intraperitoneal Injection (OVA or OVA Peptide + Alum) B Day 21-23: Intranasal Challenge (OVA or OVA Peptide) A->B Sensitization C Day 28: Sample Collection (Blood & Spleen) B->C Response Induction D Splenocyte Culture & In Vitro Re-stimulation C->D Cell Isolation E Cytokine & IgE Measurement (ELISA, ELISPOT) D->E Data Generation

Caption: Experimental workflow for comparing immune responses.

Differential Signaling Pathways

The primary difference in the initiation of the immune response lies in how the two forms of the antigen are processed and presented to T-helper cells.

  • Whole OVA Antigen: As an exogenous protein, it must be taken up by Antigen Presenting Cells (APCs) such as dendritic cells or macrophages. Inside the APC, the protein is broken down into smaller peptide fragments within endosomes. These peptides are then loaded onto MHC class II molecules and presented on the APC surface to CD4+ T-helper cells.[6][7] This process of uptake and processing is a key step in determining the nature of the subsequent T-cell response.

  • OVA Peptide: The OVA323-339 peptide can bypass the need for intracellular processing. It can be directly loaded onto empty MHC class II molecules already present on the surface of APCs.[2][8] This more direct route of presentation can influence the context of T-cell activation.

This difference in antigen processing is a critical factor leading to the observed variations in cytokine profiles. The internalization and processing of the whole protein by APCs may trigger signaling pathways that preferentially lead to the production of cytokines like IL-4, thereby promoting Th2 differentiation.

G cluster_0 Whole OVA Antigen Pathway cluster_1 OVA Peptide Pathway Whole_OVA Whole OVA APC_Internalization APC Internalization (Endocytosis) Whole_OVA->APC_Internalization Processing Antigen Processing (Endosome) APC_Internalization->Processing MHCII_Loading Peptide Loading onto MHC-II Processing->MHCII_Loading Presentation_Whole MHC-II Presentation MHCII_Loading->Presentation_Whole Th2_Activation Preferential Th2 Activation Presentation_Whole->Th2_Activation Th2_Cytokines IL-4, IL-5, IL-13 Th2_Activation->Th2_Cytokines OVA_Peptide OVA Peptide Direct_Loading Direct Loading onto Surface MHC-II OVA_Peptide->Direct_Loading Presentation_Peptide MHC-II Presentation Direct_Loading->Presentation_Peptide T_Cell_Activation T-Cell Activation Presentation_Peptide->T_Cell_Activation Mixed_Cytokines Th2-like Cytokines T_Cell_Activation->Mixed_Cytokines

Caption: Antigen processing and presentation pathways.

References

OVA Peptide (323-339): A Comparative Guide to Inducing Immunological Tolerance vs. an Immune Response

Author: BenchChem Technical Support Team. Date: December 2025

The ovalbumin (OVA) peptide 323-339, a well-characterized immunodominant epitope of chicken egg albumin, serves as a versatile tool in immunological research. Its application spans the spectrum from inducing robust immune responses, vital for vaccine development and studying allergic reactions, to promoting immunological tolerance, a key goal in treating autoimmune diseases and allergies. The immunological outcome is not inherent to the peptide itself but is critically dictated by the experimental context, including the route of administration, dosage, and the presence or absence of adjuvants. This guide provides a comparative analysis of the methodologies and outcomes associated with using OVA (323-339) to either stimulate an immune response or induce tolerance, supported by experimental data.

Eliciting an Immune Response with OVA Peptide (323-339)

To provoke a potent immune response, OVA (323-339) is typically administered with an adjuvant to stimulate the innate immune system and promote the activation and differentiation of antigen-specific T and B lymphocytes. The choice of adjuvant can significantly influence the nature and magnitude of the response.

Key Adjuvants and Their Effects:
  • Complete Freund's Adjuvant (CFA): A potent adjuvant that induces a strong Th1-biased immune response, characterized by the production of IFN-γ. It is a water-in-oil emulsion containing heat-killed mycobacteria.

  • Aluminum Hydroxide (Alum): A commonly used adjuvant in human vaccines that typically promotes a Th2-biased response, leading to the production of IgE and IgG1 antibodies.[1][2]

  • CpG Oligodeoxynucleotides (CpG): Synthetic DNA sequences that mimic microbial DNA and are potent stimulators of Toll-like receptor 9 (TLR9), driving a strong Th1 response.[3]

  • Self-Assembling Peptides: Novel platforms where OVA (323-339) is covalently linked to a self-assembling peptide domain, such as Q11. This can elicit high antibody titers without the need for a traditional adjuvant.[4][5]

Experimental Data Summary: Immune Response
AdjuvantMouse StrainRoute of AdministrationDoseOutcomeReference
CFA C57BL/6Subcutaneous100 µgStrong T-cell proliferation, IFN-γ production.[6]
Alum BALB/cIntraperitoneal25 µgTh2-like response, induction of OVA-specific IgE.[1][2]
CpG C57BL/6Subcutaneous10 µg peptide, 50 µg CpGHigh ratio of effector T cells to regulatory T cells.[3]
Q11 (self-assembling peptide) Not SpecifiedNot SpecifiedNot SpecifiedHigh IgG titers comparable to CFA.[5]

Inducing Immunological Tolerance with OVA Peptide (323-339)

The induction of tolerance to OVA (323-339) aims to anergize or delete antigen-specific T cells or to induce the generation of regulatory T cells (Tregs). This is typically achieved by administering the peptide without a strong adjuvant, often via mucosal routes.

Strategies for Tolerance Induction:
  • Oral Administration: Feeding mice with OVA (323-339) can lead to a state of systemic unresponsiveness.[7][8] This is thought to be mediated by the induction of Tregs in the gut-associated lymphoid tissue (GALT).

  • Intranasal Administration: Nasal delivery of the peptide can also induce tolerance, though some studies show it may be less effective than using the whole OVA protein for generating IL-10 secreting T cells.[9]

  • Peptide Modification: Conjugating the peptide to lipids (lipo-peptides) can enhance its tolerogenic potential by altering its uptake and presentation by antigen-presenting cells (APCs).[10]

  • High-Dose Intravenous Injection: Systemic administration of high doses of soluble peptide can lead to T-cell deletion and tolerance.[11]

Experimental Data Summary: Tolerance Induction
MethodMouse StrainRoute of AdministrationDoseOutcomeReference
Oral Feeding C57BL/6Oral gavageNot SpecifiedComparable tolerance to whole OVA, suppression of Th1 and Th17 responses.[8]
Intranasal BALB/cIntranasalNot SpecifiedUnable to induce tolerance in contrast to whole OVA.[9]
Lipo-peptide C57BL/6Subcutaneous10 µgReduced anti-OVA IgG titers, induction of CD4+CD25+Foxp3+ T cells.[10]
High-Dose IV C57BL/6Intravenous500 µgEpitope-specific T-cell tolerance.[11]

Experimental Protocols

Protocol 1: Induction of an Immune Response with OVA (323-339) and CFA
  • Antigen Emulsion Preparation: Prepare an emulsion of OVA (323-339) in Complete Freund's Adjuvant (CFA). A common concentration is 1 mg/mL of peptide in the final emulsion.

  • Immunization: Immunize mice (e.g., C57BL/6) subcutaneously at the base of the tail with 100 µL of the emulsion (containing 100 µg of peptide).[6]

  • Booster (Optional): A booster immunization with OVA (323-339) in Incomplete Freund's Adjuvant (IFA) can be given 7-14 days later.

  • Analysis: Evaluate the immune response 7-14 days after the final immunization. This can include measuring T-cell proliferation in response to in vitro peptide stimulation, cytokine profiling (e.g., IFN-γ ELISPOT), and determining antibody titers by ELISA.

Protocol 2: Induction of Oral Tolerance with OVA (323-339)
  • Peptide Preparation: Dissolve OVA (323-339) in a suitable vehicle such as phosphate-buffered saline (PBS).

  • Administration: Administer the peptide solution to mice (e.g., C57BL/6) via oral gavage. The exact dose and feeding schedule can vary, but a common approach is daily feeding for several consecutive days.

  • Immunization Challenge: To assess the induction of tolerance, subsequently immunize the mice with OVA (323-339) in an adjuvant (e.g., CFA) as described in Protocol 1.

  • Analysis: Compare the immune response of the orally treated mice to a control group that received only the vehicle. A significant reduction in T-cell proliferation, cytokine production, and antibody titers in the treated group indicates the induction of tolerance.[8]

Visualizing the Pathways

Signaling Pathway: Immune Response vs. Tolerance

G cluster_0 Immune Response Induction cluster_1 Tolerance Induction APC_immune Antigen Presenting Cell (APC) (with co-stimulation) T_helper_immune Effector T Helper Cell (Th1/Th2) APC_immune->T_helper_immune MHC-II + Co-stimulation B_cell B Cell T_helper_immune->B_cell Activation Inflammation Inflammation T_helper_immune->Inflammation Cytokine Release Plasma_cell Plasma Cell B_cell->Plasma_cell Differentiation Antibodies Antibody Production Plasma_cell->Antibodies OVA_Adjuvant OVA (323-339) + Adjuvant OVA_Adjuvant->APC_immune APC_tolerance Antigen Presenting Cell (APC) (lacking co-stimulation) T_helper_tolerance Naive T Helper Cell APC_tolerance->T_helper_tolerance MHC-II T_reg Regulatory T Cell (Treg) T_helper_tolerance->T_reg Differentiation Anergy Anergy/Deletion T_helper_tolerance->Anergy Suppression Immune Suppression T_reg->Suppression OVA_soluble Soluble OVA (323-339) OVA_soluble->APC_tolerance

Caption: Contrasting pathways of immune activation and tolerance induction by OVA (323-339).

Experimental Workflow: Comparative Analysis

G cluster_0 Immune Response Arm cluster_1 Tolerance Induction Arm Immunization_immune Immunization: OVA (323-339) + Adjuvant (e.g., CFA) Subcutaneous Analysis_immune Analysis (Day 7-14): - T-cell Proliferation - Cytokine Production (IFN-γ) - Antibody Titers (IgG) Immunization_immune->Analysis_immune Outcome_immune Outcome: Robust Immune Response Analysis_immune->Outcome_immune Treatment_tolerance Treatment: Soluble OVA (323-339) Oral Gavage (e.g., daily for 5 days) Challenge_tolerance Challenge: Immunization with OVA (323-339) + Adjuvant Treatment_tolerance->Challenge_tolerance Analysis_tolerance Analysis (Day 7-14 post-challenge): - T-cell Proliferation - Cytokine Production - Antibody Titers Challenge_tolerance->Analysis_tolerance Outcome_tolerance Outcome: Reduced Immune Response (Tolerance) Analysis_tolerance->Outcome_tolerance

Caption: Experimental workflow for comparing immune response versus tolerance to OVA (323-339).

References

Safety Operating Guide

Proper Disposal Procedures for OVA Peptide (323-339)

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring a safe and compliant laboratory environment is paramount. A critical aspect of this is the correct disposal of chemical reagents, including synthetic peptides like OVA Peptide (323-339). While Safety Data Sheets (SDS) for OVA Peptide (323-339) may classify it as a non-hazardous substance, it is best practice to handle all laboratory chemicals with a degree of caution and to adhere to rigorous disposal protocols to ensure personnel safety and environmental protection.[1][2]

This guide provides a comprehensive, step-by-step approach to the proper disposal of OVA Peptide (323-339), aligning with general laboratory safety principles and best practices for peptide waste management. Crucially, adherence to your institution's specific Environmental Health and Safety (EHS) guidelines and local regulations is mandatory. [2][3]

Immediate Safety and Handling Protocols

Before initiating any disposal procedure, a thorough hazard assessment is crucial. Although not classified as acutely hazardous, the full toxicological properties of many peptides may not be extensively documented.[2] Therefore, OVA Peptide (323-339) should be handled with care, assuming it to be a potentially hazardous chemical.

Mandatory Personal Protective Equipment (PPE):

  • Gloves: Use chemical-resistant gloves, such as nitrile gloves.[4]

  • Eye Protection: Wear safety goggles or a face shield.[4]

  • Lab Coat: A buttoned lab coat is essential to protect against skin contact.[4]

All handling and disposal procedures should be conducted in a well-ventilated area or a chemical fume hood to minimize the risk of inhalation.[1][3]

Step-by-Step Disposal Procedures

The appropriate method for disposing of OVA Peptide (323-339) waste depends on its form (lyophilized solid or reconstituted liquid) and the specific guidelines of your institution. Never dispose of peptides directly down the drain.[1][5]

Disposal of Solid OVA Peptide (323-339) Waste

This category includes the original vial of lyophilized powder and any contaminated items such as weigh boats or spatulas.

  • Segregation: Collect all solid peptide waste in a dedicated, clearly labeled, leak-proof hazardous waste container.[3]

  • Labeling: The container must be labeled as "Hazardous Waste" and should list the primary contaminant, "OVA Peptide (323-339)".

  • Storage and Disposal: Store the sealed container in a designated hazardous waste accumulation area. Contact your institution's EHS department for pickup and disposal according to their established procedures.[3]

Disposal of Liquid OVA Peptide (323-339) Waste

This includes any remaining reconstituted peptide solutions, as well as contaminated buffers.

Method 1: Direct Collection and Disposal

  • Collection: Collect all liquid peptide waste in a dedicated, sealed, and clearly labeled hazardous waste container.

  • Storage: Store the container in a designated hazardous waste accumulation area, away from incompatible materials.

  • Disposal: Arrange for pickup and disposal through your institution's certified hazardous waste management service.

Method 2: Inactivation followed by Disposal (Recommended Best Practice)

While not always mandatory for non-hazardous peptides, inactivation provides an additional layer of safety by chemically degrading the peptide.[3] The primary method for peptide inactivation is chemical hydrolysis.[3]

  • Preparation: In a designated chemical fume hood, prepare a 1 M solution of either hydrochloric acid (HCl) or sodium hydroxide (B78521) (NaOH).

  • Inactivation: Slowly and carefully add the liquid peptide waste to the inactivation solution. A recommended ratio is 1 part waste to 10 parts inactivation solution to ensure a sufficient excess of the hydrolyzing agent.[3] Allow the mixture to react for a minimum of 24 hours to ensure complete degradation of the peptide.[3]

  • Neutralization: After the inactivation period, neutralize the solution to a pH between 6.0 and 8.0.

    • For acidic solutions (HCl), slowly add a base like sodium hydroxide or sodium bicarbonate.

    • For basic solutions (NaOH), slowly add an acid like hydrochloric acid.

  • Collection and Disposal: Pour the neutralized solution into a designated hazardous waste container. Seal the container, label it appropriately, and arrange for disposal through your institution's EHS department.

Disposal of Contaminated Labware

Items such as pipette tips, gloves, and empty vials that have come into contact with OVA Peptide (323-339) should be considered contaminated solid waste.

  • Segregation: Collect all contaminated solid waste in a dedicated, clearly labeled, leak-proof hazardous waste container.[3]

  • Labeling: The container should be labeled as "Hazardous Waste" and list the contaminant ("OVA Peptide (323-339)").[3]

  • Storage and Disposal: Store the sealed container in a designated hazardous waste accumulation area. Contact your institution's EHS department for pickup and disposal.[3]

Data Presentation: Summary of Disposal Recommendations

Waste TypeRecommended ActionKey ParametersFinal Disposal Route
Solid Peptide Waste Segregate and CollectUse labeled, leak-proof containerInstitutional EHS / Hazardous Waste Service
Liquid Peptide Waste Inactivation (Hydrolysis)1 M HCl or 1 M NaOH; 24-hour reactionInstitutional EHS / Hazardous Waste Service
NeutralizationTarget pH 6.0 - 8.0Institutional EHS / Hazardous Waste Service
Contaminated Labware Segregate and CollectUse labeled, leak-proof containerInstitutional EHS / Hazardous Waste Service

Experimental Protocols

General Protocol for Chemical Inactivation of Peptide Waste:
  • Preparation: In a designated chemical fume hood, prepare a 1 M solution of either hydrochloric acid (HCl) or sodium hydroxide (NaOH).

  • Addition of Waste: Slowly and carefully add the liquid peptide waste to the inactivation solution. A common ratio is 1 part waste to 10 parts inactivation solution to ensure a sufficient excess of the hydrolyzing agent.[3]

  • Reaction Time: Allow the mixture to stand for a minimum of 24 hours to ensure complete hydrolysis of the peptide bonds.[3]

  • pH Neutralization:

    • If using HCl, slowly add 1 M NaOH while monitoring the pH with a calibrated pH meter or pH strips until the pH is between 6.0 and 8.0.

    • If using NaOH, slowly add 1 M HCl until the pH is within the neutral range.

  • Final Disposal: Transfer the neutralized solution to a designated hazardous chemical waste container for collection by your institution's EHS department.

Mandatory Visualization

The following diagram outlines the procedural workflow for the proper disposal of OVA Peptide (323-339) waste.

G Workflow for OVA Peptide (323-339) Disposal cluster_waste Waste Generation cluster_assessment Initial Assessment cluster_solid Solid Waste Path cluster_liquid Liquid Waste Path cluster_disposal Final Disposal Waste OVA Peptide (323-339) Waste Generated Assess Determine Waste Form (Solid, Liquid, Contaminated Labware) Waste->Assess SolidWaste Solid Peptide or Contaminated Labware Assess->SolidWaste Solid LiquidWaste Liquid Peptide Solution Assess->LiquidWaste Liquid CollectSolid Collect in Labeled Hazardous Waste Container SolidWaste->CollectSolid Store Store Sealed Container in Designated Accumulation Area CollectSolid->Store Inactivate Inactivate with 1M HCl or NaOH (24 hr reaction) LiquidWaste->Inactivate Neutralize Neutralize to pH 6-8 Inactivate->Neutralize CollectLiquid Collect in Labeled Hazardous Waste Container Neutralize->CollectLiquid CollectLiquid->Store EHS Arrange Pickup with Institutional EHS Store->EHS FinalDisp Final Disposal by Certified Service EHS->FinalDisp

Caption: Disposal workflow for OVA Peptide (323-339).

References

Safeguarding Your Research: A Comprehensive Guide to Handling OVA Peptide (323-339)

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the integrity of your work and your personal safety are paramount. This guide provides essential, immediate safety and logistical information for handling OVA Peptide (323-339), including detailed operational and disposal plans. By adhering to these procedural, step-by-step instructions, you can ensure a safe and efficient laboratory environment.

While OVA Peptide (323-339) is not classified as a hazardous substance or mixture, it is prudent to handle it with the care afforded to all laboratory chemicals.[1] Adherence to standard laboratory safety protocols will minimize any potential risks and ensure the peptide's stability and efficacy in your experiments.

Personal Protective Equipment (PPE)

A comprehensive approach to personal protection is crucial to minimize exposure and prevent contamination when handling OVA Peptide (323-339). The following table summarizes the recommended PPE.

PPE CategoryItemSpecifications and Use
Eye and Face Protection Safety GogglesRequired for protection against dust particles and liquid splashes.[2][3]
Face ShieldRecommended in addition to goggles when there is a significant risk of splashing, such as during the initial reconstitution of the lyophilized powder.[2][3]
Body Protection Laboratory CoatA standard, buttoned lab coat is the minimum requirement to protect clothing and skin from potential splashes.[2][3]
Hand Protection Chemical-Resistant GlovesDisposable nitrile gloves are recommended for their chemical resistance. Gloves should be inspected before use and changed immediately after contact with the peptide.[2][3]
Respiratory Protection Dust Mask/RespiratorRecommended when weighing or handling the lyophilized powder to avoid the inhalation of fine particles.[2]
General Attire Long Pants & Closed-Toe ShoesRequired minimum attire for working in any laboratory where hazardous materials are handled.[2]

Operational Plan: From Receipt to Experimentation

This section provides a step-by-step guide for the safe handling of OVA Peptide (323-339) throughout its lifecycle in the laboratory.

1. Receiving and Storage:

  • Upon receipt, visually inspect the packaging for any signs of damage.

  • The lyophilized peptide should be stored at -20°C for long-term stability.[4][5] Some sources suggest it can be stored at 2-8°C for up to six months.[6]

  • Before opening, allow the container to equilibrate to room temperature in a desiccator to prevent condensation and moisture absorption, which can reduce the peptide's stability.[5][7]

2. Reconstitution and Preparation of Solutions:

  • Perform all handling of the lyophilized powder in a well-ventilated area, preferably within a chemical fume hood or biosafety cabinet, to minimize inhalation risk.[8]

  • To reconstitute, add the appropriate sterile buffer or solvent to the vial.[4][6] The choice of solvent will depend on the experimental requirements.

  • If the peptide is difficult to dissolve, gentle vortexing or sonication may be used.[7]

  • Peptide solutions are generally less stable than the lyophilized form. It is recommended to prepare fresh solutions for each experiment or to prepare aliquots of a stock solution and store them frozen to avoid repeated freeze-thaw cycles.[5][9]

3. Use in Experiments:

  • When using the peptide solution, continue to wear the appropriate PPE.

  • Use sterile pipette tips and tubes to prevent contamination of the stock solution and your experiment.

  • Work in a designated clean area to avoid cross-contamination with other reagents.[8]

Disposal Plan: Managing Peptide Waste

Proper disposal of OVA Peptide (323-339) and contaminated materials is crucial to prevent environmental contamination and ensure a safe laboratory environment.

1. Waste Segregation:

  • Solid Waste: All materials that have come into contact with the peptide, such as pipette tips, gloves, and empty vials, should be collected in a designated and clearly labeled hazardous waste container.[2][10]

  • Liquid Waste: All aqueous solutions containing the peptide should be collected in a separate, sealed, and clearly labeled container designated for chemical waste.[2][10] Do not pour peptide solutions down the sink.[10][11]

2. Waste Disposal:

  • Follow your institution's and local regulations for the disposal of chemical waste.[8]

  • Waste containers should be stored in a designated, secure area until they are collected by your institution's Environmental Health & Safety (EHS) department or a licensed waste disposal contractor.[8][10]

  • While OVA Peptide (323-339) is not classified as hazardous, treating it as chemical waste ensures a conservative and safe approach to disposal.

Below is a diagram illustrating the workflow for the safe handling of OVA Peptide (323-339).

Safe_Handling_Workflow cluster_receipt Receiving & Storage cluster_preparation Preparation cluster_use Experimental Use cluster_disposal Disposal Receive Receive Peptide Store Store at -20°C Receive->Store Inspect Packaging Equilibrate Equilibrate to Room Temperature Store->Equilibrate Reconstitute Reconstitute in Fume Hood Equilibrate->Reconstitute Wear PPE Aliquot Aliquot & Store Reconstitute->Aliquot Experiment Use in Experiment Aliquot->Experiment Maintain Sterility Collect_Solid Collect Solid Waste Experiment->Collect_Solid Collect_Liquid Collect Liquid Waste Experiment->Collect_Liquid Dispose Dispose via EHS Collect_Solid->Dispose Collect_Liquid->Dispose

Caption: Workflow for the safe handling and disposal of OVA Peptide (323-339).

References

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请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。